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  • Product: 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride
  • CAS: 104613-64-1

Core Science & Biosynthesis

Foundational

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride CAS number

An In-Depth Technical Guide to 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride Abstract This technical guide provides a comprehensive overview of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (CAS No. 104613-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (CAS No. 104613-64-1), a key intermediate in synthetic organic chemistry and drug discovery. This document delves into the compound's chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel sulfonamide-based therapeutics. Detailed protocols for synthesis and analytical characterization are presented, alongside critical safety and handling information, to support researchers and drug development professionals in its effective and safe utilization.

Compound Identification and Physicochemical Properties

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride. The presence of a reactive sulfonyl chloride group, along with an aniline moiety, makes it a versatile bifunctional building block. The specific arrangement of the amino, chloro, and methyl groups on the benzene ring influences its reactivity and the properties of its derivatives.

Table 1: Compound Identifiers and Properties

Property Value Source
CAS Number 104613-64-1 [1]
Molecular Formula C₇H₇Cl₂NO₂S [1]
Molecular Weight 240.11 g/mol [1]
IUPAC Name 2-amino-4-chloro-5-methylbenzene-1-sulfonyl chloride
SMILES CC1=CC(=C(N)C=C1Cl)S(Cl)(=O)=O [1]
Physical Form Solid (Typical for aromatic sulfonyl chlorides) [2]

| Storage | Sealed in a dry environment at 2-8°C |[1] |

Synthesis and Mechanistic Insights

The synthesis of aromatic sulfonyl chlorides is a cornerstone of industrial and medicinal chemistry. The most common and direct method for preparing 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is through the electrophilic aromatic substitution (chlorosulfonation) of the corresponding substituted aniline.

Synthetic Pathway: Chlorosulfonation

The reaction involves treating 4-chloro-3-methylaniline with an excess of chlorosulfonic acid. The amino group is a strong activating group and directs the incoming electrophile (the chlorosulfonium cation, ClSO₂⁺) to the ortho and para positions. In this substrate, the position ortho to the amino group and meta to the methyl and chloro groups is sterically accessible and electronically favored, leading to the desired product.

Causality in Experimental Design:

  • Excess Reagent: A significant excess of chlorosulfonic acid is used both as the reactant and the solvent. This ensures the reaction goes to completion and maintains a non-aqueous environment, which is critical as sulfonyl chlorides readily hydrolyze.[3][4]

  • Temperature Control: The initial addition of the aniline to chlorosulfonic acid is performed at a low temperature (e.g., 10-15°C).[4] This is a highly exothermic reaction that evolves large volumes of hydrogen chloride gas.[4] Controlling the temperature prevents thermal degradation and the formation of unwanted byproducts. A subsequent heating step (e.g., to 60°C) is often required to drive the reaction to completion.[4]

  • Quenching: The reaction mixture is carefully poured onto ice water to quench the excess chlorosulfonic acid and precipitate the solid sulfonyl chloride product.[4] This step must be performed cautiously in a well-ventilated fume hood due to the vigorous reaction of chlorosulfonic acid with water.

Visualized Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Protocol A 4-Chloro-3-methylaniline C 1. Gradual addition at 10-15°C 2. Heat to 60°C for 2h A->C B Chlorosulfonic Acid (Excess) B->C D Quench on Ice Water C->D Reaction Mixture E Filter and Wash with Cold Water D->E Precipitate F 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride E->F Crude Product

Caption: Workflow for the synthesis of the title compound.

Applications in Drug Discovery

The primary utility of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is as a scaffold for generating libraries of novel sulfonamides. The sulfonamide functional group is a privileged structure in medicinal chemistry, found in a wide array of drugs with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6]

The reaction of this sulfonyl chloride with various primary or secondary amines provides a straightforward method to synthesize a diverse range of N-substituted sulfonamides.[5] These derivatives can then be screened for biological activity. For instance, substituted benzenesulfonamides are well-known for their potent and selective inhibition of carbonic anhydrase isozymes, such as CAIX, which is overexpressed in many solid tumors, making it a valuable anticancer target.[7] The presence of the chloro-substituent is also significant, as halogenated compounds are integral to many pharmaceuticals, often enhancing binding affinity or modifying metabolic stability.[8]

Visualized Drug Discovery Workflow

Drug_Discovery_Workflow A 2-Amino-4-chloro-5-methyl- benzene-1-sulfonyl chloride C Parallel Synthesis A->C B Amine Library (R-NH2, R1R2-NH) B->C D Sulfonamide Library C->D E High-Throughput Biological Screening (e.g., Enzyme Assays) D->E F Hit Identification E->F G Lead Optimization F->G H Drug Candidate G->H

Caption: From building block to drug candidate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the sulfonyl chloride intermediate. A multi-technique approach is recommended.

Spectroscopic Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR are used for unambiguous structural elucidation. Due to the compound's reactivity, aprotic deuterated solvents like CDCl₃ or DMSO-d₆ must be used.[9] Expected ¹H NMR signals would include distinct singlets for the methyl and amino protons, and two doublets in the aromatic region for the two remaining ring protons.

  • Infrared (IR) Spectroscopy: This technique is excellent for quickly identifying the key functional group. Strong absorption bands characteristic of the sulfonyl chloride moiety are expected for the asymmetric S=O stretch (1375-1410 cm⁻¹) and the symmetric S=O stretch (1185-1204 cm⁻¹).[9]

Chromatographic Purity Assessment

Due to their reactivity, sulfonyl chlorides can be challenging to analyze directly by gas chromatography. A common and reliable method involves derivatization to a more stable sulfonamide followed by GC-MS analysis.[9]

Protocol: Purity Analysis by Derivatization GC-MS [9]

  • Sample Preparation:

    • Accurately weigh ~5 mg of the sulfonyl chloride into a vial.

    • Dissolve the sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).

    • Add a 1.2 molar equivalent of a simple amine (e.g., diethylamine) to quantitatively convert the sulfonyl chloride to its corresponding stable sulfonamide.

    • Allow the reaction to proceed for 15 minutes at room temperature.

    • Dilute the mixture as needed for GC-MS analysis.

  • Instrument Parameters (Typical):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-550.

  • Data Analysis:

    • The purity is determined from the relative peak area of the derivatized product in the total ion chromatogram. The mass spectrum of the main peak should correspond to the expected molecular ion and fragmentation pattern of the resulting diethylsulfonamide derivative.

Safety, Handling, and Storage

Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.[10] Their primary hazard stems from their reactivity with nucleophiles, particularly water.

Table 2: Hazard Information

Hazard Type Description Precautionary Actions
Corrosivity Causes severe skin burns and eye damage.[10][11][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[13][14]
Reactivity Reacts with water, potentially violently, to release corrosive hydrogen chloride gas and the corresponding sulfonic acid.[10] Handle under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and solvents.[14] Do not use water to extinguish fires involving this compound; use dry chemical or CO₂ extinguishers.[10]

| Inhalation | Can irritate the nose, throat, and respiratory system.[10] Higher exposures may cause pulmonary edema.[10] | Use only within a chemical fume hood to ensure adequate ventilation.[14] |

Handling and Storage Protocol
  • Handling: Always handle 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride in a well-ventilated chemical fume hood.[14] Avoid breathing dust.[14] Prevent contact with skin and eyes by wearing appropriate PPE.[13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[1][14] Recommended storage is at 2-8°C to ensure long-term stability.[1]

References

  • 2-Amino-5-chloro-4-methylbenzenesulfonic acid | SIELC Technologies. (2018, February 19). SIELC Technologies. Available from: [Link]

  • US Patent US5292932A. Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids. Google Patents.
  • Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... ResearchGate. Available from: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Supporting Information. Available from: [Link]

  • 2-Amino-4-chlorobenzenesulfonic acid | C6H6ClNO3S | CID 235504. PubChem. Available from: [Link]

  • Scheme 88. Reaction of 2 with 4-methylbenzene-1-sulfonyl chloride. ResearchGate. Available from: [Link]

  • SAFETY DATA SHEET for 2-Amino-4-chloro-5-methylbenzene sulfonic acid. (2025, September 24). Available from: [Link]

  • Safety data sheet for 2-amino-5-chloro-p-toluenesulfonic Acid. (2024, January 4). CPAChem. Available from: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central (PMC). Available from: [Link]

  • SAFETY DATA SHEET for 2-Amino-5-chloro-4-methylbenzenesulfonic acid. (2016, May 13). Chem Service. Available from: [Link]

  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. Available from: [Link]

  • US Patent US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride. Google Patents.
  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. (2021, December 23). Available from: [Link]

  • Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure. Available from: [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2023). PubMed Central (PMC). Available from: [Link]

  • Agilent Approaches for Amino Acid Analysis. (2020, October 2). Agilent. Available from: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride of significant interest in synthetic organic c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a nucleophilic amino group, makes it a versatile intermediate in the synthesis of a variety of complex molecules. This is particularly true in the fields of medicinal chemistry and agrochemicals, where the sulfonamide moiety is a common pharmacophore. This guide provides a detailed overview of the known physical properties, handling considerations, and proposed synthesis and characterization methodologies for this compound, acknowledging the current limitations in publicly available experimental data. It is crucial to distinguish this compound from its more commonly documented sulfonic acid analog, 2-Amino-4-chloro-5-methylbenzenesulfonic acid (CAS 88-51-7).

Core Compound Identification

A clear and unambiguous identification of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is paramount for safe handling and successful application in research and development.

IdentifierValueSource
IUPAC Name 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chlorideN/A
CAS Number 104613-64-1[1]
Molecular Formula C₇H₇Cl₂NO₂S[1]
Molecular Weight 240.11 g/mol [1]
Canonical SMILES CC1=CC(=C(C=C1Cl)N)S(=O)(=O)ClN/A
InChI Key N/AN/A

Physical and Chemical Properties

Detailed experimental data on the physical properties of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride are not extensively reported in publicly accessible literature. However, based on its chemical structure and information from chemical suppliers, several key properties can be inferred.

PropertyValue/ObservationRationale/Source
Appearance Likely a solid at room temperature.Typical for aromatic sulfonyl chlorides of similar molecular weight.
Melting Point Not available in searched literature.Requires experimental determination.
Boiling Point Not available in searched literature.Likely to decompose at higher temperatures.
Solubility Expected to be soluble in aprotic organic solvents (e.g., dichloromethane, chloroform, THF). Insoluble in water.General solubility of sulfonyl chlorides.
Stability Moisture-sensitive. Reacts with water and other nucleophiles.The sulfonyl chloride moiety is susceptible to hydrolysis.
Storage Store at 2-8°C in a dry, inert atmosphere.[1]

Synthesis and Handling

The synthesis of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is not explicitly detailed in readily available literature. However, a plausible synthetic route can be proposed based on established methods for the preparation of aromatic sulfonyl chlorides from the corresponding anilines, such as a modified Sandmeyer reaction.

Proposed Synthetic Workflow

The synthesis would likely proceed via the diazotization of the corresponding aniline (2-amino-4-chloro-5-methylaniline), followed by a sulfochlorination reaction.

G cluster_0 Diazotization cluster_1 Sulfochlorination (Sandmeyer-type) cluster_2 Work-up and Purification start 2-Amino-4-chloro-5-methylaniline step1 Dissolve in HCl start->step1 step2 Cool to 0-5°C step1->step2 step3 Add NaNO₂ solution dropwise step2->step3 diazonium Diazonium Salt Intermediate step3->diazonium reaction Add diazonium salt solution to SO₂ solution diazonium->reaction so2_sol SO₂ in Acetic Acid with CuCl₂ catalyst so2_sol->reaction product 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride reaction->product quench Quench with ice-water product->quench extract Extract with organic solvent (e.g., DCM) quench->extract dry Dry organic layer (e.g., over MgSO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify (e.g., chromatography or recrystallization) concentrate->purify final_product Pure Product purify->final_product

Caption: Proposed synthetic workflow for 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

Handling and Safety Precautions

Due to the reactive nature of the sulfonyl chloride group, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. Aromatic sulfonyl chlorides are generally corrosive and can cause severe skin burns and eye damage. They are also lachrymators. The compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Experimental Protocols for Physical Property Determination

To address the gap in available data, the following standard experimental protocols are recommended for the characterization of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

Workflow for Physical Property Characterization

G cluster_0 Melting Point Determination cluster_1 Solubility Assessment cluster_2 Spectroscopic Analysis compound Pure Sample of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride mp_setup Capillary Melting Point Apparatus compound->mp_setup sol_test Add small amount of compound to various solvents compound->sol_test nmr ¹H and ¹³C NMR compound->nmr mp_measurement Slow heating rate near expected MP mp_setup->mp_measurement mp_result Melting Range (°C) mp_measurement->mp_result sol_observe Observe for dissolution at RT and with gentle heating sol_test->sol_observe sol_result Qualitative Solubility Profile sol_observe->sol_result spec_data Structural Confirmation nmr->spec_data ir FT-IR ir->spec_data ms Mass Spectrometry ms->spec_data

Sources

Foundational

An In-depth Technical Guide to 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride: A Keystone Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Building Block 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride that hol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride that holds significant potential as a versatile building block in the synthesis of novel therapeutic agents. Its unique arrangement of an amino group, a chlorine atom, a methyl group, and a reactive sulfonyl chloride moiety on a benzene ring provides a scaffold for the creation of diverse molecular architectures. This guide offers a comprehensive overview of its chemical structure, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. The strategic placement of its functional groups allows for fine-tuning of physicochemical properties and biological activity in the resulting molecules, making it a valuable tool for medicinal chemists.

Chemical Structure and Physicochemical Properties

The structural integrity of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is fundamental to its reactivity and utility. The molecule, with the chemical formula C₇H₇Cl₂NO₂S and a molecular weight of 240.11, features a benzene ring substituted with five key groups that dictate its chemical behavior.

Structural Analysis

The core of the molecule is a benzene ring with the following substitutions:

  • Amino Group (-NH₂) at position 2: This electron-donating group influences the aromatic ring's reactivity and provides a nucleophilic site for further derivatization.

  • Chlorine Atom (-Cl) at position 4: As an electron-withdrawing group, it modulates the electronic properties of the benzene ring and can influence the acidity of the amino group and the reactivity of the sulfonyl chloride.

  • Methyl Group (-CH₃) at position 5: This small alkyl group can impact the molecule's lipophilicity and steric profile.

  • Sulfonyl Chloride Group (-SO₂Cl) at position 1: This is the most reactive site of the molecule, serving as an excellent electrophile for reactions with a wide range of nucleophiles.

start Substituted Toluene Derivative nitration Nitration start->nitration e.g., HNO₃/H₂SO₄ chlorosulfonylation Chlorosulfonylation nitration->chlorosulfonylation ClSO₃H reduction Reduction chlorosulfonylation->reduction e.g., Fe/HCl or H₂/Pd-C product 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride reduction->product

Caption: Plausible synthetic workflow for 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is primarily dictated by the high reactivity of the sulfonyl chloride group. This functional group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, most notably amines, to form stable sulfonamide linkages. [1][2][3]

Sulfonamide Formation

The reaction with primary or secondary amines is the most significant transformation of this compound, yielding a diverse array of sulfonamides. This reaction typically proceeds in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.

The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

start 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride product Substituted Sulfonamide start->product amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->product base Base (e.g., Pyridine) base->product

Caption: General reaction scheme for sulfonamide synthesis.

The amino group on the benzene ring of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride can also participate in reactions, but its nucleophilicity is reduced due to the electron-withdrawing effect of the sulfonyl chloride group. This allows for selective reaction at the sulfonyl chloride moiety under controlled conditions.

Applications in Drug Discovery and Development

The sulfonamide functional group is a well-established pharmacophore found in a wide range of clinically approved drugs, including antibiotics, diuretics, anticonvulsants, and anticancer agents. [3]The ability of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride to readily form sulfonamides makes it a highly valuable intermediate in the synthesis of new drug candidates. [2] The substituents on the aromatic ring of this building block offer several advantages in drug design:

  • Modulation of Physicochemical Properties: The chlorine and methyl groups can be used to fine-tune the lipophilicity and metabolic stability of the final compound.

  • Vectorial Orientation: The defined substitution pattern allows for precise control over the spatial orientation of the resulting sulfonamide, which is crucial for optimizing interactions with biological targets.

  • Further Functionalization: The amino group provides a handle for subsequent chemical modifications, enabling the synthesis of more complex molecules and the exploration of structure-activity relationships.

While specific drugs derived directly from 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride are not prominently documented, its structural motifs are present in various patented compounds, highlighting its relevance in pharmaceutical research. For instance, related aminobenzylsulfonamide structures are key components of kinase inhibitors used in cancer therapy. [4]

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is not publicly available. However, based on the known hazards of related compounds such as 2-Amino-4-chloro-5-methylbenzenesulfonic acid and other aromatic sulfonyl chlorides, this compound should be handled with extreme care. [5][6][7][8] Expected Hazards:

  • Corrosive: Likely to cause severe skin burns and eye damage. [5][6]* Respiratory Irritant: Inhalation may cause irritation to the respiratory tract.

  • Moisture Sensitive: Reacts with water, potentially releasing hydrochloric acid.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Store in a tightly sealed container in a cool, dry place, away from moisture.

Conclusion

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a strategically functionalized aromatic compound with significant potential as an intermediate in the synthesis of biologically active molecules. Its ability to readily form sulfonamides, combined with the modulatory effects of its other substituents, makes it a valuable asset for medicinal chemists. While detailed experimental data for this specific compound is sparse, its properties and reactivity can be reliably inferred from the extensive knowledge base of related sulfonyl chlorides and sulfonic acids. As the demand for novel and effective therapeutics continues to grow, the utility of such versatile building blocks in drug discovery and development is poised to expand.

References

  • Saleem, H., Maryam, A., Bokhari, S., & Siddiqi, A. R. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives.
  • (n.d.). Scheme 88. Reaction of 2 with 4-methylbenzene-1-sulfonyl chloride. (5E).
  • BLDpharm. (n.d.). 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. BLDpharm.
  • (2025).
  • SIELC Technologies. (2018). 2-Amino-5-chloro-4-methylbenzenesulfonic acid. SIELC Technologies.
  • (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • (n.d.).
  • Pulici, M. (2008). Amino-phthalazinone derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions containing them. U.S.
  • (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • CPAchem. (2024).
  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • Chem Service. (2016).
  • (n.d.).
  • Guidechem. (n.d.). 2-Amino-4-chloro-5-methylbenzenesulfonic acid 88-51-7 wiki. Guidechem.
  • Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
  • CDH Fine Chemical. (n.d.).
  • (n.d.). The Synthesis of Functionalised Sulfonamides. The world's largest collection of open access research papers.
  • Chohan, Z. H., Shad, H. A., Tahir, M. N., & Khan, I. U. (2008). 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide.
  • ChemicalBook. (n.d.). 2-Amino-4-chloro-5-methylbenzenesulfonic acid | 88-51-7. ChemicalBook.
  • ChemicalBook. (n.d.). 2-chloroethanesulfonyl chloride(1622-32-8) 1H NMR spectrum. ChemicalBook.
  • Echemi. (n.d.). 2-Amino-4-chloro-5-methylbenzenesulfonic acid. Echemi.
  • Guidechem. (n.d.). 2-Amino-4-chloro-5-methylbenzenesulfonic acid 88-51-7 wiki. Guidechem.
  • PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. PubChem.
  • PubChem. (n.d.). 2-Amino-4-chlorobenzenesulfonic acid. PubChem.
  • (n.d.). US6911461B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl Chloride

This guide provides a comprehensive overview of a robust and logical synthetic pathway for 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, a key intermediate in the development of various pharmaceutical and agroche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and logical synthetic pathway for 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is presented as a multi-step process, commencing from the readily available starting material, 4-chloro-3-methylaniline. Each step is detailed with expert insights into the reaction mechanisms, experimental choices, and validation protocols to ensure scientific integrity and reproducibility.

Strategic Overview of the Synthesis

The synthesis of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a multi-stage process that requires careful control of reagents and reaction conditions to achieve the desired product with high purity and yield. The chosen pathway involves a series of well-established organic transformations, beginning with the protection of the reactive amino group, followed by directed electrophilic substitution reactions, and concluding with a selective reduction. This strategic approach mitigates the formation of undesirable side products and facilitates the purification of intermediates at each stage.

The overall synthetic strategy can be visualized as follows:

Synthesis_Pathway A 4-chloro-3-methylaniline B N-(4-chloro-3-methylphenyl)acetamide A->B Acetylation C N-(4-chloro-5-methyl-2-nitrophenyl)acetamide B->C Nitration D 4-chloro-5-methyl-2-nitrobenzene-1-sulfonyl chloride C->D Chlorosulfonation & Hydrolysis E 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride D->E Reduction

Caption: A multi-step synthesis of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

Step 1: Protection of the Amino Group via Acetylation

The initial step in this synthesis is the protection of the amino group of 4-chloro-3-methylaniline as an acetamide. This is a crucial maneuver to deactivate the benzene ring towards subsequent electrophilic substitution and to prevent unwanted side reactions involving the amino group itself. The acetyl group can be readily removed in a later step, making it an ideal protecting group for this pathway.

Reaction:

4-chloro-3-methylaniline reacts with acetic anhydride to form N-(4-chloro-3-methylphenyl)acetamide.

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve 4-chloro-3-methylaniline (1.0 eq.) in dichloromethane.[1]

  • Add acetic anhydride (1.2 eq.) dropwise to the solution while stirring at room temperature.[1]

  • Continue stirring the reaction mixture until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any excess acetic acid.[1]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude N-(4-chloro-3-methylphenyl)acetamide.

  • The product can be further purified by recrystallization if necessary.

Step 2: Regioselective Nitration

With the amino group protected, the next step is the regioselective nitration of the aromatic ring to introduce a nitro group at the 2-position. The acetylamino group is an ortho-, para-director. Since the para-position is blocked by the chloro substituent, the nitration will predominantly occur at the ortho-position.

Reaction:

N-(4-chloro-3-methylphenyl)acetamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield N-(4-chloro-5-methyl-2-nitrophenyl)acetamide.[2]

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice-salt bath.

  • Slowly add N-(4-chloro-3-methylphenyl)acetamide to the cooled sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining a low temperature.[2]

  • Add the nitrating mixture dropwise to the solution of the acetamide, ensuring the temperature does not rise above 10°C.[2]

  • After the addition is complete, continue stirring at 0-10°C and monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring to precipitate the crude product.[2]

  • Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry the product.[2]

  • Purify the crude N-(4-chloro-5-methyl-2-nitrophenyl)acetamide by recrystallization from ethanol or an ethanol-water mixture.[2]

Step 3: Chlorosulfonation and Concurrent Hydrolysis

This step introduces the sulfonyl chloride functional group onto the benzene ring. The reaction is typically carried out using chlorosulfonic acid. Under the harsh acidic conditions of chlorosulfonation, the acetyl protecting group is often hydrolyzed, yielding the corresponding amino compound directly. However, for the sake of a controlled and stepwise description, we will consider the formation of the sulfonyl chloride followed by a separate or in-situ hydrolysis. In practice, the hydrolysis of the acetamide can occur during the chlorosulfonation or the subsequent workup.

Reaction:

N-(4-chloro-5-methyl-2-nitrophenyl)acetamide is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 1-position. The reaction conditions also facilitate the hydrolysis of the acetamide to an amine, though a separate hydrolysis step might be necessary for complete conversion. For the purpose of this guide, we will depict the direct formation of the nitro-substituted sulfonyl chloride, followed by reduction. A more direct route would involve the hydrolysis of the protecting group at this stage.

Experimental Protocol for Chlorosulfonation:

  • In a reaction vessel equipped for vigorous stirring and gas evolution, cautiously add N-(4-chloro-5-methyl-2-nitrophenyl)acetamide in portions to an excess of chlorosulfonic acid at a low temperature (0-10°C).

  • Gradually warm the reaction mixture and then heat to a temperature that allows for the completion of the reaction, typically in the range of 60-80°C. The progress can be monitored by quenching small aliquots and analyzing by HPLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to decompose the excess chlorosulfonic acid and precipitate the product.

  • Filter the solid product, wash it with cold water, and dry it to obtain crude 4-chloro-5-methyl-2-nitrobenzene-1-sulfonyl chloride.

Step 4: Selective Reduction of the Nitro Group

The final step is the selective reduction of the nitro group to an amino group to yield the target molecule, 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. Care must be taken to use a reducing agent that does not affect the sulfonyl chloride group. Catalytic hydrogenation or reduction with metals in acidic media are common methods.

Reaction:

4-chloro-5-methyl-2-nitrobenzene-1-sulfonyl chloride is reduced to 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

Experimental Protocol (Using Iron Powder):

  • Suspend the 4-chloro-5-methyl-2-nitrobenzene-1-sulfonyl chloride in a mixture of a suitable solvent (e.g., ethanol/water) and an acidic catalyst such as ammonium chloride.[3]

  • Heat the suspension and add iron powder portion-wise.[3] The reaction is exothermic and may require cooling to maintain control.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, filter the hot reaction mixture to remove the iron and iron oxides.

  • Cool the filtrate to crystallize the product.

  • Collect the product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary

StepStarting MaterialProductReagentsTypical Yield (%)
14-chloro-3-methylanilineN-(4-chloro-3-methylphenyl)acetamideAcetic anhydride, Dichloromethane>95
2N-(4-chloro-3-methylphenyl)acetamideN-(4-chloro-5-methyl-2-nitrophenyl)acetamideConc. HNO₃, Conc. H₂SO₄80-90
3N-(4-chloro-5-methyl-2-nitrophenyl)acetamide4-chloro-5-methyl-2-nitrobenzene-1-sulfonyl chlorideChlorosulfonic acid70-85
44-chloro-5-methyl-2-nitrobenzene-1-sulfonyl chloride2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chlorideIron powder, NH₄Cl, Ethanol/Water85-95

Conclusion

The synthesis of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride presented in this guide is a logical and efficient pathway that utilizes well-understood chemical transformations. By carefully controlling the reaction conditions at each step, from protection and regioselective substitution to the final reduction, high yields and purity of the target molecule can be achieved. This guide provides a solid foundation for researchers and drug development professionals to produce this valuable chemical intermediate.

References

  • CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride.
  • CN117229151A - Method for preparing 4-chloro-3-methylaniline through catalytic hydrogen
  • Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... - ResearchGate. [Link]

  • JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
  • Scheme 88. Reaction of 2 with 4-methylbenzene-1-sulfonyl chloride. - ResearchGate. [Link]

  • CN103121961A - Synthesis method of weedicide mesotrione intermedi
  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
  • US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source - The Royal Society of Chemistry. [Link]

  • Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed. [Link]

  • CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
  • Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. [Link]

  • orthanilic acid - Organic Syntheses Procedure. [Link]

  • A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE. [Link]

  • US3161675A - Process for preparing sulfonamide compounds.
  • US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
  • (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide - ResearchGate. [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. [Link]

  • 4-Chloro-3-methylaniline | C7H8ClN | CID 23536 - PubChem - NIH. [Link]

  • 4-chloro-3-methylaniline (C7H8ClN) - PubChemLite. [Link]

  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC - NIH. [Link]

  • 4-Chloro-3-methylaniline - High purity | EN - Georganics. [Link]

  • CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.

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Foundational

reactivity profile of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

An In-Depth Technical Guide to the Reactivity Profile of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride Disclaimer: Due to the limited availability of published literature specifically on 2-Amino-4-chloro-5-methylb...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

Disclaimer: Due to the limited availability of published literature specifically on 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, this guide presents a predicted reactivity profile. The predictions are grounded in well-established principles of organic chemistry and supported by data from analogous compounds. This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and guide for experimental design.

Introduction: A Versatile Scaffold in Chemical Synthesis

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique arrangement of a highly reactive sulfonyl chloride group, a nucleophilic and activating amino group, and directing chloro and methyl groups on the benzene ring allows for a diverse range of chemical transformations. This guide provides a comprehensive analysis of its predicted reactivity, offering insights into its behavior in various chemical environments. Understanding this reactivity profile is crucial for its effective utilization in the synthesis of complex molecules, including novel sulfonamides which are a prominent class of therapeutic agents.[1]

Molecular Structure and Electronic Properties: A Dance of Inductive and Resonance Effects

The reactivity of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is governed by the interplay of its constituent functional groups. Each substituent exerts distinct electronic effects, influencing the electron density distribution across the molecule and dictating its chemical behavior.

  • Amino Group (-NH₂): The amino group is a strong activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen. However, its powerful electron-donating resonance effect (+R) by delocalizing its lone pair of electrons into the benzene ring is the dominant factor.[2][3] This significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the amino group, making the ring highly susceptible to electrophilic attack.

  • Chloro Group (-Cl): The chloro group is a deactivating group. It exhibits a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of chlorine.[3] It also has a weaker electron-donating resonance effect (+R) through its lone pairs.[4] The net effect is deactivation of the ring towards electrophilic substitution compared to benzene, but it still directs incoming electrophiles to the ortho and para positions.

  • Methyl Group (-CH₃): The methyl group is a weak activating group. It donates electron density to the ring primarily through a positive inductive effect (+I) and hyperconjugation.[5]

  • Sulfonyl Chloride Group (-SO₂Cl): The sulfonyl chloride group is a strong deactivating group. The sulfur atom is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and a chlorine atom, making it highly electron-deficient. This group exerts a powerful electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-R), significantly reducing the electron density of the aromatic ring.[6]

The collective influence of these substituents creates a complex electronic landscape, with specific sites being more prone to either nucleophilic or electrophilic attack.

electronic_effects cluster_molecule Electronic Effects on 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride cluster_effects Key to Electronic Effects mol Benzene Ring NH2 NH₂ NH2->mol +R > -I (Strongly Activating) Cl Cl Cl->mol -I > +R (Deactivating, o,p-directing) CH3 CH₃ CH3->mol +I (Weakly Activating) SO2Cl SO₂Cl SO2Cl->mol -I, -R (Strongly Deactivating) effect_key Inductive Effect (I) Resonance Effect (R)

Caption: Electronic effects of substituents on the benzene ring.

Reactivity Profile: A Trifecta of Reactive Sites

The unique combination of functional groups in 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride gives rise to three primary centers of reactivity: the sulfonyl chloride group, the amino group, and the aromatic ring.

Reactivity at the Sulfonyl Chloride Group: The Gateway to Sulfonamides

The sulfur atom of the sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This is the most common and synthetically valuable reaction of this class of compounds, primarily leading to the formation of sulfonamides.[1]

Mechanism of Nucleophilic Substitution: The reaction proceeds through a nucleophilic substitution mechanism at the sulfur atom. A nucleophile attacks the electrophilic sulfur, leading to the displacement of the chloride ion, which is an excellent leaving group.

Common Nucleophiles and Their Products:

NucleophileProduct
Primary/Secondary Amines (R₂NH)Sulfonamides (Ar-SO₂-NR₂)
Alcohols (ROH)Sulfonate Esters (Ar-SO₂-OR)
Water (H₂O)Sulfonic Acids (Ar-SO₃H)

Causality in Experimental Choices: The synthesis of sulfonamides from sulfonyl chlorides and amines is typically carried out in the presence of a base (e.g., pyridine, triethylamine).[7] The base serves two critical purposes: it neutralizes the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile, and it can also act as a catalyst. The choice of solvent is also important, with aprotic solvents like dichloromethane or tetrahydrofuran being common to avoid unwanted hydrolysis of the sulfonyl chloride.

Reactivity of the Amino Group: A Modulator of Reactivity

The amino group is a potent nucleophile and can undergo a variety of reactions. Its presence also significantly influences the reactivity of the other functional groups.

N-Sulfonylation (Dimerization): Under certain conditions, particularly in the absence of another nucleophile, the amino group of one molecule can attack the sulfonyl chloride group of another, leading to the formation of a dimeric or polymeric sulfonamide. This is a potential side reaction that needs to be controlled during synthesis.

N-Acylation and Protection: The amino group can be readily acylated by reacting with acid chlorides or anhydrides. This transformation is often employed as a protection strategy.[5] Converting the amino group to an amide reduces its activating effect on the ring, allowing for more controlled electrophilic aromatic substitution reactions and preventing unwanted side reactions at the nitrogen atom.

Diazotization: The primary aromatic amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). Diazonium salts are versatile intermediates that can be converted to a wide range of other functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer and related reactions.

Reactivity of the Aromatic Ring: Navigating Electrophilic Aromatic Substitution

The combined electronic effects of the substituents determine the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The powerful activating and ortho,para-directing effect of the amino group is the dominant influence.

Directing Effects of Substituents:

  • -NH₂: Strongly activating, ortho,para-directing.

  • -CH₃: Weakly activating, ortho,para-directing.

  • -Cl: Deactivating, ortho,para-directing.

  • -SO₂Cl: Strongly deactivating, meta-directing.

The positions ortho and para to the strongly activating amino group are the most nucleophilic and therefore the most likely sites for electrophilic attack. The position ortho to the amino group (and meta to the sulfonyl chloride) is particularly activated.

directing_effects cluster_ring Predicted Sites of Electrophilic Attack cluster_legend Reactivity Key mol Positions on the Benzene Ring (relative to NH₂ at C2) C1 C1-SO₂Cl C2 C2-NH₂ C3 C3 (ortho) C4 C4-Cl C5 C5-CH₃ C6 C6 (para) legend Green indicates most probable sites for electrophilic attack.

Caption: Predicted regioselectivity of electrophilic aromatic substitution.

Predicted EAS Reactions:

  • Halogenation: Due to the highly activated nature of the ring by the amino group, halogenation (e.g., with Br₂ or Cl₂) is expected to proceed rapidly, even without a Lewis acid catalyst.[8] The substitution will likely occur at the position ortho to the amino group. To achieve monosubstitution and prevent over-halogenation, protection of the amino group as an acetamide is a common strategy.[9]

  • Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid is likely to be problematic due to the oxidation of the amino group. Protection of the amino group is essential before attempting nitration.

  • Friedel-Crafts Reactions: The amino group can form a complex with the Lewis acid catalyst used in Friedel-Crafts alkylation and acylation, deactivating the ring and preventing the reaction. Therefore, the amino group must be protected before carrying out these reactions.

Summary of Reactivity Profile

Reactive SiteReaction TypeReagentsPredicted Product(s)Key Considerations
-SO₂Cl Nucleophilic SubstitutionPrimary/Secondary Amines, BaseSulfonamidesBase is crucial to neutralize HCl.
Nucleophilic SubstitutionAlcohols, BaseSulfonate EstersBase is required.
HydrolysisWaterSulfonic AcidOccurs readily in the presence of moisture.
-NH₂ N-AcylationAcid Chlorides/AnhydridesN-Acyl derivativeUseful for protection.
DiazotizationNaNO₂, HClDiazonium SaltVersatile intermediate for further transformations.
Aromatic Ring Electrophilic HalogenationBr₂ or Cl₂Ortho-halogenated productRing is highly activated; protection of -NH₂ may be needed for control.

Experimental Protocols: A Practical Guide

The following are hypothetical, self-validating protocols for key transformations of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, based on established methodologies for analogous compounds.

Protocol for Sulfonamide Synthesis

Objective: To synthesize N-benzyl-2-amino-4-chloro-5-methylbenzene-1-sulfonamide.

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add triethylamine (2.2 eq.) followed by the dropwise addition of benzylamine (1.1 eq.) at 0 °C. The use of a slight excess of the amine ensures complete consumption of the sulfonyl chloride, and the excess base ensures the reaction goes to completion by scavenging all the generated HCl.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting sulfonyl chloride.

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl to remove excess amine and triethylamine hydrochloride, followed by saturated aqueous NaHCO₃ to remove any remaining acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Protocol for Protection of the Amino Group

Objective: To synthesize N-(2-(chlorosulfonyl)-5-chloro-4-methylphenyl)acetamide.

Methodology:

  • Reaction Setup: Dissolve 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (1.0 eq.) in a suitable solvent such as acetic acid or a mixture of THF and water.

  • Acylation: Add acetic anhydride (1.2 eq.) to the solution. The reaction is often carried out in the presence of a mild base like sodium acetate to neutralize the acetic acid byproduct.

  • Reaction Monitoring and Workup: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Once complete, the product can often be precipitated by pouring the reaction mixture into ice-water.

  • Purification: The precipitated solid can be collected by filtration, washed with cold water, and dried. Recrystallization can be performed for further purification.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by S-N coupling. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

  • Serafin, K., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Retrieved from [Link]

  • Ashenhurst, J. (2018, April 18). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

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Exploratory

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride solubility data

An In-Depth Technical Guide to the Solubility Profile of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride Introduction 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (CAS No: 104613-64-1) is a specialized sulfo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

Introduction

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (CAS No: 104613-64-1) is a specialized sulfonyl chloride derivative that serves as a critical intermediate in advanced organic synthesis.[1] Its molecular structure, featuring a reactive sulfonyl chloride group alongside amino, chloro, and methyl substituents on a benzene ring, makes it a versatile building block in the pharmaceutical and agrochemical industries.[1] Furthermore, related compounds are foundational in the synthesis of a variety of organic pigments and colorants, highlighting the industrial importance of this class of chemicals.[2]

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes, from reaction kinetics to purification and formulation. For a reactive intermediate like 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, a comprehensive understanding of its solubility is paramount for process optimization, safety, and product purity.

This guide provides a detailed framework for researchers, scientists, and drug development professionals to determine and interpret the solubility profile of this compound. A central theme of this document is the critical interplay between solubility and reactivity. The inherent moisture sensitivity of the sulfonyl chloride functional group means that in protic solvents (e.g., water, alcohols), the compound undergoes hydrolysis to form the corresponding sulfonic acid. This reaction precludes traditional solubility measurements in such media. Therefore, this guide offers a dual approach: a robust methodology for determining true solubility in non-reactive aprotic solvents and a strategy for characterizing the compound's transformation in protic systems.

Chapter 1: Physicochemical Properties and Solubility Predictions

A molecule's structure provides the basis for predicting its solubility in various solvents. The principle of "like dissolves like" suggests that substances with similar polarities are more likely to be miscible.

1.1 Known Physicochemical Properties

A summary of the known properties of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is presented below. The lack of publicly available data for properties like melting point and density underscores the need for careful experimental characterization.

PropertyValueSource
CAS Number 104613-64-1[1]
Molecular Formula C₇H₇Cl₂NO₂S[1]
Molecular Weight 240.11 g/mol [1]
Appearance White to off-white crystalline solid (predicted)[3]

1.2 Structural Analysis and Solubility Predictions

The solubility of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is governed by the combined effects of its functional groups:

  • Sulfonyl Chloride Group (-SO₂Cl): This is a highly polar and strongly electrophilic group, making the compound susceptible to nucleophilic attack. It promotes solubility in polar solvents.

  • Aromatic Ring: The benzene core is nonpolar and hydrophobic, favoring solubility in nonpolar organic solvents.

  • Amino Group (-NH₂): A polar group capable of hydrogen bonding, which increases solubility in polar protic solvents. However, its basicity can also influence reactions.

  • Chloro (-Cl) and Methyl (-CH₃) Groups: These substituents are generally considered nonpolar, contributing to the hydrophobic character of the molecule.

Based on this structure, we can predict the following solubility behaviors:

  • High Solubility in Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are expected to be effective at solvating the molecule without reacting with the sulfonyl chloride group.

  • Moderate Solubility in Halogenated and Aromatic Solvents: Dichloromethane (DCM) and Toluene may be effective solvents due to a balance of polarity and nonpolar characteristics.

  • Reactivity in Polar Protic Solvents: In solvents like water, methanol, and ethanol, the sulfonyl chloride group is expected to react rapidly to form 2-Amino-4-chloro-5-methylbenzenesulfonic acid. This is not a dissolution process but a chemical transformation. The resulting sulfonic acid itself is essentially insoluble in its free acid form in water.[4]

Chapter 2: Safety and Handling Protocols for a Reactive Intermediate

Sulfonyl chlorides are a class of compounds that demand rigorous safety protocols due to their reactivity. They are corrosive and water-reactive, and many are lachrymators (tear-inducing agents).[5]

2.1 Hazard Identification Based on data for structurally similar compounds, 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride should be handled as a substance that:

  • Causes severe skin burns and eye damage.[6][7][8]

  • Is harmful if swallowed, inhaled, or absorbed through the skin.

  • Reacts with water, potentially releasing corrosive hydrogen chloride (HCl) gas.[5]

2.2 Safe Handling Workflow All manipulations must be performed in a well-ventilated chemical fume hood by trained personnel. The following workflow is mandatory to minimize exposure and prevent accidental reactions.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Waste PPE Don appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat FumeHood Ensure chemical fume hood is operational PPE->FumeHood Inert Prepare inert atmosphere (Nitrogen or Argon) FumeHood->Inert Weigh Weigh compound in a sealed container or under inert gas Inert->Weigh Solvent Use anhydrous (dry) solvents for all non-reactive studies Weigh->Solvent Transfer Transfer using dry glassware and appropriate techniques Solvent->Transfer Quench Carefully quench residual reagent with a suitable alcohol Transfer->Quench Waste Dispose of waste in designated halogenated waste containers Quench->Waste Decontaminate Decontaminate glassware and work surfaces Waste->Decontaminate

Caption: Workflow for the safe handling of reactive sulfonyl chlorides.

Chapter 3: Experimental Determination of Solubility in Aprotic Solvents

To obtain meaningful and reproducible solubility data, it is essential to use a validated method under controlled, non-reactive conditions. The isothermal shake-flask method is a gold standard for equilibrium solubility determination and is adapted here for use with a reactive compound.[9]

3.1 Rationale and Solvent Selection The primary goal is to measure the true, equilibrium solubility. This requires the use of anhydrous (dry) aprotic solvents to prevent hydrolysis of the sulfonyl chloride. Recommended solvents for initial screening include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile (MeCN)

  • Toluene

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

3.2 Experimental Protocol: Isothermal Shake-Flask Method

This protocol is designed to determine the solubility of the title compound at a specific temperature (e.g., 25 °C).

Materials:

  • 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

  • Selected anhydrous aprotic solvents

  • 4 mL glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Gas-tight syringes

  • 0.2 µm syringe filters (PTFE or other solvent-compatible material)

  • Volumetric flasks

  • HPLC system for quantification

Procedure:

  • Preparation: Add an excess amount of the sulfonyl chloride to a pre-weighed 4 mL vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation.

  • Solvent Addition: Under an inert atmosphere (e.g., in a glovebox or using a nitrogen-flushed bag), add a precise volume (e.g., 2.0 mL) of the chosen anhydrous solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on a temperature-controlled orbital shaker set to 25 °C. Allow the mixture to equilibrate for at least 24-48 hours. The presence of undissolved solid must be confirmed at the end of the equilibration period.[9]

  • Sample Collection: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the solid settle.

  • Carefully draw the supernatant (the clear liquid phase) into a gas-tight syringe that has been pre-fitted with a 0.2 µm syringe filter. This step is critical to remove all undissolved solid particles.

  • Dilution: Immediately dispense a known volume of the filtrate into a pre-weighed volumetric flask and dilute with the same solvent to a concentration suitable for analysis. Record the final mass to determine the precise dilution factor.

  • Quantification: Analyze the diluted sample by a validated analytical method, such as HPLC with UV detection. A calibration curve must be prepared using accurately weighed standards of the sulfonyl chloride.

  • Calculation: The solubility (S) in mg/mL is calculated using the formula: S = (C_hplc × DF) / 1000 Where C_hplc is the concentration from the HPLC analysis (in µg/mL) and DF is the dilution factor.

cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid to vial B Add precise volume of anhydrous solvent (under N2) A->B C Seal and shake at constant temperature (24-48h) B->C D Settle solids (2h) C->D E Filter supernatant with 0.2µm filter D->E F Dilute sample volumetrically E->F G Quantify via HPLC F->G

Caption: Experimental workflow for quantitative solubility determination.

Chapter 4: Characterizing Reactivity in Protic Solvents

As established, introducing the title compound to protic solvents results in a chemical reaction, not dissolution. It is scientifically more accurate and valuable to characterize the rate of this transformation.

4.1 Rationale for Hydrolysis Study Understanding the rate of hydrolysis is critical for any process where accidental exposure to moisture might occur. This study monitors the disappearance of the starting sulfonyl chloride and the appearance of the resulting sulfonic acid over time.

4.2 Protocol for Monitoring Hydrolysis

  • Reaction Setup: In a thermostatted vessel at 25 °C, add a known concentration of the sulfonyl chloride to the chosen protic solvent (e.g., water/acetonitrile mixture to aid initial dispersion).

  • Time-Point Sampling: At regular intervals (e.g., t = 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the aliquot in a solution that stops the reaction (e.g., a large volume of cold acetonitrile) to preserve the composition at that time point.

  • Analysis: Analyze each quenched sample by HPLC, monitoring the peak areas for both the starting sulfonyl chloride and the 2-Amino-4-chloro-5-methylbenzenesulfonic acid product.

  • Data Analysis: Plot the concentration of the sulfonyl chloride versus time to determine the rate of hydrolysis (e.g., calculate the half-life, t₁/₂).

Chapter 5: Data Presentation and Interpretation

Clear and concise data presentation is essential for comparison and interpretation.

5.1 Quantitative Solubility Data The results from the shake-flask experiments should be summarized in a table.

SolventTemperature (°C)Solubility (mg/mL)Notes
Dichloromethane25[Experimental Value]Anhydrous
Tetrahydrofuran25[Experimental Value]Anhydrous
Acetonitrile25[Experimental Value]Anhydrous
Toluene25[Experimental Value]Anhydrous
Dimethylformamide25[Experimental Value]Anhydrous
Dimethyl sulfoxide25[Experimental Value]Anhydrous

5.2 Hydrolysis Data The results from the reactivity study should be presented to show the compound's stability over time.

Solvent SystemTime (minutes)% Sulfonyl Chloride Remaining
50:50 Water:MeCN0100
50:50 Water:MeCN5[Experimental Value]
50:50 Water:MeCN15[Experimental Value]
50:50 Water:MeCN30[Experimental Value]
50:50 Water:MeCN60[Experimental Value]

5.3 Interpretation The collected data will provide a comprehensive solubility and stability map for the compound. High solubility in solvents like DMF and DMSO would be expected due to their high polarity. Lower solubility in less polar solvents like toluene would also be anticipated. The hydrolysis data will quantitatively confirm the compound's instability in aqueous environments, providing a critical parameter for process development and handling guidelines.

Conclusion

The determination of solubility for a reactive intermediate like 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride requires a scientifically rigorous approach that extends beyond simple dissolution tests. The primary finding of this guide is the critical need to differentiate between true solubility in non-reactive aprotic solvents and rapid decomposition in protic media. By employing the detailed protocols for safe handling, quantitative solubility measurement, and hydrolysis rate characterization, researchers can generate a reliable and comprehensive data package. This information is invaluable for the successful application of this versatile chemical in the synthesis of pharmaceuticals, agrochemicals, and other high-value materials, ensuring process efficiency, product quality, and operational safety.

References

  • Solubilities of Amino Acids in Different Mixed Solvents . India J. Chem. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . University of Technology, Iraq. Available at: [Link]

  • 2-Amino-5-chloro-4-methylbenzenesulfonic acid . SIELC Technologies. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems . University of the Pacific Theses and Dissertations. Available at: [Link]

  • Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... . ResearchGate. Available at: [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay . National Institute of Environmental Health Sciences. Available at: [Link]

  • 2.2: Solubility Lab . Chemistry LibreTexts. Available at: [Link]

  • SAFETY DATA SHEET for 5-Methyl-1-benzothiophene-2-sulfonyl chloride . Fisher Scientific. Available at: [Link]

  • Safety data sheet for 2-Amino-5-chloro-p-toluenesulfonic Acid . CPAchem. Available at: [Link]

  • Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure . Journal of Chemical & Engineering Data. Available at: [Link]

  • SAFETY DATA SHEET for 2-Amino-5-chloro-4-methylbenzenesulfonic acid . Chem Service. Available at: [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS . EXCLI Journal. Available at: [Link]

  • Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids. Google Patents.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. Available at: [Link]

  • A Deep Dive into the Applications of 2-Amino-4-chloro-5-methylbenzenesulfonic Acid in Colorants . NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Process for the preparation of aromatic sulfonyl chlorides. Google Patents.
  • orthanilic acid . Organic Syntheses Procedure. Available at: [Link]

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Foundational

An In-depth Technical Guide on the Stability and Storage of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

This guide provides a comprehensive overview of the critical aspects concerning the stability and storage of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, a key intermediate in pharmaceutical and chemical synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the critical aspects concerning the stability and storage of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the integrity and longevity of this reactive compound.

Introduction: The Significance of a Reactive Intermediate

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a bespoke building block, prized for its dual reactivity. The sulfonyl chloride moiety serves as a versatile handle for the introduction of sulfonamide functionalities, a privileged scaffold in medicinal chemistry. Concurrently, the substituted aniline ring offers further opportunities for chemical elaboration. The inherent reactivity of the sulfonyl chloride group, however, necessitates a thorough understanding of its stability profile to prevent degradation and ensure reproducible outcomes in synthetic applications. This guide elucidates the factors governing its stability and provides actionable protocols for its proper storage and handling.

Chemical Identity and Properties

A foundational understanding of the molecule's properties is paramount to predicting its behavior under various conditions.

PropertyValueSource
Molecular Formula C₇H₇Cl₂NO₂S[1]
Molecular Weight 240.11 g/mol [1]
CAS Number 104613-64-1[1]
Appearance Typically a solid (powder or crystalline)Inferred from related compounds
Recommended Storage 2-8°C, Sealed in a dry environment[1]

Core Stability Considerations: A Mechanistic Perspective

The stability of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to attack by nucleophiles, with water being the most ubiquitous and detrimental.

Hydrolysis: The Primary Degradation Pathway

The most significant and common degradation pathway for all sulfonyl chlorides is hydrolysis.[2][3] The presence of atmospheric or residual moisture will lead to the conversion of the sulfonyl chloride to the corresponding sulfonic acid, 2-Amino-4-chloro-5-methylbenzenesulfonic acid, with the concurrent release of hydrochloric acid (HCl).[2]

Mechanism of Hydrolysis:

The reaction proceeds via a nucleophilic attack of water on the electrophilic sulfur atom. This process is often autocatalytic, as the generated HCl can protonate the sulfonyl chloride, further activating it towards nucleophilic attack.

Hydrolysis ACMS_Cl 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride ACMS_Acid 2-Amino-4-chloro-5-methylbenzenesulfonic acid ACMS_Cl->ACMS_Acid Hydrolysis H2O H₂O (Moisture) HCl HCl

Caption: Primary degradation of the sulfonyl chloride via hydrolysis.

The low solubility of many aryl sulfonyl chlorides in water can sometimes offer a degree of protection by limiting the phase contact, but this should not be relied upon for long-term storage.[4] The key takeaway is that meticulous exclusion of moisture is non-negotiable.

Nucleophilic Substitution

Beyond water, other nucleophiles can readily react with the sulfonyl chloride. This is, of course, the basis for its synthetic utility but a critical consideration for storage and handling.

  • Alcohols: Will form sulfonate esters.

  • Amines: Will form sulfonamides.[2]

It is crucial to avoid storing 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride in proximity to solvents containing these functional groups or in an atmosphere containing volatile amines.

Thermal Decomposition

While many aromatic sulfonyl chlorides are relatively stable at ambient temperatures, elevated temperatures can promote decomposition. The thermal decomposition of sulfonyl chlorides can proceed through various mechanisms, including the homolytic cleavage of the S-Cl bond to generate sulfonyl radicals or ionic pathways.[5] For this specific molecule, desulfonation to yield an aryl chloride is a plausible degradation route at high temperatures.[2]

Given the lack of specific thermal stability data for this compound, a cautious approach is warranted. Storage at elevated temperatures or near heat sources should be strictly avoided.

Photostability

Aromatic compounds can be susceptible to photodegradation. While specific studies on this molecule are unavailable, it is prudent to protect it from light to prevent potential photochemical reactions. Storage in amber vials or in the dark is a standard best practice.

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above and information from chemical suppliers, the following protocols are essential for maintaining the integrity of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

Storage Conditions

Primary Storage:

  • Temperature: 2-8°C (refrigerated).[1] This slows down potential degradation kinetics.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This displaces moisture and oxygen.

  • Container: A tightly sealed, amber glass bottle is ideal. The container closure should be robust and provide an excellent seal.

  • Environment: Keep in a dry, well-ventilated, and dark place.[6][7]

Secondary Containment:

  • Place the primary container within a secondary, sealed container with a desiccant (e.g., silica gel) to capture any incidental moisture ingress.

Storage_Workflow cluster_storage Optimal Storage Protocol Receive Receive Compound Inert Place under Inert Gas (Ar/N₂) Receive->Inert Seal Seal in Amber Vial Inert->Seal Refrigerate Store at 2-8°C Seal->Refrigerate Desiccate Use Secondary Container with Desiccant Refrigerate->Desiccate

Caption: Recommended workflow for the proper storage of the compound.

Handling Procedures

Due to its reactivity and corrosive nature upon hydrolysis, appropriate personal protective equipment (PPE) and handling techniques are mandatory.[6][8]

  • PPE: Wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7]

  • Dispensing: When weighing or transferring the compound, do so quickly and efficiently to minimize exposure to atmospheric moisture. Use a glove box or glove bag for the most sensitive applications.

  • Incompatible Materials: Keep away from water, alcohols, amines, and strong bases.

Experimental Protocol: Purity Assessment and Stability Testing

A self-validating system requires a method to assess the purity of the compound over time. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for this purpose.

RP-HPLC Method for Purity Analysis

This protocol outlines a general method that can be optimized for specific equipment.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile. Perform this step immediately before analysis to minimize degradation in the solvent.

The primary degradation product, 2-Amino-4-chloro-5-methylbenzenesulfonic acid, will have a significantly earlier retention time than the parent sulfonyl chloride due to its increased polarity.[9] Monitoring the growth of this peak over time provides a quantitative measure of degradation.

Accelerated Stability Study Workflow

To proactively assess stability, an accelerated study can be performed.

  • Sample Preparation: Aliquot several samples of the compound into individual, sealed vials under an inert atmosphere.

  • Stress Conditions: Expose sets of vials to different stress conditions:

    • Elevated Temperature: 40°C.

    • High Humidity: 40°C / 75% Relative Humidity.

    • Photostability: Exposure to controlled UV/Vis light.

    • Control: 2-8°C in the dark.

  • Time Points: Pull one vial from each condition at specified time points (e.g., 1, 2, 4, and 8 weeks).

  • Analysis: Analyze each sample by the validated RP-HPLC method to determine the percentage of remaining parent compound and the formation of degradants.

  • Data Evaluation: Plot the percentage of the parent compound versus time for each condition to establish a degradation profile.

Conclusion

The stability of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is intrinsically linked to its high reactivity, a feature that makes it synthetically valuable. Its primary vulnerability is hydrolysis, a rapid process that mandates stringent exclusion of moisture during storage and handling. By adhering to the protocols outlined in this guide—specifically, refrigerated storage under an inert, dry atmosphere and away from light—researchers can effectively preserve the integrity of this crucial building block. Regular purity assessments via RP-HPLC provide a robust quality control measure, ensuring the reliability and reproducibility of experimental outcomes in drug discovery and development programs.

References

  • Sulfonyl halide - Wikipedia. Wikipedia. [Link]

  • 5 - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Safety data sheet - CPAChem. CPAChem. [Link]

  • SAFETY DATA SHEET - Chem Service. Chem Service. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. ACS Publications. [Link]

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchGate. ResearchGate. [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. Canadian Science Publishing. [Link]

  • Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv. ChemRxiv. [Link]

  • Sulfonyl Chlorides/Fluorides - Yufeng. Yufeng. [Link]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst | ACS Organic & Inorganic Au. ACS Publications. [Link]

  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides - American Chemical Society. ACS Publications. [Link]

  • US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents.
  • Chlorobenzene Degradation Pathway - Eawag-BBD. Eawag Biodegradation/Biocatalysis Database. [Link]

  • Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. ACS Publications. [Link]

  • FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents.
  • Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12 - NIH. National Institutes of Health. [Link]

  • The decomposition of sulfuryl chloride (so2cl2) is a first-order process - YouTube. YouTube. [Link]

  • As described in Exercise 14.41, the decomposition of sulfuryl - Brown 14th Edition Ch 14 Problem 43a - Pearson. Pearson. [Link]

  • Novel degradation pathway of 2-chloro-4-aminophenol in Arthrobacter sp. SPG. PrePrints.org. [Link]

  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone) - ResearchGate. ResearchGate. [Link]

  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One - Research journals. PLOS One. [Link]

  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV. Office of Scientific and Technical Information. [Link]

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Exploratory

A Comprehensive Technical Guide to the Safe Handling of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (CAS No. 104613-64-1) is publicly available.

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (CAS No. 104613-64-1) is publicly available. This guide is a synthesis of safety information from analogous compounds, including various benzenesulfonyl chlorides and related aromatic amines. The recommendations herein are based on the anticipated hazards of the functional groups present in the molecule. All handling of this chemical should be conducted by trained professionals with a thorough understanding of the potential risks.

Introduction: Understanding the Hazard Profile

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a multifaceted organic compound, categorized as a sulfonyl chloride, an aromatic amine, and a chlorinated benzene derivative.[1] This unique combination of functional groups dictates its reactivity and potential hazards. Sulfonyl chlorides are known for their high reactivity, particularly their vigorous reaction with water and other nucleophiles. The presence of an amino group and a chlorine atom on the benzene ring further influences its chemical behavior and toxicological profile. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound in a research and development setting.

Physicochemical and Hazard Properties: A Synthesized Overview

Due to the absence of a specific SDS, the following table summarizes the anticipated properties and hazards based on analogous compounds like benzenesulfonyl chloride.

PropertyAnticipated Value / InformationRationale / Analogous Compound Data
Appearance SolidBased on related amino-chlorinated benzene sulfonic acids.
Odor PungentCharacteristic of sulfonyl chlorides.
Reactivity Highly reactive, especially with water, alcohols, and bases.Sulfonyl chlorides react with water to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[2]
Primary Hazards Corrosive, causes severe skin burns and eye damage, potential for respiratory irritation.Benzenesulfonyl chloride is classified as a corrosive chemical that can cause severe skin and eye damage.[2][3]
Inhalation Toxicity May cause irritation to the respiratory tract, potentially leading to pulmonary edema at high exposures.Breathing benzenesulfonyl chloride can irritate the nose, throat, and lungs, with higher exposures potentially causing a build-up of fluid in the lungs.[2]
Dermal Toxicity Corrosive. Can be absorbed through the skin.Benzenesulfonyl chloride can be absorbed through the skin, increasing exposure.[2]
Ingestion Toxicity Harmful if swallowed. Causes burns to the digestive tract.Benzenesulfonyl chloride is harmful if swallowed.[3] The sulfonic acid analogue is also noted to cause digestive tract burns.[4]

Prudent Handling and Storage Protocols

The key to safely handling 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is stringent adherence to protocols that mitigate its inherent reactivity and corrosivity.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is mandatory.

  • Ventilation: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. Good general laboratory ventilation is also necessary.[4]

  • Eye and Face Protection: Chemical splash goggles in combination with a face shield are required.[2]

  • Gloves: Chemical-resistant gloves are essential. Given the aromatic and chlorinated nature of the compound, nitrile gloves may offer limited protection. It is advisable to consult glove manufacturer's chemical resistance guides. Double-gloving can provide an additional layer of safety.

  • Protective Clothing: A flame-retardant lab coat, buttoned to its full length, is required. Additional protection, such as a chemical-resistant apron, should be considered for larger quantities.[4]

  • Footwear: Fully enclosed leather or chemical-resistant footwear must be worn.

Storage and Incompatibility

Proper storage is critical to prevent accidental reactions.

  • Moisture Control: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[4] Consider storage in a desiccator.

  • Incompatible Materials: Keep away from water, alcohols, bases, and strong oxidizing agents.

  • Segregation: Store separately from incompatible chemicals.

Standard Operating Procedure (SOP) for Weighing and Dispensing

This protocol is designed to minimize exposure during routine handling.

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Don all required PPE as outlined in section 3.1.

    • Prepare all necessary equipment (spatulas, weighing paper, secondary containers) within the fume hood.

  • Dispensing:

    • Carefully open the primary container inside the fume hood.

    • Use a clean, dry spatula to transfer the desired amount of the compound to a pre-tared, sealed container.

    • Avoid generating dust. If the compound is a fine powder, handle it with extra care.

  • Clean-up:

    • Tightly reseal the primary container.

    • Decontaminate the spatula and any other reusable equipment.

    • Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.

    • Dispose of all contaminated disposable materials (weighing paper, gloves, etc.) as hazardous waste.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: A Proactive Approach

Rapid and correct response to emergencies is crucial.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][6]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Spill Response

For any spill, the primary goal is to ensure personnel safety and then to contain and clean up the spill.

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do NOT use water.[2]

    • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert laboratory personnel and the institutional safety office.

    • Prevent entry to the contaminated area.

    • If the substance is volatile or dusty, ventilate the area if it is safe to do so.

    • Allow only trained emergency responders with appropriate respiratory protection to clean up the spill.

Visualizing Safe Handling: A Workflow Diagram

The following diagram illustrates the logical steps for safely handling 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

Workflow for Safe Handling of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride start Start: Task Requiring the Chemical assess Assess Hazards & Review SOP start->assess ppe Don Appropriate PPE assess->ppe hood Work in a Certified Fume Hood ppe->hood handle Weigh and Dispense hood->handle spill Spill Occurs? handle->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes decontaminate Decontaminate & Clean Work Area spill->decontaminate No cleanup->decontaminate waste Dispose of Hazardous Waste decontaminate->waste store Store Chemical Properly waste->store end End of Task store->end

Caption: A logical workflow for the safe handling of the chemical.

Conclusion: A Culture of Safety

The safe handling of reactive and corrosive chemicals like 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is paramount in a research environment. While this guide provides a robust framework based on the best available information from analogous compounds, it is not a substitute for professional judgment and a strong institutional safety culture. Researchers and drug development professionals must remain vigilant, continuously assess risks, and adhere to the highest safety standards to protect themselves and their colleagues.

References

  • Chem Service. (2016, May 13). Safety Data Sheet: 2-Amino-5-chloro-4-methylbenzenesulfonic acid. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzene Sulfonyl Chloride. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet: 2-Amino-4-chloro-5-methylbenzene sulfonic acid. Retrieved from [Link]

  • CPAchem. (2024, January 4). Safety data sheet: 2-Amino-5-chloro-p-toluenesulfonic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 88. Reaction of 2 with 4-methylbenzene-1-sulfonyl chloride. Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). 2-Amino-5-chloro-4-methylbenzenesulfonic acid. Retrieved from [Link]

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Foundational

Sourcing and Utilizing 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (CAS No. 104613-64-1), a key building block in th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (CAS No. 104613-64-1), a key building block in the synthesis of advanced pharmaceutical compounds. As a senior application scientist, the following sections are structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in making informed decisions from procurement to application.

Strategic Importance in Medicinal Chemistry

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a multi-functional reagent prized for its utility in constructing complex sulfonamides. The inherent reactivity of the sulfonyl chloride group, combined with the substitution pattern on the aromatic ring—an electron-donating amino group, an electron-withdrawing chloro group, and a methyl group—offers a versatile scaffold for creating targeted therapeutics.[1]

The sulfonamide moiety (-SO₂NR₂) is a cornerstone in medicinal chemistry, present in a wide array of approved drugs. Its inclusion in a molecule can significantly modulate pharmacokinetic and pharmacodynamic properties, including cell permeability, protein binding, and target engagement. This specific building block has been implicated in the development of novel therapeutics, particularly in oncology, where derivatives have shown promise in targeting various cancer cell lines.[2]

Commercial Availability and Supplier Evaluation

Procuring high-quality starting materials is a critical, non-negotiable step in drug development. The quality of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride directly impacts the purity of subsequent intermediates and the final active pharmaceutical ingredient (API). While not as ubiquitous as its sulfonic acid counterpart, this sulfonyl chloride is available from specialized chemical suppliers.

Table 1: Representative Commercial Suppliers of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (CAS 104613-64-1)

SupplierTypical Purity/SpecificationAvailable QuantitiesNotes
BLDpharm Information available upon requestResearch to bulk quantitiesListed as a primary product with documentation available.[3]
Ambeed, Inc. Building block supplierResearch quantitiesSpecializes in intermediates for research and development.[4]
Chemenu Inc. Building block supplierResearch quantitiesFocus on contract research and lab reagents.[4]

Note: This table is not exhaustive and is intended to provide a starting point for sourcing. Availability and specifications should always be confirmed directly with the supplier.

The Causality Behind Supplier Selection: A Self-Validating System

Choosing a supplier should not be based on price alone. A robust supplier qualification process is a self-validating system that ensures reproducibility and minimizes project delays. The workflow below outlines a field-proven approach to qualifying a new supplier for a critical reagent like 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quality Assessment cluster_2 Phase 3: Final Approval A Identify Potential Suppliers (e.g., BLDpharm, Ambeed) B Request Technical Data Package: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) - Purity Specification A->B Contact C Review CoA for Purity (>98% recommended) and Impurity Profile D Order Small-Scale Evaluation Sample C->D If specs are acceptable E Perform In-House QC Analysis (See Protocol Below) D->E F Compare In-House Data with Supplier CoA E->F G Data Match? F->G H Approve Supplier for Small-Scale Use G->H Yes I Request Further Information or Reject Supplier G->I No J Conduct Pilot Scale Reaction to Confirm Performance H->J K Approve for Large-Scale Procurement J->K Successful

Caption: Workflow for Qualifying a Chemical Supplier.

In-House Quality Control: A Protocol for Verification

Trustworthiness in research is built on the rigorous validation of all inputs. Upon receiving a new batch of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, it is imperative to perform in-house quality control to verify the supplier's Certificate of Analysis. The sulfonyl chloride functional group is highly reactive and susceptible to hydrolysis, making purity assessment crucial.

Experimental Protocol: Purity and Identity Verification

Objective: To confirm the identity and determine the purity of a supplied sample of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

1. Materials & Equipment:

  • Sample of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • NMR spectrometer (400 MHz or higher recommended)

  • RP-HPLC system with a C18 column and UV detector

2. Nuclear Magnetic Resonance (NMR) Spectroscopy - Identity Confirmation:

  • Rationale: ¹H NMR provides a rapid and definitive confirmation of the compound's structure by analyzing the chemical shifts and coupling patterns of the protons.

  • Procedure:

    • Carefully dissolve ~5-10 mg of the sample in ~0.7 mL of CDCl₃. Note: As sulfonyl chlorides are moisture-sensitive, use a dry NMR tube and solvent.

    • Acquire a ¹H NMR spectrum.

    • Expected Signals: The spectrum should be consistent with the structure, showing characteristic signals for the aromatic protons, the amino protons, and the methyl group protons. The exact chemical shifts may vary slightly but should be comparable to reference spectra if available.

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Purity Assessment:

  • Rationale: RP-HPLC is a robust method for quantifying the purity of the compound and detecting potential impurities, such as the hydrolyzed sulfonic acid.[5] Due to the high reactivity of sulfonyl chlorides, derivatization is sometimes employed for accurate quantification, but a direct analysis can be effective for a purity check.[6]

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size

      • Flow Rate: 1.0 mL/min

      • Detector Wavelength: 254 nm

      • Gradient: Start with a 10-minute hold at 10% B, then ramp to 95% B over 20 minutes.

    • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of >98% is typically desired for drug discovery applications.

Safety and Handling of Sulfonyl Chlorides

Sulfonyl chlorides are reactive, corrosive, and moisture-sensitive compounds that demand careful handling.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[7]

  • Fume Hood: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of corrosive vapors.[7]

  • Moisture Sensitivity: This compound reacts with water (hydrolysis) to form the corresponding sulfonic acid and hydrochloric acid. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3]

  • Spill and Disposal: In case of a spill, use an inert absorbent material. Do not use water. Dispose of waste in accordance with local, state, and federal regulations.

Application in Synthesis: A Representative Workflow

The primary utility of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is its reaction with primary or secondary amines to form sulfonamides. This reaction is a cornerstone of modern medicinal chemistry.[8]

G reagent 2-Amino-4-chloro-5- methylbenzene-1-sulfonyl chloride (CAS 104613-64-1) reaction Sulfonamide Formation (Nucleophilic Acyl Substitution) reagent->reaction amine Primary or Secondary Amine (R1R2NH) amine->reaction base Base (e.g., Pyridine, TEA) base->reaction solvent Aprotic Solvent (e.g., DCM, THF) solvent->reaction product Target Sulfonamide Derivative reaction->product Workup & Purification

Caption: General workflow for sulfonamide synthesis.

This reaction allows for the modular assembly of diverse chemical libraries. By varying the amine component, researchers can systematically explore the structure-activity relationship (SAR) of a compound series, optimizing for potency, selectivity, and pharmacokinetic properties. The specific substitution pattern of this sulfonyl chloride provides a unique starting point for accessing novel chemical space.[2]

References

  • Molecules. (2020). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. PMC - NIH. Retrieved January 24, 2026, from [Link]

  • Molbase. (n.d.). Cas no 104613-64-1 (2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride). Retrieved January 24, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). A Deep Dive into the Applications of 2-Amino-4-chloro-5-methylbenzenesulfonic Acid in Colorants. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-chlorobenzenesulphonic acid. Retrieved January 24, 2026, from [Link]

  • SIELC Technologies. (2018). 2-Amino-5-chloro-4-methylbenzenesulfonic acid. Retrieved January 24, 2026, from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 1-(3-sulphonatopropyl)-2-vinylpyridinium. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 88. Reaction of 2 with 4-methylbenzene-1-sulfonyl chloride. (5E). Retrieved January 24, 2026, from [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved January 24, 2026, from [Link]

  • PubMed. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Retrieved January 24, 2026, from [Link]

  • Shimadzu. (2018). Safety Data Sheet. Retrieved January 24, 2026, from [Link]

  • LookChem. (n.d.). 2-Chloro-4-fluoro-5-methylbenzene-1-sulfonyl chloride (CAS No. 1208076-71-4) Suppliers. Retrieved January 24, 2026, from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved January 24, 2026, from [Link]

  • Humana Press. (n.d.). HPLC of Peptides and Proteins. Retrieved January 24, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Sulfonamide Building Block 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, a specialized sulfonyl chloride derivative, serve...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Sulfonamide Building Block

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, a specialized sulfonyl chloride derivative, serves as a critical intermediate in the landscape of organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] Its strategic importance lies in the reactive sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with a wide array of amines to forge the sulfonamide bond, a privileged scaffold in medicinal chemistry.[2][3] The presence of an amino group, a chloro atom, and a methyl group on the benzene ring provides a nuanced electronic and steric profile, offering multiple avenues for further molecular elaboration and fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This guide offers a comprehensive exploration of this compound, from its synthesis and chemical behavior to its practical application in the development of therapeutic agents.

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of the physicochemical properties of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is paramount for its effective use in synthesis and for ensuring safe handling. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 104613-64-1[4]
Molecular Formula C₇H₇Cl₂NO₂S[4]
Molecular Weight 240.11 g/mol [4]
Appearance Likely a solidInferred from related compounds
Storage Sealed in a dry environment at 2-8°C[4]

Synthesis of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride: A Step-by-Step Protocol

The primary route to 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride involves the chlorosulfonation of the corresponding aniline, 4-chloro-3-methylaniline. This electrophilic aromatic substitution reaction utilizes chlorosulfonic acid as the sulfonating agent.[5][6]

Experimental Protocol: Chlorosulfonation of 4-chloro-3-methylaniline

Materials:

  • 4-chloro-3-methylaniline

  • Chlorosulfonic acid (excess)

  • Inert solvent (e.g., dichloromethane, chloroform) (optional)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (HCl), place the 4-chloro-3-methylaniline. If using a solvent, dissolve the aniline in the chosen inert solvent.

  • Cooling: Cool the reaction vessel to 0-5 °C using an ice bath. This is crucial to control the exothermic reaction and minimize side product formation.

  • Addition of Chlorosulfonic Acid: Slowly add an excess of chlorosulfonic acid (typically 3-5 equivalents) to the stirred aniline solution via the dropping funnel. Maintain the temperature below 10 °C throughout the addition. The reaction is highly exothermic and generates HCl gas.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period, or gradually warm to room temperature, to ensure complete sulfonation. The optimal time and temperature should be determined by monitoring the reaction progress, for instance, by thin-layer chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the sulfonyl chloride and hydrolyze the excess chlorosulfonic acid.

  • Workup:

    • Separate the organic layer if a solvent was used. If no solvent was used, extract the aqueous mixture with an inert organic solvent like dichloromethane.

    • Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices:

  • Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid drives the reaction to completion and ensures the formation of the sulfonyl chloride rather than the sulfonic acid.[6]

  • Low Temperature: The reaction is highly exothermic. Maintaining a low temperature is critical to prevent degradation of the starting material and product, as well as to minimize the formation of undesired side products, such as sulfones.

  • Slow Addition: Slow, controlled addition of the highly reactive chlorosulfonic acid prevents a dangerous temperature spike and allows for better control over the reaction.

  • Aqueous Workup: Quenching the reaction mixture with ice water serves to precipitate the water-insoluble sulfonyl chloride and to safely hydrolyze the excess, highly corrosive chlorosulfonic acid. The subsequent washes remove impurities and neutralize the product.

Synthesis_Workflow Start 4-chloro-3-methylaniline Reaction Chlorosulfonation (0-10 °C) Start->Reaction Reagent Chlorosulfonic Acid (excess) Reagent->Reaction Quench Quenching (Ice Water) Reaction->Quench Workup Aqueous Workup (Extraction, Washes) Quench->Workup Purification Purification (Recrystallization) Workup->Purification Product 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride Purification->Product

Caption: Synthesis workflow for 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

Reactivity and Key Chemical Transformations

The synthetic utility of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to attack by nucleophiles, most notably amines, to form sulfonamides.[3]

Formation of Sulfonamides

The reaction with primary or secondary amines is the most significant transformation of this compound, yielding a diverse range of N-substituted sulfonamides. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme:

Experimental Protocol: General Synthesis of N-Aryl/Alkyl Sulfonamides

Materials:

  • 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

  • Primary or secondary amine

  • Base (e.g., triethylamine, pyridine, or an inorganic base like potassium carbonate)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

Procedure:

  • Dissolution: Dissolve the amine and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Sulfonyl Chloride: Add a solution of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride in the same solvent dropwise to the amine solution at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Stir the reaction mixture for a period determined by the reactivity of the amine. Monitor the reaction's progress by TLC.

  • Workup:

    • Once the reaction is complete, filter off any precipitated salts.

    • Wash the filtrate with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.

    • Dry the organic layer over an anhydrous drying agent.

  • Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude sulfonamide can be purified by recrystallization or column chromatography.

Expert Insights on the Sulfonamide Formation:

  • Choice of Base: The choice of base is crucial. Tertiary amines like triethylamine or pyridine are commonly used as they are non-nucleophilic and act solely as proton scavengers. Inorganic bases can also be employed, particularly in biphasic reaction conditions.

  • Solvent Selection: The solvent should be inert to the reactants and capable of dissolving both the sulfonyl chloride and the amine. Anhydrous conditions are important to prevent hydrolysis of the sulfonyl chloride.

  • Protecting the Amino Group: The presence of the amino group on the 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride itself introduces a potential for self-condensation or polymerization. In some synthetic strategies, it may be necessary to protect this amino group (e.g., by acetylation) before reacting the sulfonyl chloride with another amine, followed by a deprotection step.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products R-NH₂ Amine Nucleophile R-NH₂ attacking S R-NH₂ attacking S R-NH₂->R-NH₂ attacking S Nucleophilic Attack Intermediate Intermediate R-NH₂ attacking S->Intermediate Forms Tetrahedral Intermediate Ar-SO₂Cl 2-Amino-4-chloro-5- methylbenzene-1-sulfonyl chloride Ar-SO₂Cl->R-NH₂ attacking S Product Product Intermediate->Product Loss of Cl⁻ Final Product N-substituted Sulfonamide Product->Final Product Deprotonation by Base Base Base Base->Final Product

Caption: General mechanism for the reaction of a sulfonyl chloride with an amine.

Applications in Drug Discovery: A Focus on Diuretics

The sulfonamide functional group is a cornerstone in the design of diuretic agents.[7][8] These drugs promote the excretion of water and electrolytes by the kidneys and are widely used in the treatment of hypertension and edema.[9] 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a key precursor for the synthesis of certain loop diuretics, most notably analogues of torsemide.[10][11]

Case Study: Synthesis of Torsemide Analogues

Torsemide is a potent loop diuretic. While the direct synthesis of torsemide itself may utilize different starting materials, 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a valuable building block for creating structural analogues of torsemide for structure-activity relationship (SAR) studies. These studies are crucial for optimizing the diuretic potency, duration of action, and side-effect profile of new drug candidates.

The synthesis of such analogues would typically involve the reaction of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride with an appropriate pyridine-based amine, followed by further functionalization. The modular nature of this synthesis allows for the rapid generation of a library of related compounds for biological screening.

Spectroscopic Characterization

While specific, publicly available spectra for 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride are limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Aromatic protons in the range of 7-8 ppm, a singlet for the methyl group protons around 2.3-2.5 ppm, and a broad singlet for the amino group protons. The exact chemical shifts and coupling patterns of the aromatic protons would depend on the electronic effects of the substituents.
¹³C NMR Aromatic carbon signals in the region of 120-150 ppm, with the carbon attached to the sulfonyl chloride group being the most deshielded. The methyl carbon would appear at a much higher field, typically around 20 ppm.
FTIR (cm⁻¹) Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group in the regions of 1370-1385 cm⁻¹ and 1170-1190 cm⁻¹, respectively. N-H stretching vibrations for the amino group would be observed around 3300-3500 cm⁻¹. C-H stretching for the aromatic and methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Safety, Handling, and Storage

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions.

  • Handling: Use in a well-ventilated fume hood. Wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.[4] The sulfonyl chloride group is susceptible to hydrolysis.

  • Hazards: Expected to be corrosive and an irritant. May cause severe skin and eye damage upon contact.

Conclusion: A Key Player in Medicinal Chemistry

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a valuable and versatile building block in organic synthesis. Its ability to readily form sulfonamides makes it particularly useful in the construction of novel therapeutic agents, especially in the area of diuretics. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and drug development.

References

  • Alsughayer, A. (2011).
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-4-chloro-5-methylbenzenesulfonic acid. Retrieved from a PDF on the Fisher Scientific website.
  • Drugs.com. (2023, April 13). List of Sulfonamides + Uses, Types & Side Effects. Retrieved from [Link]

  • Google Patents. (n.d.). US5136043A - Process for the preparation of aromatic sulfonyl chlorides.
  • Hamid, M. H. S. A., Allen, C. L., Lamb, G. W., Maxwell, A. C., Maytum, H. C., Watson, A. J. A., & Williams, J. M. J. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766–1774.
  • LookChem. (n.d.). 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). EP1284733A1 - Novel processes for preparing torsemide intermediate.
  • Google Patents. (n.d.). US6635765B2 - Processes for preparing torsemide intermediate.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Google Patents. (n.d.). US7378527B2 - Process for the preparation of torsemide and related intermediates.
  • Suter, C. M. (1944). The Organic Chemistry of Sulfur. John Wiley & Sons, Inc.
  • PubChem. (n.d.). 4-chloro-3-methylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride....
  • SIELC Technologies. (2018, February 19). 2-Amino-5-chloro-4-methylbenzenesulfonic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-5-chloro-4-methylpyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). List of sulfonamides. Retrieved from [Link]

  • YouTube. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). The Organic Chemistry Tutor.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C.... Retrieved from [Link]

  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
  • Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Diuretics – Knowledge and References. Retrieved from [Link]

  • PubMed. (n.d.). Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited--old leads for new applications?.

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Foundational

The Strategic Synthesis of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride: A Guide to Key Intermediates

For Immediate Release An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. Amon...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. Among these, substituted aromatic sulfonyl chlorides serve as critical building blocks for a diverse array of pharmacologically active compounds. This technical guide provides an in-depth exploration of the key intermediates in the synthesis of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, a vital precursor in the development of various therapeutic agents. Our focus will be on the strategic considerations and experimental details that ensure a robust and efficient synthetic route, starting from the readily available 4-chloro-3-methylaniline.

Introduction: The Importance of Aromatic Sulfonyl Chlorides

Aromatic sulfonyl chlorides are highly reactive electrophiles that readily undergo nucleophilic substitution with a wide range of amines, alcohols, and other nucleophiles. This reactivity makes them indispensable in the construction of sulfonamides, a privileged scaffold in medicinal chemistry known for its diverse biological activities, including antibacterial, antiviral, and anticancer properties. The specific substitution pattern of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride offers a unique combination of electronic and steric properties, making it a valuable synthon for targeted drug design.

The Synthetic Pathway: A Stepwise Approach to the Target Molecule

The synthesis of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The overall synthetic strategy involves the protection of the reactive amino group, followed by electrophilic sulfonation, deprotection, and finally, conversion to the target sulfonyl chloride.

Synthesis_Pathway A 4-Chloro-3-methylaniline B N-Acetyl-4-chloro-3-methylaniline (Intermediate 1) A->B Acetylation C N-Acetyl-2-amino-4-chloro-5- methylbenzenesulfonic acid (Intermediate 2) B->C Sulfonation D 2-Amino-4-chloro-5- methylbenzenesulfonic acid (Intermediate 3) C->D Hydrolysis E 2-Amino-4-chloro-5-methylbenzene- 1-sulfonyl chloride (Target Molecule) D->E Chlorination

Figure 1: Overall synthetic pathway for 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

Key Intermediate 1: N-Acetyl-4-chloro-3-methylaniline

The journey to our target molecule begins with the protection of the amino group of the starting material, 4-chloro-3-methylaniline.[1] This initial step is crucial for preventing unwanted side reactions during the subsequent sulfonation step. Acetylation is a classic and effective method for this purpose, transiently converting the nucleophilic amine into a less reactive amide.

Causality of Experimental Choices:

  • Reagent: Acetic anhydride is a common and efficient acetylating agent. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acetic acid byproduct.

  • Solvent: A non-protic solvent like dichloromethane or toluene is preferred to avoid side reactions with the acetylating agent.

  • Temperature: The reaction is usually performed at or below room temperature to control the exothermicity.

Experimental Protocol:

  • To a stirred solution of 4-chloro-3-methylaniline (1 equivalent) in dichloromethane, add triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Acetyl-4-chloro-3-methylaniline.

Key Intermediate 2: N-Acetyl-2-amino-4-chloro-5-methylbenzenesulfonic acid

With the amino group protected, the next critical step is the introduction of the sulfonic acid group onto the aromatic ring via electrophilic aromatic substitution. The directing effects of the substituents on the ring guide the incoming electrophile to the desired position. The acetylamino group is an ortho-, para-director, and the methyl group is also an ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The sulfonation occurs ortho to the powerful activating acetylamino group.

Causality of Experimental Choices:

  • Reagent: Chlorosulfonic acid is a potent sulfonating agent. An excess of the reagent is often used to drive the reaction to completion.

  • Temperature: The reaction is typically carried out at low temperatures (0-10 °C) to control the highly exothermic reaction and minimize side product formation.

Experimental Protocol:

  • In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (5 equivalents) to 0 °C.

  • Slowly add N-Acetyl-4-chloro-3-methylaniline (1 equivalent) in portions, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate of N-Acetyl-2-amino-4-chloro-5-methylbenzenesulfonic acid is collected by filtration and washed with cold water.

Key Intermediate 3: 2-Amino-4-chloro-5-methylbenzenesulfonic acid

The penultimate step involves the removal of the acetyl protecting group to regenerate the free amine. This is typically achieved by acid- or base-catalyzed hydrolysis.

Causality of Experimental Choices:

  • Reagent: Dilute sulfuric acid or hydrochloric acid is commonly used for the acidic hydrolysis of the amide.

  • Temperature: The hydrolysis is usually carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate.

Experimental Protocol:

  • Suspend the crude N-Acetyl-2-amino-4-chloro-5-methylbenzenesulfonic acid in a solution of 10% aqueous sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature.

  • The product, 2-Amino-4-chloro-5-methylbenzenesulfonic acid, will precipitate out of the solution.[2][3]

  • Collect the solid by filtration, wash with cold water, and dry.

Final Transformation: 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

The final step in the synthesis is the conversion of the sulfonic acid to the highly reactive sulfonyl chloride. This transformation is a critical activation step, enabling subsequent coupling reactions.

Causality of Experimental Choices:

  • Reagent: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are standard reagents for this conversion. The use of thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed. A patent for a similar synthesis suggests a two-step chlorosulfonation where the sulfonic acid is treated with thionyl chloride.[4]

  • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can be used to facilitate the reaction with thionyl chloride (Vilsmeier-Haack conditions).

Experimental Protocol:

  • To a suspension of 2-Amino-4-chloro-5-methylbenzenesulfonic acid (1 equivalent) in a suitable solvent such as dichloromethane, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (2-3 equivalents) at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench any excess thionyl chloride by pouring the mixture onto ice.

  • Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

  • The product can be further purified by recrystallization or column chromatography.

Data Summary

IntermediateMolecular FormulaMolecular Weight ( g/mol )Key Synthesis StepReagents
N-Acetyl-4-chloro-3-methylanilineC₉H₁₀ClNO183.63AcetylationAcetic anhydride, Triethylamine
N-Acetyl-2-amino-4-chloro-5-methylbenzenesulfonic acidC₉H₁₀ClNO₄S263.70SulfonationChlorosulfonic acid
2-Amino-4-chloro-5-methylbenzenesulfonic acidC₇H₈ClNO₃S221.66HydrolysisDilute H₂SO₄ or HCl
2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chlorideC₇H₇Cl₂NO₂S240.11ChlorinationThionyl chloride, DMF (cat.)

Conclusion

The synthesis of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a well-defined process that proceeds through a series of key, isolable intermediates. By understanding the role of each intermediate and the rationale behind the chosen experimental conditions, researchers can confidently and efficiently produce this valuable building block for the development of novel therapeutics. The protocols outlined in this guide provide a solid foundation for the successful synthesis of this and other structurally related sulfonyl chlorides.

References

Sources

Protocols & Analytical Methods

Method

synthesis of sulfonamides using 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

<_ Application Note & Protocol: Synthesis of Novel Sulfonamides utilizing 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride For Researchers, Scientists, and Drug Development Professionals Abstract This document provid...

Author: BenchChem Technical Support Team. Date: February 2026

<_ Application Note & Protocol: Synthesis of Novel Sulfonamides utilizing 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of sulfonamides, a critical class of compounds in medicinal chemistry, using 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride as a key starting material. The protocol herein details a robust and reproducible methodology, offering insights into reaction mechanisms, safety considerations, and characterization techniques. This guide is intended to empower researchers in drug discovery and development with the practical knowledge to generate diverse sulfonamide libraries for screening and lead optimization.

Introduction: The Enduring Importance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1][2] From their initial discovery as antibacterial agents, the applications of sulfonamides have expanded to include diuretics, anticonvulsants, anti-inflammatory agents, and hypoglycemics.[2][3] Their continued prevalence in drug design is a testament to their favorable pharmacokinetic properties and their ability to engage in key hydrogen bonding interactions with biological targets.

The general synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[2][4] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[4] The choice of the specific sulfonyl chloride and amine allows for the systematic exploration of chemical space, a crucial aspect of structure-activity relationship (SAR) studies.[5] The reagent at the heart of this protocol, 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, offers a unique substitution pattern that can be exploited to generate novel sulfonamide derivatives with potentially unique biological activities. The presence of an amino group also opens avenues for further derivatization.

Reaction Mechanism and Rationale

The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. A base, typically a tertiary amine like triethylamine or pyridine, is added to the reaction mixture to quench the hydrogen chloride that is formed, driving the reaction to completion.

The reactivity of the sulfonyl chloride is a key factor in the success of the synthesis. While highly reactive, sulfonyl chlorides can also be prone to hydrolysis, necessitating the use of anhydrous reaction conditions. The choice of solvent is also critical; aprotic solvents such as acetonitrile, dichloromethane, or tetrahydrofuran are commonly employed to avoid unwanted side reactions.

Health and Safety Precautions

It is imperative to conduct a thorough risk assessment before commencing any chemical synthesis.

  • Sulfonyl chlorides are corrosive and lachrymatory.[6][7] They react violently with water and should be handled in a well-ventilated fume hood.[8] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Amines can be toxic and corrosive. Consult the Safety Data Sheet (SDS) for the specific amine being used.

  • Solvents such as acetonitrile and dichloromethane are flammable and/or toxic. Handle them with care in a fume hood.

  • The reaction can be exothermic. Proper temperature control is essential.

Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol describes the synthesis of a representative sulfonamide using 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride and a generic primary amine. The principles outlined can be adapted for a wide range of amines.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride≥98%Commercially AvailableStore under inert gas, moisture sensitive.
Primary Amine (e.g., Aniline)Reagent GradeCommercially AvailablePurify if necessary.
Triethylamine (Et3N)Anhydrous, ≥99.5%Commercially AvailableStore over molecular sieves.
Acetonitrile (MeCN)Anhydrous, ≥99.8%Commercially AvailableUse a freshly opened bottle or dry over molecular sieves.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor workup and chromatography.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated Sodium Bicarbonate Solution (aq.)Prepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO4)Commercially Available
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Commercially Available
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 mmol, 1.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask and stir until the amine is fully dissolved.

  • Base Addition: Add triethylamine (1.5 mmol, 1.5 eq.) to the solution.

  • Sulfonyl Chloride Addition: In a separate, dry vial, dissolve 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (1.1 mmol, 1.1 eq.) in anhydrous acetonitrile (5 mL).

  • Reaction: Slowly add the sulfonyl chloride solution to the stirring amine solution at 0 °C (ice bath). After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The product spot should be less polar than the starting amine.

  • Workup: Once the reaction is complete (typically within 1-3 hours), quench the reaction by adding deionized water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by flash column chromatography on silica gel.[11]

  • Column Packing: Pack a glass column with silica gel using a slurry method with hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified sulfonamide.

Characterization

The identity and purity of the synthesized sulfonamide should be confirmed by various analytical techniques.

TechniqueExpected Observations
¹H NMR The spectrum should show characteristic peaks for the aromatic protons of both starting materials, a singlet for the methyl group, and a broad singlet for the sulfonamide N-H proton.[12][13][14]
¹³C NMR The spectrum will display the expected number of signals corresponding to the carbon atoms in the molecule.
FT-IR Characteristic stretching vibrations for the S=O bonds of the sulfonamide group are expected in the range of 1320-1310 cm⁻¹ (asymmetric) and 1155-1143 cm⁻¹ (symmetric).[15] A peak for the N-H stretch should also be visible.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the product.
Melting Point A sharp melting point is indicative of a pure compound.

Workflow and Reaction Diagrams

Experimental Workflow

experimental_workflow reagents Reagents: - 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride - Primary Amine - Triethylamine - Anhydrous Acetonitrile setup Reaction Setup (Inert Atmosphere, 0 °C) reagents->setup reaction Reaction (Room Temperature, 1-3h) setup->reaction workup Aqueous Workup & Extraction (DCM) reaction->workup purification Purification (Flash Chromatography) workup->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization product Pure Sulfonamide characterization->product

Caption: A streamlined workflow for the synthesis and characterization of sulfonamides.

Chemical Reaction Pathway

reaction_pathway reactant1 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride product Sulfonamide reactant1->product reactant2 Primary Amine (R-NH2) reactant2->product hcl HCl base Triethylamine

Caption: General reaction scheme for sulfonamide synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time. Ensure all reagents are anhydrous.
Loss of product during workup.Perform extractions carefully. Ensure pH is correct during washes.
Multiple Spots on TLC Presence of starting materials.Check stoichiometry and ensure complete reaction.
Side reactions (e.g., hydrolysis of sulfonyl chloride).Use anhydrous conditions and add sulfonyl chloride slowly at low temperature.
Difficulty in Purification Product has similar polarity to impurities.Try a different solvent system for chromatography. Consider recrystallization.

Conclusion

The protocol detailed in this application note provides a reliable and adaptable method for the synthesis of a diverse range of sulfonamides using 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can efficiently generate novel compounds for biological evaluation, thereby accelerating the drug discovery process.

References

  • Jain, K. S., Bari, S. B. (2010). Sulfonamides: A valuable class of medicinal compounds. Indian Journal of Pharmaceutical Sciences, 72(4), 425–434.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Oko, O. J., et al. (2020). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride...
  • Wikipedia. (2023). Sulfonamide (medicine). Retrieved from [Link]

  • Bowser, J. R., et al. (2013).
  • Caddick, S., et al. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery.
  • Bertini, I., et al. (1990). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed.
  • Google Patents. (1957). Sulfonamide purification process - US2777844A.
  • Pharmacy Concepts. (n.d.).
  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • Google Patents. (2015). Synthetic method of 2-aminophenol-4-sulfonamide - CN104592064A.
  • Asker, F. W., et al. (2016). Synthesis and characterization of some sulfonamide dervatives.
  • NJ.gov. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Slideshare. (2015). Med.chem sulfonamides. Retrieved from [Link]

  • ACS Publications. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir.
  • Food Safety and Inspection Service. (2009).
  • Pharmacy Concepts. (n.d.). Chapter 15: Sulphonamides and Sulfones.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]

Sources

Application

The Versatile Scaffold: 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl Chloride in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Building Block In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Building Block

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride emerges as a highly versatile and reactive intermediate. Its unique substitution pattern—an electron-donating amino group, an electron-withdrawing chloro group, and a sterically influential methyl group on a benzene sulfonamide core—renders it a privileged scaffold for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the applications and synthetic protocols involving this key intermediate, offering researchers and drug development professionals a comprehensive resource for harnessing its full potential in medicinal chemistry.

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide range of drugs with antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties. The reactivity of the sulfonyl chloride moiety allows for facile reaction with a plethora of nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages. This fundamental transformation is the gateway to constructing complex molecular architectures with tailored pharmacological profiles.

Core Applications in Medicinal Chemistry

The strategic placement of substituents on the 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride core provides a blueprint for targeting various biological pathways. The inherent functionalities allow for the exploration of structure-activity relationships (SAR) crucial for optimizing drug candidates.

Diuretic Agents: Analogs of Anthranilic Acid Derivatives

Loop diuretics, such as furosemide, are a critical class of drugs for the management of edema and hypertension. These agents typically feature a 5-sulfamoyl-2-aminobenzoic acid or 5-sulfamoyl-3-aminobenzoic acid scaffold. The structural similarity of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride to key intermediates in the synthesis of these diuretics suggests its utility in the development of novel analogs with potentially improved pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of sulfonamide derivatives using 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: General Synthesis of N-Substituted Sulfonamides via Conventional Heating

This protocol outlines a standard procedure for the reaction of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride with a primary or secondary amine in the presence of a base.

Materials:

  • 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

  • Primary or secondary amine of choice

  • Pyridine (or other suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the chosen primary or secondary amine (1.0 eq) in dichloromethane (DCM, 5-10 mL per mmol of amine).

  • Addition of Base: Add pyridine (1.2 eq) to the solution and stir at room temperature for 10 minutes.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (1.1 eq) in DCM to the reaction mixture. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted sulfonamide.

  • Characterization: Characterize the purified product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Choice of Base: Pyridine or triethylamine is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Solvent: Dichloromethane is a common choice as it is a good solvent for the reactants and is relatively unreactive.

  • Work-up Procedure: The acidic and basic washes are crucial for removing unreacted starting materials and the base catalyst, ensuring a purer final product.

Protocol 2: Microwave-Assisted Synthesis of N-Substituted Sulfonamides (Solvent-Free)

Microwave-assisted organic synthesis offers a greener and more efficient alternative to conventional heating, often leading to shorter reaction times and higher yields.[1]

Materials:

  • 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

  • Primary or secondary amine of choice

  • Microwave reactor vial

  • Magnetic stir bar

  • n-Hexane

Procedure:

  • Reaction Setup: In a microwave reactor vial equipped with a magnetic stir bar, add the primary or secondary amine (1.0 eq) and 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (1.0 eq).[1]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a predetermined time (typically 5-15 minutes). The formation of hydrogen chloride gas may be observed.[1]

  • Reaction Monitoring: After the initial irradiation period, cool the vial and check the reaction progress by TLC. If necessary, continue irradiation in short intervals until the starting materials are consumed.

  • Work-up and Purification:

    • After cooling to room temperature, add n-hexane to the reaction mixture and stir.

    • The sulfonamide product, which is typically a solid, will precipitate.

    • Collect the solid by filtration, wash with cold n-hexane, and dry to obtain the purified product.[1]

  • Characterization: Characterize the product using standard spectroscopic methods (NMR, MS, IR).

Causality Behind Experimental Choices:

  • Solvent-Free Conditions: This approach minimizes waste and simplifies the work-up procedure, aligning with the principles of green chemistry.[1]

  • Microwave Irradiation: Microwave energy directly and efficiently heats the reaction mixture, accelerating the reaction rate and often leading to cleaner product formation.[1]

Data Presentation

Parameter Conventional Heating Microwave-Assisted
Reaction Time 2 - 24 hours5 - 20 minutes
Typical Yield 70 - 90%85 - 98%
Solvent Usage HighNone
Work-up Aqueous extractionSimple filtration

Visualization of Synthetic Pathways

The following diagram illustrates the general synthetic pathway for the preparation of N-substituted sulfonamides from 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

Sulfonamide_Synthesis cluster_reaction Reaction Conditions: Conventional Heating or Microwave reagent1 2-Amino-4-chloro-5- methylbenzene-1- sulfonyl chloride reagent1->reaction reagent2 Primary or Secondary Amine (R1R2NH) reagent2->reaction base Base (e.g., Pyridine) reaction_node + base->reaction_node Catalyst product N-Substituted Sulfonamide byproduct HCl reaction->product reaction->byproduct

Caption: General reaction scheme for sulfonamide synthesis.

Potential as a Scaffold in Drug Design

The 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride scaffold can be envisioned as a starting point for the design of various targeted therapies. The amino group can be further functionalized or can participate in key hydrogen bonding interactions with biological targets. The chlorine and methyl groups provide handles for modulating lipophilicity and steric interactions within a binding pocket.

Carbonic Anhydrase Inhibitors

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes. The unsubstituted sulfonamide moiety is a key zinc-binding group in many CA inhibitors. By reacting 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride with ammonia, a primary sulfonamide can be generated, which can then be elaborated to create novel CA inhibitors with potential applications in glaucoma, epilepsy, and cancer.

Antibacterial Agents

The sulfonamide core is a well-established pharmacophore in antibacterial drugs that inhibit dihydropteroate synthase. The diverse library of sulfonamides that can be synthesized from 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride could lead to the discovery of new antibacterial agents with activity against resistant strains.

Conclusion

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a valuable and versatile building block in medicinal chemistry. Its inherent reactivity and substitution pattern provide a robust platform for the synthesis of a wide range of sulfonamide derivatives with potential therapeutic applications. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this scaffold in their drug discovery endeavors. The continued exploration of derivatives from this starting material holds promise for the development of next-generation therapeutics.

References

  • CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]

Sources

Method

Application Notes and Protocols for Sulfonylation Reactions using 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

Introduction Sulfonamides are a cornerstone of modern medicinal chemistry and drug development, exhibiting a wide array of biological activities including antibacterial, anticancer, and anti-inflammatory properties. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry and drug development, exhibiting a wide array of biological activities including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of these crucial motifs is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. This document provides a detailed guide to the experimental protocol for sulfonylation reactions utilizing 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, a versatile building block for the synthesis of novel sulfonamide derivatives.

These application notes are intended for researchers, scientists, and drug development professionals. The protocols and discussions herein are designed to provide not only a step-by-step methodology but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical, field-proven insights.

Reagent Overview and Strategic Considerations

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride. The presence of an amino group, a chloro group, and a methyl group on the benzene ring influences its reactivity and provides opportunities for further synthetic modifications.

Table 1: Physicochemical Properties of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

PropertyValue
Molecular Formula C₇H₇Cl₂NO₂S
Molecular Weight 240.11 g/mol
Appearance Off-white to light yellow crystalline solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate), reacts with water.

The primary challenge in using this reagent is the presence of the amino group on the sulfonyl chloride itself. This introduces the possibility of self-reaction or polymerization under basic conditions. Therefore, careful consideration of the reaction conditions is paramount to favor the desired reaction with the target amine.

Experimental Workflow: A Visual Guide

The overall experimental workflow for a typical sulfonylation reaction is depicted below. This process includes reaction setup, monitoring, work-up, and purification of the final sulfonamide product.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reagents Reagents & Glassware (Dry and Inert) Setup Reaction Setup (Inert Atmosphere) Reagents->Setup Addition Slow Addition of Sulfonyl Chloride Setup->Addition Monitoring Reaction Monitoring (TLC, LC-MS) Addition->Monitoring Quench Quenching Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Wash Washing Extraction->Wash Dry Drying Wash->Dry Purify Purification (Column Chromatography) Dry->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze

Caption: A generalized workflow for the synthesis of sulfonamides.

Detailed Experimental Protocol: Sulfonylation of a Primary Amine

This protocol describes a general procedure for the reaction of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride with a generic primary amine (R-NH₂). The stoichiometry and reaction parameters may require optimization for specific substrates.

Materials and Reagents
  • 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (1.0 eq)

  • Primary amine (R-NH₂) (1.1 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (Et₃N) (2.0 - 2.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Safety Precautions
  • Sulfonyl chlorides are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[1]

  • The reaction generates HCl as a byproduct, which is corrosive. The use of a base is necessary to neutralize it.

  • Dichloromethane is a suspected carcinogen. Handle with care in a well-ventilated area.

Reaction Setup
  • To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (R-NH₂) (1.1 - 1.2 eq) and anhydrous DCM or THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (pyridine or triethylamine, 2.0 - 2.5 eq) to the cooled solution and stir for 5-10 minutes. The use of a base is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Reaction Procedure
  • In a separate flask, dissolve 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM or THF.

  • Slowly add the solution of the sulfonyl chloride to the cooled amine solution dropwise over a period of 15-30 minutes. A slow addition rate is important to control the reaction exotherm and to minimize potential side reactions, including the self-reaction of the amino-substituted sulfonyl chloride.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up and Purification
  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and add more DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.

Mechanism of Sulfonylation

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. The base present in the reaction mixture then deprotonates the resulting ammonium salt to yield the final sulfonamide and the hydrochloride salt of the base.

Caption: The general mechanism of sulfonamide formation.

Characterization of the Final Product

The structure and purity of the synthesized sulfonamide should be confirmed by standard analytical techniques.

Table 2: Analytical Techniques for Sulfonamide Characterization

TechniquePurpose
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and assess purity.
Mass Spectrometry (MS) To determine the molecular weight of the product.
Infrared Spectroscopy (IR) To identify the characteristic S=O stretching vibrations of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H stretch (if applicable).
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction time or temperature. However, be cautious as higher temperatures may promote side reactions. The choice of base can also influence the yield; for less reactive amines, a stronger, non-nucleophilic base might be beneficial.

  • Formation of Side Products: The formation of a di-sulfonated amine can occur if the primary amine has two N-H bonds. Using a slight excess of the amine can help to minimize this. The self-reaction of the 2-amino-4-chloro-5-methylbenzene-1-sulfonyl chloride can be suppressed by slow addition at low temperatures.

  • Difficult Purification: If the product is difficult to separate from the starting materials or byproducts, consider alternative purification techniques such as recrystallization or preparative HPLC.

Conclusion

The sulfonylation of amines with 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a robust and versatile method for the synthesis of a diverse range of sulfonamides. By carefully controlling the reaction conditions and employing appropriate work-up and purification techniques, researchers can efficiently generate novel compounds for various applications in drug discovery and materials science. This guide provides a solid foundation for performing these reactions, but as with any chemical synthesis, optimization for each specific substrate is key to achieving the best results.

References

  • ResearchGate. Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... [Link]

  • New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

Sources

Application

Application Note: A Validated RP-HPLC Method for In-Process Monitoring of Reactions Involving 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

Introduction 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The sulfonyl chloride moiety is highly reactive, makin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The sulfonyl chloride moiety is highly reactive, making it an excellent electrophile for reactions such as sulfonamide formation. However, this high reactivity also presents a significant analytical challenge. The compound is susceptible to hydrolysis, which can complicate reaction monitoring and lead to inaccurate assessments of reaction completion and purity.

This application note details a robust, direct Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed for the rapid in-process monitoring of reactions involving 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. The method is designed to be fast and accurate, minimizing the potential for analyte degradation during analysis and providing reliable data for reaction optimization and control.

Principle of the Method

This method utilizes RP-HPLC with a C18 stationary phase to separate the relatively nonpolar 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride from more polar reactants, products (e.g., sulfonamides), and byproducts (e.g., the corresponding sulfonic acid from hydrolysis). A gradient elution with a mobile phase consisting of acetonitrile and water is employed to resolve compounds with a range of polarities. Detection is performed using a UV detector, leveraging the chromophoric nature of the aromatic ring and associated functional groups.

A critical aspect of this protocol is the sample quenching and preparation procedure, which is designed to immediately halt the reaction and stabilize the sulfonyl chloride prior to injection, ensuring the chromatogram accurately reflects the reaction mixture at the time of sampling.[1][2]

Materials and Reagents

Item Description/Specification Vendor (Example)
HPLC System Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV DetectorAgilent, Waters, Shimadzu
Analytical Column C18, 150 mm x 4.6 mm, 3.5 µm particle sizeWaters (XBridge), Agilent (Zorbax)
Acetonitrile (ACN) HPLC Grade or higherFisher Scientific, VWR
Water HPLC Grade or deionized (18.2 MΩ·cm)In-house or commercial
Trifluoroacetic Acid (TFA) HPLC Grade, >99.5%Sigma-Aldrich
Methanol HPLC Grade (for quenching)Fisher Scientific, VWR
Reference Standard 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, >98% purityCommercially sourced
Volumetric Glassware Class AVWR, Pyrex
Syringe Filters 0.45 µm PTFEPall, Millipore

Experimental Protocol

Chromatographic Conditions

The following conditions were optimized for the separation of the target analyte from potential impurities and reaction products.

Parameter Condition Rationale
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides good retention and resolution for nonpolar to moderately polar aromatic compounds.
Mobile Phase A 0.05% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape for basic compounds (like the amino group) and controls pH.
Mobile Phase B 0.05% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength for this class of compounds.
Gradient Program See Table belowA gradient is necessary to elute the nonpolar starting material and any polar byproducts within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between speed and resolution.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 240 nmProvides good sensitivity for the analyte and related sulfonated compounds. A DAD can be used to scan from 190-400 nm to identify optimal wavelengths for all components.[3][4]
Injection Volume 5 µLSmall volume to prevent column overloading and peak distortion.

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.09010
1.09010
7.01090
9.01090
9.19010
12.09010
Preparation of Solutions

Standard Solution (approx. 100 µg/mL):

  • Accurately weigh approximately 10 mg of the 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride reference standard into a 100 mL Class A volumetric flask.

  • Dissolve and dilute to the mark with acetonitrile. Note: Do not use water-based diluents to prevent hydrolysis of the standard.

  • This stock solution should be prepared fresh daily due to the reactivity of the sulfonyl chloride.[5][6]

Sample Preparation (from Reaction Mixture): The key to accurate monitoring is to stop the reaction (quench) and stabilize the analyte immediately upon sampling.

  • Withdraw a small, known volume (e.g., 50 µL) of the reaction mixture.

  • Immediately dispense the aliquot into a pre-weighed vial containing a large excess of cold (0 °C) methanol (e.g., 1.0 mL). The methanol acts as both a diluent and a quenching agent, rapidly reacting with any unreacted, highly reactive species and solvating the analyte. For some reactions, derivatization with an amine like benzylamine in the diluent can be used for enhanced stability and detection.[7]

  • Vortex the vial for 30 seconds.

  • Dilute further with acetonitrile as needed to bring the concentration of the analyte into the linear range of the assay (e.g., 10-200 µg/mL).

  • Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Analyze immediately. Due to the reactive nature of sulfonyl chlorides, samples should not be left on the autosampler for extended periods.[8][9]

Workflow Visualization

The overall process from sampling to data analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 1. Aliquot Reaction Mixture (50 µL) s2 2. Quench Immediately in Cold Methanol (1 mL) s1->s2 s3 3. Dilute with Acetonitrile s2->s3 s4 4. Filter (0.45 µm PTFE) into HPLC Vial s3->s4 a1 5. Inject 5 µL onto C18 Column s4->a1 a2 6. Run Gradient Elution a1->a2 a3 7. Detect at 240 nm a2->a3 d1 8. Integrate Peak Areas a3->d1 d2 9. Calculate % Conversion or Purity d1->d2

Caption: Experimental workflow for HPLC monitoring.

Data Analysis and Interpretation

The primary goal is to monitor the disappearance of the starting material peak (2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride) and the appearance of the product peak(s).

  • Identification: The retention time of the starting material in the sample chromatogram should match that of the reference standard.

  • Quantification: The progress of the reaction can be monitored by calculating the area percentage of the starting material relative to all other components in the chromatogram.

    % Area of Analyte = (Area of Analyte Peak / Total Area of All Peaks) x 100%

  • Hydrolysis: Be vigilant for a growing peak corresponding to the sulfonic acid byproduct, which will be significantly more polar and thus elute earlier than the sulfonyl chloride. Its presence indicates potential issues with moisture in the reaction or degradation during sample workup.

Method Validation Considerations

For this method to be considered trustworthy, it should be validated according to established guidelines (e.g., ICH Q2(R1)). Key parameters include:

  • Specificity: Demonstrate that the analyte peak is well-resolved from reactants, products, and potential byproducts.

  • Linearity: Establish a linear relationship between the peak area and the concentration of the reference standard over a defined range.

  • Precision: Assess the repeatability of the method by performing multiple injections of the same sample.

  • Accuracy: Determine the agreement between the measured value and the true value, often through spike/recovery experiments.

Logical Relationships in Method Development

The quality of the chromatographic separation depends on the interplay of several parameters. Understanding these relationships is key to troubleshooting and adapting the method.

G cluster_input Input Parameters (Adjustable) cluster_output Output Characteristics (Observed) p1 Mobile Phase % Organic o1 Retention Time p1->o1 inversely affects o2 Resolution p1->o2 p2 Column Chemistry (e.g., C18) p2->o1 directly affects p3 Flow Rate p3->o1 inversely affects o4 Backpressure p3->o4 directly affects p4 pH / Modifier (TFA) p4->o1 o3 Peak Shape p4->o3

Caption: Key HPLC parameter relationships.

Conclusion

The RP-HPLC method described provides a rapid, reliable, and robust tool for monitoring the progress of reactions involving the highly reactive intermediate 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. The carefully designed sample quenching and preparation protocol is critical to obtaining accurate data by minimizing analyte degradation. This method is suitable for use in research, development, and quality control environments to ensure process understanding and product quality.

References

  • Huang, C., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752. Available at: [Link]

  • ResearchGate. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Available at: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Available at: [Link]

  • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • Pawar, J. D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Available at: [Link]

  • ResearchGate. (n.d.). Wavelength (nm) absorbance spectra for sulfadiazine as a function of pH in 30 % (v/v) acetonitrile-water mixtures. Available at: [Link]

  • Kolvari, A., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Malig, T. C., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Wavelength (nm)-absorbance spectra for sulfamethoxazole as a function of pH at the maximum of LC peaks in 40% (v/v) MeCN-water mixtures. Available at: [Link]

Sources

Method

Application Note: NMR Characterization of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl Chloride and its Reaction Products

Introduction 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a key intermediate in the synthesis of a variety of compounds in the pharmaceutical and agrochemical industries. Its utility stems from the reactive su...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a key intermediate in the synthesis of a variety of compounds in the pharmaceutical and agrochemical industries. Its utility stems from the reactive sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonates, and related derivatives. The precise structural elucidation of this starting material and its subsequent products is paramount for ensuring the quality, purity, and efficacy of the final compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of these molecules, providing detailed insights into their atomic connectivity and chemical environment.

This application note provides a comprehensive guide to the NMR characterization of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride and its primary reaction products, namely N-substituted sulfonamides and the corresponding sulfonic acid resulting from hydrolysis. We will delve into the predicted ¹H and ¹³C NMR spectral features of the parent sulfonyl chloride, supported by data from analogous structures, and discuss the spectral changes that occur upon reaction. Detailed protocols for sample preparation and data acquisition are also provided to ensure high-quality, reproducible results.

Predicted NMR Spectral Analysis of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl Chloride

Due to the limited availability of published experimental spectra for this specific molecule, the following analysis is based on established principles of NMR spectroscopy and data from structurally similar compounds. The aromatic region of the ¹H NMR spectrum is of particular interest, as the chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the nature and position of the substituents on the benzene ring.[1][2]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl group protons.

  • Aromatic Protons: The benzene ring has two remaining protons. The proton at C6 will be a singlet due to the absence of adjacent protons. The proton at C3 is also expected to be a singlet for the same reason. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The amino group (-NH₂) is a strong electron-donating group, which tends to shift ortho and para protons upfield (to lower ppm values).[3] Conversely, the sulfonyl chloride (-SO₂Cl) and chloro (-Cl) groups are electron-withdrawing, causing a downfield shift (to higher ppm values).[4] Aromatic protons typically resonate in the range of 6.5-8.5 ppm.[2]

  • Amino Protons (-NH₂): The protons of the primary amino group are expected to appear as a broad singlet. The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature, but typically falls within the range of 3-5 ppm for aromatic amines.[5]

  • Methyl Protons (-CH₃): The methyl group protons will appear as a sharp singlet, as there are no adjacent protons to cause splitting. The expected chemical shift is in the range of 2.0-2.5 ppm.

Predicted ¹H NMR Chemical Shifts:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H (C3-H)~7.0 - 7.4s
Aromatic H (C6-H)~7.6 - 8.0s
Amino (-NH₂)~4.0 - 5.5 (broad)s (br)
Methyl (-CH₃)~2.3 - 2.5s

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, as they are all in unique chemical environments. The carbons directly attached to electronegative substituents (Cl, N, S) will be significantly deshielded and appear at lower field. Carbons in aromatic rings typically absorb in the range of 120-150 ppm.[2]

  • Methyl Carbon (-CH₃): The methyl carbon will appear as a single peak in the aliphatic region of the spectrum, typically between 15-25 ppm.

Predicted ¹³C NMR Chemical Shifts:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1-SO₂Cl~140 - 145
C2-NH₂~145 - 150
C3~115 - 120
C4-Cl~125 - 130
C5-CH₃~135 - 140
C6~120 - 125
-CH₃~18 - 22

NMR Characterization of Reaction Products

1. N-Substituted Sulfonamides

The reaction of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride with a primary or secondary amine yields the corresponding N-substituted sulfonamide. This transformation leads to predictable changes in the NMR spectrum.

  • ¹H NMR: The most significant change is the appearance of a new signal for the sulfonamide N-H proton (for primary amine reactants), which typically resonates as a broad singlet between 8.0 and 10.5 ppm.[6] Additionally, new signals corresponding to the protons of the N-substituent will be observed. The chemical shifts of the aromatic protons may also shift slightly due to the change in the electronic nature of the substituent at C1.

  • ¹³C NMR: The carbon signals of the N-substituent will be present in the spectrum. The chemical shift of C1 will also be affected by the formation of the sulfonamide linkage.

Example: Reaction with a generic primary amine (R-NH₂)

reaction reactant1 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride product N-R-2-Amino-4-chloro-5-methylbenzenesulfonamide reactant1->product reactant2 + R-NH₂ reactant2->product

Caption: Formation of an N-substituted sulfonamide.

2. Hydrolysis to Sulfonic Acid

Sulfonyl chlorides are susceptible to hydrolysis, which converts the -SO₂Cl group to a sulfonic acid (-SO₃H). This is a common impurity or degradation product.

  • ¹H NMR: The most notable change upon hydrolysis is the disappearance of the sharp signals for the sulfonyl chloride and the appearance of a very broad, exchangeable proton signal for the sulfonic acid group (-SO₃H), often far downfield (>10 ppm). The aromatic proton signals will also experience a shift due to the different electronic properties of the sulfonic acid group compared to the sulfonyl chloride.

  • ¹³C NMR: The chemical shift of C1 will be altered upon conversion to the sulfonic acid.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

Causality: The choice of solvent is critical due to the reactivity of sulfonyl chlorides. Aprotic, deuterated solvents are necessary to prevent hydrolysis or other reactions of the analyte.[7]

  • Solvent Selection: Use a dry, aprotic deuterated solvent such as chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often a good first choice for many organic compounds.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

    • If the sample is not fully soluble, gentle warming or sonication may be applied. However, be cautious with heating as it may promote degradation.

Protocol 2: NMR Data Acquisition

Causality: Standard 1D ¹H and ¹³C{¹H} experiments are typically sufficient for routine characterization. 2D NMR experiments like COSY and HSQC can be employed for unambiguous assignment of complex spectra.

  • Instrument Setup:

    • Use a modern NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional):

    • If the 1D spectra are complex or assignments are ambiguous, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Data Visualization

structure_and_products cluster_starting_material Starting Material cluster_products Potential Products A 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride B N-Substituted Sulfonamide A->B Reaction with Amine C 2-Amino-4-chloro-5-methylbenzenesulfonic Acid (Hydrolysis Product) A->C Hydrolysis

Caption: Reaction pathways of the target compound.

workflow A Sample Preparation (Aprotic Deuterated Solvent) B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition B->C D 2D NMR (COSY, HSQC) (Optional) C->D E Spectral Analysis & Structure Elucidation C->E D->E

Caption: General workflow for NMR characterization.

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural characterization of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride and its derivatives. By carefully analyzing the chemical shifts, coupling patterns, and integration of the signals in ¹H and ¹³C NMR spectra, researchers can confirm the identity and purity of their compounds, as well as monitor the progress of reactions. The protocols and predictive analyses provided in this application note serve as a valuable resource for scientists and professionals engaged in the synthesis and development of novel molecules based on this important chemical intermediate.

References

  • Curphy, T.J. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • LibreTexts. Spectroscopy of Aromatic Compounds. (2024). Available at: [Link]

  • Cihan University-Erbil Repository. Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. (2008). Available at: [Link]

  • University of Wisconsin-Platteville. Spectroscopy Tutorial: Amines. Available at: [Link]

  • LibreTexts. Spectroscopy of Amines. (2024). Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. (2024). Available at: [Link]

  • LibreTexts. Predicting a 1H-NMR Spectrum From The Structure. (2020). Available at: [Link]

  • LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available at: [Link]

  • Taylor, R. Proton magnetic resonance spectra of some aromatic amines and derived amides. Journal of the Chemical Society B: Physical Organic. (1968). Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • University College London. Chemical shifts. Available at: [Link]

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Application

LC-MS analysis of novel compounds from 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

An Application Note on the LC-MS Analysis of Novel Compounds Derived from 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride Section 1: The Synthetic Challenge and Analytical Imperative 1.1 Introduction: A Versatile Sc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the LC-MS Analysis of Novel Compounds Derived from 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

Section 1: The Synthetic Challenge and Analytical Imperative

1.1 Introduction: A Versatile Scaffold for Drug Discovery

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a key intermediate in organic synthesis, valued for its reactive sulfonyl chloride group that allows for the efficient construction of novel sulfonamide derivatives.[1] The presence of amino, chloro, and methyl groups on the benzene ring provides a versatile scaffold for creating diverse molecular architectures, particularly in the fields of pharmaceutical and agrochemical research.[1] The synthesis of new chemical entities from this starting material, often through reactions with various primary or secondary amines, results in complex reaction mixtures containing the target compound, unreacted starting materials, byproducts, and impurities.

1.2 The Analytical Imperative: Why LC-MS?

For researchers in drug discovery and development, the unambiguous identification and quantification of the desired novel compound within this complex matrix are paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice for this challenge. Its power lies in the coupling of High-Performance Liquid Chromatography (HPLC), which separates molecules based on their physicochemical properties, with Mass Spectrometry (MS), which provides highly sensitive detection and structural information based on mass-to-charge ratios.[2] This combination enables the rapid confirmation of molecular weight, aids in structural elucidation through fragmentation analysis, and allows for precise quantification, making it an indispensable tool for reaction monitoring, purity assessment, and characterization of novel sulfonamides.[3]

Start 2-Amino-4-chloro-5- methylbenzene-1- sulfonyl chloride Reaction Nucleophilic Substitution Start->Reaction + Amine Primary/Secondary Amine (R-NHR') Amine->Reaction Product Novel Sulfonamide Derivative Reaction->Product Forms Mixture Complex Reaction Mixture (Product, Byproducts, Starting Materials) Reaction->Mixture Results in Product->Mixture Analysis LC-MS Analysis Mixture->Analysis Requires

Caption: Synthetic pathway leading to novel sulfonamides and the resulting analytical need.

Section 2: Strategic Method Development for Novel Sulfonamides

A robust LC-MS method is not a one-size-fits-all solution. It requires careful consideration of the analyte's properties and the analytical goals. The choices made during development directly impact sensitivity, selectivity, and reproducibility.

2.1 Analyte Physicochemical Considerations

Novel compounds derived from 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride will share a common structural core: a substituted aromatic ring. These molecules are generally non-volatile and possess moderate to low polarity, making them ideal candidates for Reversed-Phase Liquid Chromatography (RPLC). The presence of the sulfonamide linkage and the primary amino group allows for efficient ionization using Electrospray Ionization (ESI).

2.2 Liquid Chromatography (LC) Protocol & Optimization

The goal of the LC method is to achieve baseline separation of the target analyte from impurities and starting materials.

  • Column Selection: A C18 (octadecylsilane) column is the standard choice for separating non-polar to moderately polar aromatic compounds. Columns with a particle size of less than 3 µm are recommended for higher resolution and efficiency.

  • Mobile Phase: A typical mobile phase consists of a mixture of water (A) and an organic solvent like acetonitrile or methanol (B). Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Mobile Phase Additives: The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase is critical. It serves two purposes:

    • Improves Peak Shape: It protonates residual free silanol groups on the silica-based column packing, reducing peak tailing for basic compounds like amines.

    • Enhances Ionization: It provides a source of protons (H+), promoting the formation of [M+H]+ ions in the ESI source, which significantly increases MS signal intensity.[4]

  • Elution Method: A gradient elution, where the percentage of the organic solvent (B) is increased over time, is superior to an isocratic method for analyzing reaction mixtures. This approach ensures that late-eluting, non-polar compounds are efficiently eluted from the column while providing good separation for early-eluting polar compounds.

2.3 Mass Spectrometry (MS) Protocol & Tuning

  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for sulfonamides and aromatic amines. Given the presence of basic nitrogen atoms, ESI in positive ion mode ([M+H]+) typically yields the highest sensitivity.

  • Full Scan Analysis: Initially, a full scan analysis (e.g., m/z 100-1000) is performed to determine the mass-to-charge ratio of the parent or precursor ion of the novel compound.

  • Tandem MS (MS/MS) for Structure and Selectivity: For unambiguous confirmation and quantification, tandem mass spectrometry is employed. The precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are analyzed in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.[5][6] The fragmentation patterns can also provide valuable structural information about the molecule.

Section 3: A Validated Protocol for Confident Analysis

This section provides a detailed, step-by-step protocol for the analysis of a hypothetical novel sulfonamide synthesized from 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride and aniline.

Hypothetical Analyte: N-(phenyl)-2-amino-4-chloro-5-methylbenzenesulfonamide Molecular Formula: C₁₃H₁₃ClN₂O₂S Monoisotopic Mass: 312.04

3.1 Sample Preparation Protocol

This protocol is designed to extract the analyte from a crude reaction mixture.

  • Quench Reaction: Take a 100 µL aliquot of the reaction mixture and quench it by adding it to 900 µL of 10% aqueous sodium bicarbonate solution to neutralize any remaining sulfonyl chloride and acid.

  • Liquid-Liquid Extraction (LLE):

    • Add 2 mL of ethyl acetate to the quenched sample in a microcentrifuge tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Isolate Analyte: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Solvent Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.[7]

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial LC mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

3.2 LC-MS/MS System Configuration

The following tables summarize the instrumental parameters.

Table 1: Liquid Chromatography Parameters

Parameter Setting
LC System Agilent 1290 Infinity II or equivalent
Column Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL

| Gradient | 10% B to 95% B in 5 min, hold at 95% B for 2 min, return to 10% B in 0.5 min, hold for 2.5 min |

Table 2: Mass Spectrometry Parameters

Parameter Setting
MS System Agilent 6470A Triple Quadrupole or equivalent
Ionization Mode ESI Positive
Gas Temp. 300 °C
Gas Flow 8 L/min
Nebulizer 45 psi
Sheath Gas Temp. 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MRM Transition Precursor Ion (m/z) 313.0 → Product Ion (m/z) 156.1
Fragmentor 135 V

| Collision Energy | 25 V |

3.3 Step-by-Step Analytical Workflow

prep_node prep_node lc_node lc_node ms_node ms_node data_node data_node A 1. Prepare Sample (Quench, LLE, Reconstitute) B 2. Inject Sample into LC System A->B C 3. Chromatographic Separation on C18 Column (Gradient) B->C D 4. ESI Ionization (Positive Mode) C->D E 5. Precursor Ion Selection (Q1: m/z 313.0) D->E F 6. Collision-Induced Dissociation (Q2) E->F G 7. Product Ion Selection (Q3: m/z 156.1) F->G H 8. Signal Detection & Data Acquisition G->H

Caption: Step-by-step workflow from sample preparation to data acquisition.

Section 4: Data Interpretation & Method Validation

4.1 Qualitative and Quantitative Analysis

  • Identification: The presence of the target compound is confirmed if a peak is detected at the expected retention time with the specific m/z 313.0 → 156.1 transition.

  • Quantification: The area under the chromatographic peak is directly proportional to the concentration of the analyte in the sample. A calibration curve, prepared using standards of known concentration, is used to determine the exact concentration or purity of the novel compound.

4.2 Principles of Method Validation

To ensure the reliability of the analytical data, the method should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8] Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[9]

Table 3: Example Method Validation Data

Parameter Result Acceptance Criteria
Linearity (Range) 1 - 1000 ng/mL R² > 0.995
Correlation Coeff. (R²) 0.9992 -
Accuracy (% Bias) -4.5% to +5.2% Within ±15%
Precision (%RSD) < 7.0% < 15%

| LOQ | 1 ng/mL | Signal-to-Noise > 10 |

Section 5: Conclusion

This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the analysis of novel compounds derived from 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. By combining strategic method development with a thorough, step-by-step protocol and adherence to validation principles, researchers can achieve accurate and reliable characterization of newly synthesized molecules. This analytical rigor is fundamental to accelerating the pace of discovery in pharmaceutical and chemical research.

References

  • Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. PubMed.
  • Sulfonamides - WO2009124962A2.
  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary arom
  • Preparing Samples for LC-MS/MS Analysis.
  • Synthesis and Anti-Yeast Evaluation of Novel 2-Alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)
  • Cooking Utensils: Determination of Primary Arom
  • Guide to achieving reliable quantit
  • 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. BLDpharm.
  • Development and validation of novel LC–MS/MS method for determination of Lusutrombopag in rat plasma and its application to pharmacokinetic studies. Arabian Journal of Chemistry.
  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
  • Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical applic
  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA).
  • Cas no 104613-64-1 (2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride). LookChem.

Sources

Method

Application Notes &amp; Protocols: Synthesis of Azo Dyes Using 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride in the synthesis of azo dyes. Introduction and Strategic Overvi...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride in the synthesis of azo dyes.

Introduction and Strategic Overview

Azo dyes represent the most extensive and versatile class of synthetic organic colorants, accounting for over 60% of all dyes used in various industries.[1] Their prominence stems from a straightforward synthesis, structural diversity, and a wide spectrum of achievable colors, including yellows, reds, oranges, browns, and blues. The core chemical feature of these compounds is the azo group (-N=N-), which connects two aromatic moieties and acts as the primary chromophore.[1]

The synthesis of azo dyes is classically achieved through a two-step process: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich nucleophile.[1][2] The choice of the starting amine, or diazo component, is critical as its substituent groups profoundly influence the final dye's color, solubility, and functional properties.

This guide focuses on 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride , a highly valuable and functionalized diazo component. Its molecular architecture offers several strategic advantages:

  • Primary Aromatic Amine (-NH₂): This group is the reactive site for diazotization, the essential first step to form the reactive diazonium salt intermediate.[2][3]

  • Sulfonyl Chloride (-SO₂Cl): This group is a key functional handle. It can act as a site for subsequent reactions, allowing the azo dye to be covalently bonded to substrates like textiles (forming a reactive dye) or other molecules. It also influences the dye's solubility and dyeing characteristics.

  • Chloro (-Cl) and Methyl (-CH₃) Substituents: These groups on the aromatic ring act as auxochromes, modifying the electronic properties of the aromatic system. They play a crucial role in shifting the absorption maximum of the resulting dye, thereby fine-tuning its final color and enhancing properties like lightfastness.[2]

This document provides a detailed, experience-driven protocol for the synthesis of azo dyes using this specific intermediate, explaining the causality behind each critical step to ensure reproducibility and success.

The Core Chemistry: A Two-Pillar Synthesis

The entire synthetic strategy rests on two well-established reaction pillars: Diazotization and Azo Coupling.

Pillar 1: Diazotization

Diazotization is the conversion of the primary amino group of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[3][4]

The reaction is highly temperature-sensitive. The resulting diazonium salt is unstable at higher temperatures and will decompose, primarily yielding phenols and releasing nitrogen gas.[5][6] Therefore, maintaining a temperature of 0–5 °C is paramount for the successful formation and preservation of the diazonium ion intermediate.[4][7]

Pillar 2: Azo Coupling

The azo coupling reaction is an electrophilic aromatic substitution. The diazonium salt, a weak electrophile, attacks an electron-rich aromatic compound known as the coupling component.[8] Common coupling components include phenols, naphthols, and aromatic amines.[4]

The pH of the reaction medium is a critical control parameter.

  • For coupling with phenols/naphthols: The reaction is carried out under slightly alkaline conditions (pH 7.5–8.5). This deprotonates the hydroxyl group to form a highly activating phenoxide ion, which is necessary for the weakly electrophilic diazonium salt to react.

  • For coupling with aromatic amines: The reaction is performed in a slightly acidic medium (pH 4–6). This ensures that while the primary amine of the diazo component is diazotized, the concentration of the free, unprotonated coupling amine is sufficient to act as a nucleophile.

Detailed Experimental Protocols

This section provides a self-validating, step-by-step methodology. The causality for each critical parameter is explained to empower the researcher.

Part A: Diazotization of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

Objective: To convert the starting amine into its corresponding diazonium chloride salt in a cold aqueous solution.

Materials & Reagents:

  • 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • 250 mL Beaker or Conical Flask

  • Magnetic Stirrer and Stir Bar

  • Thermometer (-10 to 110 °C)

  • Ice Bath

  • Graduated Cylinders

  • Pasteur Pipettes

Protocol:

  • Amine Suspension: In the 250 mL beaker, combine a specific molar quantity (e.g., 0.01 mol) of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride with a mixture of concentrated HCl (e.g., 3 mL, ~3 molar equivalents) and distilled water (e.g., 20 mL).

    • Causality: The strong acid is essential to form nitrous acid in the next step and to keep the reaction medium acidic, which stabilizes the diazonium salt once formed. The amine will likely not dissolve completely, forming a fine slurry.

  • Cooling: Place the beaker in an ice bath on the magnetic stirrer. Begin stirring and cool the suspension until the internal temperature is stable between 0 and 5 °C .

    • Trustworthiness: This is the most critical step. A temperature above 5 °C will lead to premature decomposition of the diazonium salt, drastically reducing the yield.[7] Use a calibrated thermometer and ensure a sufficient quantity of ice in the bath.

  • Nitrite Addition: In a separate small beaker, dissolve an equimolar amount of sodium nitrite (e.g., 0.01 mol) in a minimal amount of cold distilled water (e.g., 5 mL). Cool this solution in the ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension over 15-20 minutes. Monitor the temperature closely, ensuring it does not exceed 5 °C .

    • Causality: The dropwise addition prevents localized heating from the exothermic diazotization reaction. A rapid addition will cause the temperature to spike, leading to product degradation.[7]

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes. The resulting clear or slightly yellow solution contains the active diazonium salt.

    • Expertise: This holding time ensures the reaction goes to completion. The solution should be used immediately for the subsequent coupling step as the diazonium salt is unstable even at low temperatures over extended periods.

Part B: Azo Coupling with a Phenolic Component (Example: 2-Naphthol)

Objective: To couple the freshly prepared diazonium salt with an electron-rich aromatic compound to synthesize the final azo dye.

Materials & Reagents:

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Freshly prepared diazonium salt solution (from Part A)

  • Sodium Chloride (optional, for salting out)

Equipment:

  • 400 mL Beaker

  • Magnetic Stirrer and Stir Bar

  • Ice Bath

  • pH paper or pH meter

  • Büchner Funnel and Flask for vacuum filtration

Protocol:

  • Coupling Component Solution: In the 400 mL beaker, dissolve an equimolar amount (e.g., 0.01 mol) of 2-Naphthol in an aqueous solution of sodium hydroxide (e.g., 0.012 mol in 30 mL of water). Stir until a clear solution of sodium 2-naphthoxide is formed.

    • Causality: 2-Naphthol is poorly soluble in water, but readily dissolves in NaOH to form the highly reactive naphthoxide anion, which is the active species in the coupling reaction.[5]

  • Cooling: Cool this solution in an ice bath to below 5 °C with continuous stirring.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) dropwise to the cold, stirred 2-naphthoxide solution over 20-30 minutes.

    • Expertise: A vibrant, deeply colored precipitate of the azo dye should form almost immediately upon addition. Maintain vigorous stirring to ensure proper mixing.

  • pH Control: During the addition, monitor the pH of the mixture. It should remain slightly alkaline (pH 7.5-8.5). If necessary, add a few drops of 10% NaOH solution to maintain this range.

    • Trustworthiness: Maintaining the correct pH is crucial for coupling with phenols. If the solution becomes acidic, the concentration of the reactive phenoxide ion will decrease, stopping the reaction.

  • Stirring and Isolation: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the coupling is complete.

  • Filtration and Washing: Isolate the solid dye precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water to remove any unreacted salts and base.

  • Drying: Dry the purified azo dye in a desiccator or a low-temperature oven (40-50 °C).

Quantitative Data and Parameters

ParameterValue / ConditionRationale
Reaction Stoichiometry 1:1:1 (Amine:NaNO₂:Coupling Component)Ensures complete conversion of the limiting reagent.
Diazotization Temperature 0–5 °CPrevents decomposition of the unstable diazonium salt.[7][9]
Diazotization Medium Aqueous Hydrochloric AcidProvides H⁺ to form HNO₂ from NaNO₂ and stabilizes the diazonium salt.
Coupling Temperature < 5 °CMinimizes side reactions and decomposition of the diazonium salt.
Coupling pH (with Phenols) pH 7.5–8.5Maximizes the concentration of the reactive phenoxide ion.
Coupling pH (with Amines) pH 4–6Prevents protonation of the coupling amine while allowing diazotization.

Visualization of Workflow and Chemistry

Chemical Synthesis Pathway

The following diagram illustrates the complete chemical transformation from the starting materials to the final azo dye product.

G Fig 1. Overall Synthesis Scheme cluster_diazotization Pillar 1: Diazotization cluster_coupling Pillar 2: Azo Coupling start_amine 2-Amino-4-chloro-5-methyl- benzene-1-sulfonyl chloride reagents_diazo NaNO₂ + HCl 0-5 °C start_amine->reagents_diazo diazonium_salt Diazonium Salt Intermediate reagents_diazo->diazonium_salt Forms coupling_component Coupling Component (e.g., 2-Naphthol + NaOH) diazonium_salt->coupling_component Reacts with azo_dye Final Azo Dye (Precipitate) coupling_component->azo_dye Forms

Caption: Overall workflow of azo dye synthesis.

Experimental Step-by-Step Flowchart

This diagram outlines the logical flow of the experimental protocol.

G Fig 2. Experimental Protocol Flowchart A 1. Prepare Amine Slurry in HCl and Water B 2. Cool to 0-5 °C in Ice Bath A->B C 3. Add Cold NaNO₂ Solution (Dropwise, < 5 °C) B->C D 4. Stir 30 min (Diazonium Salt Ready) C->D G 7. Add Diazonium Salt to Component (Dropwise, Maintain pH) D->G E 5. Prepare Coupling Component Solution (e.g., Naphthol in NaOH) F 6. Cool Component to < 5 °C E->F F->G H 8. Stir 1-2 hours (Precipitate Forms) G->H I 9. Isolate by Filtration H->I J 10. Wash with Cold Water I->J K 11. Dry Product J->K

Caption: Step-by-step experimental workflow.

References

  • Hussein Abd Abass and Nabeel Jamal Ayed. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Plant Archives. Retrieved from [Link]

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol. Retrieved from [Link]

  • Milosavljević, N., et al. (n.d.). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Molecules. Available from: [Link]

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. ResearchGate. Available from: [Link]

  • Naik, R. D., & Desai, K. R. (n.d.). Synthesis of Azo Dyes using 2-Amino-4,4′-Dichloro Diphenylether 2′-Sulphonic Acid and their Application on Wool, Nylon and Silk as Acid Dyes. Oriental Journal of Chemistry. Retrieved from [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • YouTube. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. Retrieved from [Link]

  • Clark, J. (2023). Reactions of Diazonium Salts. Chemistry LibreTexts. Available from: [Link]

  • Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • Karaman, R. (2016). Coupling with diazonium salt? ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Chemguide. (n.d.). some reactions of diazonium ions. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 88. Reaction of 2 with 4-methylbenzene-1-sulfonyl chloride. Retrieved from [Link]

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Application

Application Note: A Strategic Guide to Amine Protection in Reactions with 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

Introduction: The Synthetic Challenge of a Bifunctional Building Block 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a valuable aromatic building block in medicinal chemistry and drug development, frequently ut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge of a Bifunctional Building Block

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a valuable aromatic building block in medicinal chemistry and drug development, frequently utilized for the synthesis of complex sulfonamides.[1] Its utility, however, is coupled with a significant synthetic challenge: the presence of two highly reactive functional groups. The molecule contains a nucleophilic aromatic amino group (-NH₂) and a strongly electrophilic sulfonyl chloride (-SO₂Cl).[2][3]

If the synthetic goal is to react the sulfonyl chloride with an external nucleophile (e.g., another amine to form a specific sulfonamide), the inherent nucleophilicity of the molecule's own amino group presents a major obstacle. This dual reactivity can lead to uncontrolled self-reaction or polymerization, resulting in a complex mixture of undesired products, significantly reducing the yield of the target molecule.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on implementing a robust protecting group strategy to overcome this challenge. We will detail the rationale behind selecting an appropriate amine-protecting group, provide validated, step-by-step protocols for the protection-reaction-deprotection sequence, and offer field-proven insights to ensure reproducible, high-yield synthesis.

The Principle of Orthogonal Protection

To achieve selective reactivity at the sulfonyl chloride moiety, the amino group must be temporarily masked or "protected." The ideal protecting group strategy is one of orthogonality , where the protecting group is introduced and removed under specific conditions that do not interfere with other functional groups in the molecule or subsequent reaction steps.[4]

Key criteria for selecting a protecting group for this system include:

  • Ease of Installation: The protection reaction should be high-yielding and proceed under mild conditions.

  • Stability: The protected amino group must be completely inert during the subsequent sulfonamide formation reaction. This typically involves the use of a base (like pyridine or triethylamine) and a nucleophilic amine.

  • Ease of Removal: The deprotection step must be efficient and selective, leaving the newly formed sulfonamide bond and the rest of the molecule intact.

  • High Yields: Both the protection and deprotection steps must have high yields to ensure an efficient overall synthetic sequence.[4]

Based on these criteria, the tert-butyloxycarbonyl (Boc) group stands out as an exemplary choice. It is one of the most common amine protecting groups, known for its stability to a wide range of reaction conditions and its clean, acid-labile removal.[5][6][7] The Boc group forms a carbamate with the amine, which effectively suppresses the nitrogen's nucleophilicity.[5]

Strategic Workflow: The Three-Stage Approach

The overall synthetic strategy is a logical three-stage process: (1) Protection of the amino group, (2) Reaction at the sulfonyl chloride, and (3) Deprotection of the amino group to yield the final product.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Sulfonamide Formation cluster_2 Stage 3: Deprotection Start 2-Amino-4-chloro-5- methylbenzene-1-sulfonyl chloride Protect Boc Protection Start->Protect Intermediate N-Boc Protected Intermediate Protect->Intermediate React Reaction with R¹R²NH Protected_Product N-Boc Protected Final Product React->Protected_Product Intermediate_link->React Deprotect Acidic Deprotection Final_Product Final Product Deprotect->Final_Product Protected_Product_link->Deprotect

Caption: Overall workflow for the protected synthesis.

Detailed Experimental Protocols

Protocol 1: N-Boc Protection of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

Causality: This protocol uses di-tert-butyl dicarbonate ((Boc)₂O) to install the Boc protecting group. The reaction is performed in the presence of a mild base, sodium bicarbonate, in a biphasic solvent system to facilitate the reaction while managing the solubility of the starting material and reagents. This method is highly effective for aromatic amines and avoids harsh conditions that could degrade the sulfonyl chloride group.[6]

Materials and Equipment:

  • 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (1.0 eq) in THF (approx. 10 mL per gram of starting material).

  • Add an aqueous solution of sodium bicarbonate (2.5 eq, dissolved in approx. 10 mL of water per gram of starting material).

  • To the stirred biphasic mixture, add a solution of (Boc)₂O (1.2 eq) in THF (approx. 2 mL per gram of (Boc)₂O) dropwise over 15 minutes at room temperature.

  • Allow the reaction to stir vigorously at room temperature for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Add ethyl acetate to dilute the organic phase. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, tert-butyl (2-chloro-5-(chlorosulfonyl)-4-methylphenyl)carbamate, can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Protocol 2: Sulfonamide Formation with the N-Boc Protected Intermediate

Causality: With the amino group protected, the sulfonyl chloride is now the sole reactive site for nucleophilic attack. This reaction is typically conducted in an aprotic solvent with a non-nucleophilic base, such as pyridine or triethylamine. The base serves a dual purpose: it acts as a catalyst and scavenges the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

Materials and Equipment:

  • tert-butyl (2-chloro-5-(chlorosulfonyl)-4-methylphenyl)carbamate (from Protocol 1)

  • Desired primary or secondary amine (R¹R²NH, 1.1 eq)

  • Pyridine or Triethylamine (as solvent or co-solvent/base, 2-3 eq)

  • Dichloromethane (DCM) or THF (anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (or triethylamine) (2.0 eq) to the solution.

  • Slowly add the desired amine (R¹R²NH, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic solution sequentially with 1M HCl (to remove excess base), deionized water, saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude N-Boc protected sulfonamide can be purified by flash column chromatography or recrystallization.

Protocol 3: N-Boc Deprotection to Yield the Final Product

Causality: The Boc group is designed to be stable to most conditions except for strong acid. Trifluoroacetic acid (TFA) is highly effective for this purpose. The mechanism involves protonation of the carbamate followed by the elimination of isobutylene and carbon dioxide, cleanly liberating the free amine.[6] This deprotection is typically rapid and high-yielding.

Materials and Equipment:

  • N-Boc protected sulfonamide (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the N-Boc protected sulfonamide (1.0 eq) in DCM (approx. 10 mL per gram).

  • Cool the solution to 0 °C.

  • Add TFA (5-10 eq, often used as a 20-50% solution in DCM) dropwise.

  • Stir the reaction at room temperature for 1-3 hours. Monitor deprotection by TLC until all starting material is consumed.

  • Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in ethyl acetate or DCM.

  • Carefully wash the organic solution with a saturated solution of sodium bicarbonate until the effervescence ceases. This neutralizes the residual TFA.

  • Wash with deionized water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final sulfonamide product by recrystallization or column chromatography as required.

Data and Troubleshooting Summary

The following tables provide expected outcomes and guidance for common issues encountered during this synthetic sequence.

Table 1: Expected Reaction Outcomes

Step Reaction Typical Yield Purity after Work-up Notes
1 N-Boc Protection 85-95% >90% Often used directly in the next step without further purification.
2 Sulfonamide Formation 70-90% >85% Yield is dependent on the nucleophilicity of the chosen amine.

| 3 | N-Boc Deprotection | 90-99% | >95% | Generally a very clean and high-yielding reaction. |

Table 2: Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield in Protocol 1 - Incomplete reaction.- Hydrolysis of sulfonyl chloride. - Increase reaction time.- Ensure vigorous stirring to facilitate phase mixing.- Use fresh, high-quality (Boc)₂O.
Multiple products in Protocol 2 - Amine nucleophile is sterically hindered.- Starting material is impure. - Increase reaction temperature or time.- Purify the N-Boc protected intermediate before use.
Incomplete deprotection in Protocol 3 - Insufficient acid or reaction time.- Acid-labile functionality elsewhere. - Increase the amount of TFA or extend the reaction time.- If other acid-sensitive groups are present, consider alternative protecting groups like Cbz (removed by hydrogenation).[5]

| Final product degradation | - Harsh work-up conditions. | - Ensure the basic wash in Protocol 3 is performed carefully and without excessive heat to avoid potential hydrolysis of the sulfonamide. |

Conclusion

The dual reactivity of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride necessitates a deliberate and strategic approach to its use in synthesis. The implementation of an N-Boc protection strategy provides a reliable and high-yielding pathway to selectively functionalize the sulfonyl chloride group. The protocols detailed in this guide are robust, scalable, and built upon well-established chemical principles, offering researchers a clear and validated method for synthesizing target sulfonamides while avoiding common pitfalls associated with bifunctional reagents.

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (n.d.). Amino Acid-Protecting Groups. SciSpace. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]

  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. [Link]

  • Chem-Station International Edition. (2014). Sulfonyl Protective Groups. [Link]

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Method

Application Notes &amp; Protocols: Advanced Catalytic Strategies for Reactions of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

Introduction: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents exhibiting antibacterial, anticancer, and anti-inflammatory properties.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents exhibiting antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic synthesis of novel sulfonamide derivatives is therefore a critical activity in drug discovery and lead optimization. 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a highly valuable, multifunctional building block. Its substituted aromatic ring provides a scaffold for fine-tuning the physicochemical properties of target molecules, including lipophilicity, metabolic stability, and target-binding affinity.

However, the inherent reactivity of this substrate—possessing both a highly electrophilic sulfonyl chloride and a nucleophilic amino group—presents unique challenges. Traditional synthetic methods often require harsh conditions or protection/deprotection sequences, limiting efficiency and scope. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of modern catalytic methods that enable selective and efficient reactions of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, focusing on the formation of sulfonamide bonds. We will delve into the mechanistic rationale behind catalyst selection and provide detailed, field-proven protocols to accelerate discovery programs.

Foundational Principles: The Sulfonamidation Reaction

The reaction between a sulfonyl chloride and a primary or secondary amine to form a sulfonamide is a classic nucleophilic substitution. The lone pair of the amine nitrogen attacks the highly electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. This reaction generates one equivalent of hydrogen chloride (HCl), which must be neutralized by a base to prevent protonation of the starting amine and drive the reaction to completion.[1][2]

The conventional approach, while robust, can be sluggish or low-yielding with sterically hindered or electronically deactivated amines. This limitation necessitates the exploration of catalytic methods to enhance the reaction rate and expand the substrate scope.

G sub Amine (R-NH2) + Sulfonyl Chloride ts Tetrahedral Intermediate sub->ts Nucleophilic Attack prod Sulfonamide Product + HCl ts->prod Chloride Elimination salt Protonated Base (e.g., Pyridinium Chloride) prod->salt Acid-Base Neutralization base Base (e.g., Pyridine) base->salt

Caption: General mechanism for base-mediated sulfonamide formation.

Organocatalytic Activation for Enhanced Sulfonamidation

For challenging substrates, such as sterically hindered amines or those with low nucleophilicity, organocatalysis offers a powerful, metal-free strategy to accelerate the reaction. While much of the recent literature highlights the activation of sulfonyl fluorides, the principles are readily applicable to the more classic sulfonyl chlorides.[4][5][6] Catalysts like 1-hydroxybenzotriazole (HOBt) can serve as superior activating agents compared to a simple base.

Mechanism of Action: The organocatalyst, possessing a nucleophilic site, attacks the sulfonyl chloride to form a highly reactive intermediate. This intermediate is significantly more electrophilic than the starting sulfonyl chloride, rendering it susceptible to attack by even weak amine nucleophiles. The catalyst is regenerated upon formation of the final sulfonamide product, completing the catalytic cycle. This approach avoids the high temperatures and harsh conditions often required in non-catalytic systems.

G Start Sulfonyl Chloride (Ar-SO2Cl) + Catalyst (e.g., HOBt) Active Activated Intermediate (Ar-SO2-OBt) Start->Active Catalyst Attack (- HCl) Product Sulfonamide (Ar-SO2-NR2) Active->Product Amine Attack Amine Amine (R2NH) Product->Start Catalyst Regeneration

Caption: Simplified organocatalytic cycle for sulfonamide synthesis.

Protocol 2.1: HOBt-Catalyzed Synthesis of N-Aryl-2-amino-4-chloro-5-methylbenzenesulfonamide

This protocol describes a general procedure for the coupling of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride with a representative aniline derivative using HOBt as a catalyst.

Materials:

  • 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (0.1 eq)

  • Triethylamine (TEA) (2.5 eq)[2]

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted aniline (1.1 eq), HOBt (0.1 eq), and anhydrous DCM. Stir the mixture until all solids are dissolved.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (2.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.[1]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired sulfonamide.

Data Summary: Organocatalyzed Sulfonamidation

Amine TypeCatalyst Loading (mol%)BaseTemperature (°C)Typical Time (h)Expected Yield (%)
Primary Aliphatic5-10TEA256-1285-95
Secondary Aliphatic10TEA25-4012-2470-85
Aniline (electron-rich)10Pyridine2512-1880-90
Aniline (electron-poor)10-15TEA4024-4860-75
Sterically Hindered15DBU504850-70

Transition-Metal Catalysis: Desulfonylative Cross-Coupling Reactions

Beyond simple sulfonamide formation, the sulfonyl chloride group can be leveraged as a leaving group in transition-metal-catalyzed cross-coupling reactions. This advanced strategy enables the formation of C-C, C-N, and C-O bonds, dramatically expanding the synthetic utility of the starting material. Copper- and palladium-catalyzed protocols are particularly effective for these transformations.[7][8][9][10] Desulfonylative coupling represents a powerful method for late-stage functionalization in drug discovery programs.[11]

Mechanism of Action: The catalytic cycle typically begins with the oxidative addition of the aryl sulfonyl chloride to a low-valent metal center (e.g., Pd(0) or Cu(I)). This step breaks the C-S bond and forms an organometallic intermediate. Following this, transmetalation (with a boronic acid, for example) or coordination of a nucleophile (like an amine) occurs. The final step is reductive elimination, which forms the new bond (e.g., C-C or C-N) and regenerates the active metal catalyst.

G Catalyst M(0) Catalyst (e.g., Pd(0)) OxAdd [Ar-M(II)-SO2Cl] Catalyst->OxAdd Oxidative Addition Transmetal [Ar-M(II)-R'] OxAdd->Transmetal Transmetalation Product Coupled Product (Ar-R') Transmetal->Product Reductive Elimination Product->Catalyst Catalyst Regeneration Start Aryl Sulfonyl Chloride (Ar-SO2Cl) Partner Coupling Partner (e.g., R'-B(OH)2)

Caption: General catalytic cycle for a desulfonylative cross-coupling reaction.

Protocol 3.1: Copper-Catalyzed Desulfonylative Amination

This protocol provides a method for replacing the sulfonyl chloride group with an amine, offering an alternative route to complex aniline derivatives.

Materials:

  • 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (1.0 eq)

  • Desired Amine (e.g., Morpholine) (1.5 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)[7]

  • 2,2'-Bipyridine (bpy) (0.2 eq)[7]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Schlenk tube or microwave vial, magnetic stirrer, inert atmosphere

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube or microwave vial, combine 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (1.0 eq), CuI (0.1 eq), bpy (0.2 eq), and K₂CO₃ (2.0 eq).

  • Atmosphere Exchange: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Add anhydrous DMSO, followed by the desired amine (1.5 eq) via syringe.

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 18-36 hours. Monitor the reaction's progress by LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude material by flash column chromatography to obtain the aminated product.

Data Summary: Desulfonylative Cross-Coupling

Coupling PartnerCatalyst SystemLigandBaseSolventTemp (°C)Expected Yield (%)
Arylboronic AcidPd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10065-80
Aliphatic AmineCuIbpyK₂CO₃DMSO9070-85
PhenolCuIPhenanthrolineCs₂CO₃Dioxane11060-75
Terminal AlkynePdCl₂(PPh₃)₂ / CuIPPh₃TEATHF6075-90

Scientific Integrity: Key Experimental Considerations

Chemoselectivity: The primary challenge when working with 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is managing the reactivity of the aniline-type amino group.

  • For Sulfonamidation: Under standard basic conditions (e.g., pyridine, TEA), the reaction of an external amine with the sulfonyl chloride is generally much faster than intermolecular self-reaction. However, for sluggish reactions requiring heat, N-protection of the starting material (e.g., as an acetamide) may be necessary to prevent side-product formation.

  • For Cross-Coupling: The amino group can act as a ligand for the transition metal catalyst, potentially inhibiting catalysis. The choice of a suitable ligand that binds preferentially to the metal is crucial for success.

Anhydrous Conditions: Sulfonyl chlorides are sensitive to hydrolysis.[12] All reactions should be performed using anhydrous solvents and under an inert atmosphere to prevent the formation of the corresponding sulfonic acid, which is unreactive under these conditions.

Reaction Monitoring: Due to the complexity of the starting material and potential for side reactions, close monitoring by TLC and/or LC-MS is essential to determine the optimal reaction time and prevent degradation of the product.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • PubMed. (2021). A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates.
  • ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.
  • Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
  • RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
  • Who we serve. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • ChemRxiv. (n.d.). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates.
  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • ACS Publications. (n.d.). Reaction of alkenesulfonyl chlorides with olefins catalyzed by a ruthenium(II) complex. A novel method for synthesis of (E,E)-1,4-diaryl-1,3-butadienes.
  • ResearchGate. (n.d.). A Broad‐Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates | Request PDF.
  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • NIH. (2024). Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds.

Sources

Application

Application Note &amp; Protocol: Streamlined One-Pot Synthesis of Novel Sulfonamides from 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

Authored by: A Senior Application Scientist Abstract The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents due to its unique physicochemical prope...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents due to its unique physicochemical properties and ability to act as an amide bioisostere.[1][2] This guide provides a detailed protocol for a highly efficient, one-pot synthesis of N-substituted sulfonamides starting from the key intermediate, 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. By eliminating the need for intermediate isolation, this methodology enhances operational simplicity, reduces waste, and improves time efficiency, addressing key objectives in pharmaceutical and process chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step protocol, and offer expert insights into process optimization and characterization.

The Scientific Rationale: Efficiency and Bio-Relevance

The Sulfonamide Moiety: A Privileged Scaffold

Sulfonamides are considered "privileged structures" in drug discovery, appearing in drugs for a vast range of conditions, including bacterial infections, cancer, inflammation, and viral diseases.[3][4][5] Their success stems from their ability to mimic the geometry of amides while offering distinct advantages such as improved metabolic stability and an additional hydrogen bond acceptor, which can lead to enhanced binding affinity with biological targets.[1] The synthesis of diverse sulfonamide libraries is therefore a critical activity in early-stage drug development.

The One-Pot Paradigm: A Commitment to Green Chemistry

Traditional multi-step syntheses often involve the isolation and purification of intermediates, leading to increased solvent usage, potential for material loss, and longer process times. One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, represent a more sustainable and efficient approach.[6][7] This protocol leverages this paradigm to directly convert 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride into a final sulfonamide product, bypassing the handling of potentially unstable intermediates.

Mechanism of Action: Nucleophilic Sulfonylation

The core of this synthesis is the reaction between a sulfonyl chloride and a primary or secondary amine.[5][8] The highly electrophilic sulfur atom of the sulfonyl chloride group is susceptible to nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom. The reaction proceeds through a concerted or stepwise mechanism, resulting in the formation of a new sulfur-nitrogen (S-N) bond and the elimination of hydrogen chloride (HCl). A base is typically required to neutralize the HCl byproduct, preventing the protonation of the starting amine and driving the reaction to completion.

Sulfonamide Formation Mechanism Start Sulfonyl Chloride (R-SO₂Cl) + Amine (R'-NH₂) TS Nucleophilic Attack (N on S) Start->TS Intermediate Intermediate [R-SO₂(Cl)NH₂-R']⁺ TS->Intermediate Product Sulfonamide (R-SO₂NH-R') Intermediate->Product - H⁺, - Cl⁻ Base Base (e.g., Et₃N) Base->Intermediate Deprotonation Byproduct Byproduct [Base-H]⁺Cl⁻

Mechanism of Sulfonamide Synthesis.

Application Protocol: One-Pot Synthesis of 4-Chloro-5-methyl-2-((morpholinosulfonyl)amino)benzene

This protocol details the synthesis of a specific derivative using morpholine as the nucleophile. Researchers can readily adapt this procedure for other primary or secondary amines to generate a diverse library of compounds.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmount (mmol)Quantity
2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chlorideC₇H₇Cl₂NO₂S256.11>95%1.0256 mg
MorpholineC₄H₉NO87.1299%1.20.105 mL (104.5 mg)
Triethylamine (Et₃N)C₆H₁₅N101.19>99%1.50.209 mL (151.8 mg)
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous-10 mL
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Aqueous Soln.-~20 mL
BrineNaCl58.44Aqueous Soln.-~20 mL
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Granular-~2 g
Equipment
  • 50 mL round-bottom flask with a magnetic stir bar

  • Septa and nitrogen inlet

  • Syringes and needles

  • Glass funnel and separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Flash chromatography system (optional, for high purity)

Step-by-Step Experimental Protocol

Reaction Setup (Time: ~10 minutes)

  • Place a magnetic stir bar into a clean, dry 50 mL round-bottom flask.

  • Add 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (256 mg, 1.0 mmol) to the flask.

  • Seal the flask with a rubber septum and purge with dry nitrogen for 5 minutes. This is crucial as sulfonyl chlorides can be moisture-sensitive.[9]

  • Using a syringe, add anhydrous dichloromethane (10 mL) to dissolve the starting material. Stir the solution at room temperature.

Reagent Addition (Time: ~15 minutes) 5. Cool the flask to 0 °C using an ice-water bath. This helps to control the initial exotherm of the reaction. 6. Via syringe, add triethylamine (0.209 mL, 1.5 mmol) to the stirred solution. Triethylamine acts as an acid scavenger for the HCl produced. 7. In a separate vial, dilute morpholine (0.105 mL, 1.2 mmol) with 1 mL of anhydrous DCM. 8. Add the morpholine solution dropwise to the reaction flask over 5-10 minutes using a syringe. A slow addition rate is important to maintain temperature control.

Reaction and Monitoring (Time: 2-4 hours) 9. Remove the ice bath and allow the reaction to warm to room temperature. 10. Let the reaction stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase). The disappearance of the starting sulfonyl chloride spot and the appearance of a new, typically less polar, product spot indicates completion.

Workup and Isolation (Time: ~45 minutes) 11. Once the reaction is complete, quench the reaction by adding 10 mL of deionized water. 12. Transfer the mixture to a separatory funnel. 13. Wash the organic layer sequentially with 10 mL of saturated NaHCO₃ solution (to remove any remaining acidic species) and 10 mL of brine (to reduce the solubility of organic material in the aqueous phase). 14. Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). 15. Filter off the MgSO₄ and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification (Time: Variable) 16. The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure sulfonamide derivative. 17. Combine the product-containing fractions and remove the solvent in vacuo to yield the final product as a solid. Expected yield: 80-90%.

One-Pot Sulfonamide Synthesis Workflow.

Safety and Handling

  • 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a reactive electrophile and should be handled with care. It is corrosive and moisture-sensitive.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • Triethylamine is a corrosive and flammable liquid with a strong odor.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Liu, Z., Xie, H., & Chen, J. (2024).
  • Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
  • Smith, J. (n.d.). The Synthesis of Functionalised Sulfonamides. University College London.
  • Pedersen, P. S., Blakemore, D. C., Chinigo, G. M., Knauber, T., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189–21196. [Link]

  • (2025).
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. A. A. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(8), 2879-2899.
  • Pareek, V., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biology & Biotechnology.
  • MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PubMed. [Link]

  • (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Rad, M. N. S., et al. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis, 2009(23), 3983-3988. [Link]

  • (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC.
  • (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
  • (n.d.). Sulfonamide derivatives: Synthesis and applications.
  • (n.d.). One-pot sulfonamide synthesis exploiting the palladium-catalyzed sulfination of aryl iodides. University of Oxford. [Link]

  • (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride...
  • (2014). Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
  • (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

Welcome to the technical support center for the purification of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are work...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging compound. The following sections provide in-depth, experience-based guidance to help you navigate the common pitfalls and achieve high purity in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and purification of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

Q1: What are the primary impurities I should expect in my crude sample?

A: The impurity profile largely depends on the synthetic route. A common synthesis involves the chlorosulfonation of the corresponding aniline derivative. Key impurities to anticipate include:

  • The corresponding sulfonic acid: This is the primary degradation product, formed by hydrolysis of the sulfonyl chloride group. Its presence is almost guaranteed if the compound has been exposed to moisture.[1][2]

  • Starting material: Unreacted 2-amino-4-chloro-5-methylaniline.

  • Isomeric sulfonyl chlorides: Depending on the regioselectivity of the chlorosulfonation reaction.

  • Residual acids: Such as sulfuric acid or chlorosulfonic acid from the synthesis.[3]

Q2: My crude product is a dark, oily residue. How can I induce crystallization?

A: Oiling out is a common issue. First, ensure all residual strong acids from the synthesis have been quenched and washed away, as they can inhibit crystallization. A typical approach is to dissolve the crude oil in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane) and then add a non-polar solvent (e.g., hexanes, heptane) dropwise with vigorous stirring until persistent turbidity is observed. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites. Seeding with a previously obtained crystal, if available, is also highly effective.

Q3: Why is it critical to use anhydrous conditions during workup and purification?

A: Sulfonyl chlorides are highly susceptible to hydrolysis, where the -SO₂Cl group reacts with water to form the corresponding sulfonic acid (-SO₃H).[1][2] This not only consumes your desired product but also introduces an acidic impurity that can be difficult to remove and may complicate subsequent reactions. Always use dried solvents, perform experiments under an inert atmosphere (like nitrogen or argon), and minimize exposure to ambient air.

Q4: Can I store the crude 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride?

A: It is highly inadvisable. Crude sulfonyl chlorides, especially those containing residual acids and water, tend to decompose upon storage.[1] It is best practice to purify the material immediately after synthesis and workup. The purified product shows significantly better stability, especially when stored in a cool, dark place under an inert atmosphere.[1][4]

Purification Strategy Decision Guide

Choosing the correct purification technique is paramount. The optimal method depends on the scale of your reaction and the nature of the impurities.

Purification_Strategy start Crude Product (2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride) impurity_check What is the primary impurity? start->impurity_check recrystallization Recrystallization impurity_check->recrystallization  Solid impurities with different solubility profiles   chromatography Column Chromatography impurity_check->chromatography  Closely related isomers or non-crystalline impurities   acid_wash Aqueous Bicarbonate Wash (followed by drying) impurity_check->acid_wash  Residual strong acids (e.g., H₂SO₄)   final_product Pure Product recrystallization->final_product chromatography->final_product acid_wash->impurity_check Re-evaluate

Caption: Decision tree for selecting a purification method.

Troubleshooting and Protocols

This section provides detailed protocols and troubleshooting guides for the most effective purification techniques.

Purification by Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds on a larger scale, as it exploits differences in solubility between the target compound and impurities.[5]

Experimental Protocol: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of your crude product in various anhydrous solvents (e.g., toluene, hexanes, ethyl acetate, dichloromethane, or mixtures thereof). An ideal solvent will dissolve the compound when hot but show poor solubility when cold. A Hexane/Ethyl Acetate or Toluene/Hexane mixture often works well.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution. Causality Note: Using excessive solvent will reduce your final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold, fresh solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals thoroughly under vacuum. Confirm purity via melting point analysis and/or HPLC.

Troubleshooting Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
Product "oils out" instead of crystallizing. The cooling process is too rapid; The solution is supersaturated; The melting point of the compound is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Try a different solvent system with a lower boiling point.
No crystals form upon cooling. Too much solvent was used; The compound is highly soluble even at low temperatures.Reduce the solvent volume by evaporation. If that fails, add a co-solvent in which the compound is insoluble (an "anti-solvent") dropwise until turbidity appears, then warm slightly to redissolve and cool slowly.
Poor recovery/low yield. Too much solvent was used; The compound has significant solubility in the cold solvent; Premature crystallization during hot filtration.Concentrate the filtrate to recover more material. Ensure the solvent is ice-cold when washing the crystals. Use a pre-warmed funnel for hot filtration.
Product purity is still low after recrystallization. The chosen solvent does not effectively discriminate between the product and a key impurity.Perform a second recrystallization. Consider an alternative technique like column chromatography.
Purification by Column Chromatography

Flash column chromatography is an invaluable tool for separating compounds with similar polarities, such as isomers, or for purifying non-crystalline products.[6][7][8]

Workflow for Column Chromatography

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis tlc 1. Develop TLC Method (e.g., Hexane:EtOAc) slurry 2. Prepare Silica Slurry tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Sample (Dry or Wet Loading) pack->load elute 5. Elute with Mobile Phase load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions via TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate

Caption: Standard workflow for flash column chromatography.

Experimental Protocol: Column Chromatography
  • TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good solvent system (e.g., Hexane:Ethyl Acetate) should provide a Retention Factor (Rf) of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading"). Carefully add this to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (flash chromatography) to push the solvent through the silica gel.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Poor separation (overlapping bands). Inappropriate mobile phase; Column was overloaded with crude material; Column was packed unevenly.Optimize the mobile phase using TLC for better separation. Use a larger column or less sample. Repack the column carefully, avoiding air bubbles.
Compound streaking on TLC/column. The compound is too polar for the chosen mobile phase; The compound might be degrading on the acidic silica gel.Add a small percentage of a more polar solvent (e.g., methanol) or a modifier like triethylamine (1%) to the mobile phase to neutralize the silica.
Cracked or channeled column bed. The silica gel ran dry during the run; The column was packed poorly.Always keep the silica bed wet with the solvent. Repack the column.
No product elutes from the column. The mobile phase is not polar enough; The compound has irreversibly bound to or decomposed on the silica.Gradually increase the polarity of the mobile phase. Consider using a different stationary phase like alumina if decomposition is suspected.

Purity Assessment

After purification, it is essential to confirm the purity of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >98.0 area%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.

By applying these rigorous, causality-driven purification and analysis techniques, you can confidently obtain high-purity 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride for your research and development needs.

References
  • Organic Syntheses Procedure. Sulfanilyl chloride, N-acetyl-. Available from: [Link]

  • Google Patents. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
  • University of Colorado Boulder, Department of Chemistry. Recrystallization. Available from: [Link]

  • Organic Syntheses Procedure. Benzenesulfonyl chloride. Available from: [Link]

  • SIELC Technologies. 2-Amino-5-chloro-4-methylbenzenesulfonic acid. Available from: [Link]

  • Lambert, T. H., & Nacsa, E. D. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Available from: [Link]

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875-879. Available from: [Link]

  • Wang, L., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5551. Available from: [Link]

  • ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available from: [Link]

  • ResearchGate. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Available from: [Link]

  • Deadman, B. J., et al. (2016). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 14(24), 5610-5619. Available from: [Link]

  • PubChem. 2-Amino-4-chlorobenzenesulfonic acid. National Center for Biotechnology Information. Available from: [Link]

  • American Chemical Society. Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Available from: [Link]

  • Ponna, S. C., et al. (2004). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. Journal of Pharmaceutical Sciences, 93(2), 437-448. Available from: [Link]

  • Van der Pijl, F., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(3), 573-581. Available from: [Link]

Sources

Optimization

common side reactions with 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

Welcome to the technical support resource for 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (CAS: 104613-64-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (CAS: 104613-64-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but highly reactive intermediate. Here, we address common experimental challenges through a series of frequently asked questions, troubleshooting guides, and detailed protocols, grounding our advice in established chemical principles.

Part 1: Frequently Asked Questions & Quick Troubleshooting

This section provides rapid answers to the most common issues encountered during reactions with 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

Question 1: My reaction has failed to initiate or shows very low conversion. What is the primary suspect?

Answer: The most frequent cause of reaction failure is the degradation of the sulfonyl chloride starting material through hydrolysis. Sulfonyl chlorides are notoriously sensitive to moisture.[1][2][3] Even trace amounts of water in your reaction solvent, on your glassware, or in your amine substrate can rapidly convert the electrophilic sulfonyl chloride into the corresponding and unreactive 2-amino-4-chloro-5-methylbenzenesulfonic acid.

  • Immediate Action: Before starting your next attempt, rigorously dry all solvents and reagents. Ensure glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

Question 2: I observe a significant amount of an insoluble, sticky, or "baseline" material on my TLC plate that doesn't correspond to my starting material or desired product. What could this be?

Answer: This is a classic sign of self-condensation or polymerization. Your reagent is bifunctional; it possesses a nucleophilic primary amine (-NH2) at the 2-position and a highly electrophilic sulfonyl chloride (-SO2Cl) at the 1-position. Under reaction conditions, especially in the presence of a base, one molecule can react with another, leading to the formation of dimers, oligomers, and polymers.[4] This side reaction is competitive with your desired reaction.

  • Troubleshooting Strategy: Control the rate of reaction. Add the sulfonyl chloride solution slowly (dropwise) to the solution of your target amine. This maintains a low concentration of the sulfonyl chloride, favoring the reaction with the target amine which is in stoichiometric excess at any given moment.

Question 3: My final product is contaminated with the hydrolyzed sulfonic acid. How can I remove it?

Answer: Separation can be challenging due to the polar nature of both the sulfonic acid and potentially your sulfonamide product.

  • Purification Tip: If your desired sulfonamide is sufficiently non-polar, you can often remove the sulfonic acid by performing an aqueous basic wash (e.g., with dilute sodium bicarbonate solution). The sulfonic acid will deprotonate to form a water-soluble salt and partition into the aqueous layer.[5] However, if your product also contains acidic protons, this may not be feasible. In such cases, column chromatography with a polar mobile phase system is the most reliable method.

Part 2: In-Depth Analysis of Common Side Reactions

Understanding the mechanisms of common side reactions is critical for designing robust experimental protocols.

A. Hydrolysis: The Ubiquitous Competitor

The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by water. This reaction is often accelerated in the presence of the base intended to quench the HCl byproduct of the main reaction.[2][6]

Mechanism:

  • A water molecule attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Chloride ion is eliminated as a leaving group.

  • A proton is lost to yield the stable sulfonic acid.

This process irreversibly consumes your starting material, leading to reduced yields.

B. Self-Condensation: The Path to Polymers

The inherent structure of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride makes it prone to self-reaction. The amino group of one molecule acts as a nucleophile, attacking the sulfonyl chloride group of another molecule.

Mechanism:

  • The -NH2 group of Molecule A attacks the -SO2Cl group of Molecule B.

  • This forms a sulfonamide bond between the two molecules, creating a dimer and releasing HCl.

  • The resulting dimer still possesses a free amino group and can react further, leading to oligomers and polymers.

This side reaction is particularly problematic at higher concentrations and temperatures.

Visualizing Reaction Pathways

The following diagram illustrates the competition between the desired sulfonamide formation and the two major side reactions.

G SM 2-Amino-4-chloro-5-methylbenzene- 1-sulfonyl chloride (Starting Material) Product Desired Sulfonamide Product SM->Product  Desired Reaction (+ Base) Hydrolysis Hydrolysis Side-Product (Sulfonic Acid) SM->Hydrolysis  Hydrolysis Polymer Self-Condensation Side-Product (Dimer/Polymer) SM->Polymer  Self-Condensation (+ Base) Amine Your Target Amine (R-NH2) Amine->Product Water H2O (Moisture) Water->Hydrolysis Base Base SM2 Another Molecule of Starting Material SM2->Polymer

Caption: Competing reaction pathways for the sulfonyl chloride.

Part 3: Recommended Protocols & Best Practices

To maximize your success, follow these field-proven procedures.

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol is designed to minimize the side reactions discussed above.

1. Preparation (The Crucial Step):

  • Oven-dry all glassware (reaction flask, dropping funnel, condenser) at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
  • Use anhydrous solvents from a reputable supplier or dry them using standard laboratory procedures (e.g., distillation from a suitable drying agent).
  • Ensure your amine substrate is dry. If it is a solid, dry it under vacuum. If it is a liquid, consider storing it over molecular sieves.

2. Reaction Setup:

  • Assemble the glassware under a positive pressure of nitrogen or argon.
  • In the reaction flask, dissolve your target amine (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in the anhydrous solvent (e.g., Dichloromethane, THF).
  • Cool the solution to 0 °C in an ice bath. This reduces the rate of side reactions.

3. Reagent Addition:

  • In a separate, dry flask, dissolve the 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (1.1 eq.) in the same anhydrous solvent.
  • Transfer this solution to a dropping funnel.
  • Add the sulfonyl chloride solution to the cooled amine solution dropwise over a period of 30-60 minutes with vigorous stirring.

4. Reaction Monitoring & Work-up:

  • Monitor the reaction progress by TLC or LC-MS.
  • Once the reaction is complete, quench it by adding a small amount of water or saturated ammonium chloride solution.
  • Proceed with a standard aqueous work-up and purification (extraction, washing, drying, and chromatography).
Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_addition 3. Reagent Addition cluster_end 4. Monitoring & Work-up p1 Oven-Dry Glassware p2 Use Anhydrous Solvents p3 Ensure Amine is Dry s1 Assemble under N2/Ar s2 Dissolve Amine & Base s1->s2 s3 Cool to 0 °C s2->s3 a1 Dissolve Sulfonyl Chloride (Separate Flask) a2 Add Dropwise to Amine Solution a1->a2 e1 Monitor by TLC/LC-MS e2 Aqueous Work-up e1->e2 e3 Purification e2->e3 cluster_prep cluster_prep cluster_setup cluster_setup cluster_prep->cluster_setup cluster_addition cluster_addition cluster_setup->cluster_addition cluster_end cluster_end cluster_addition->cluster_end

Caption: Recommended experimental workflow for sulfonamide synthesis.

Part 4: Data Interpretation Guide

Properly identifying byproducts is key to troubleshooting. Use the following table to aid in the analysis of your reaction mixture by mass spectrometry.

CompoundDescriptionExpected [M+H]+ (m/z)Notes
Starting Material Sulfonyl Chloride240.0/242.0Characteristic 3:1 isotope pattern for two chlorine atoms.
Hydrolysis Product Sulfonic Acid222.0/224.0Isotope pattern for one chlorine atom. Loss of HCl, addition of OH.
Self-Condensation Dimer Sulfonamide Dimer443.0/445.0/447.0Complex isotope pattern for three chlorine atoms. (M1 + M2 - HCl).
Desired Product (Example) Reaction with Aniline297.0/299.0Example calculation for reaction with aniline (C6H7N). Varies by amine.

Disclaimer: This guide is intended for informational purposes for trained professionals. All laboratory work should be conducted with appropriate safety precautions.

References

  • ResearchGate. Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride...[Link]

  • SIELC Technologies. 2-Amino-5-chloro-4-methylbenzenesulfonic acid.[Link]

  • ResearchGate. Scheme 88. Reaction of 2 with 4-methylbenzene-1-sulfonyl chloride.[Link]

  • Google Patents.
  • Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.[Link]

  • Google Patents.Purification of p (nu-acetyl amino) benzene sulfonyl chloride - US2996541A.
  • Wikipedia. Self-condensation.[Link]

  • American Chemical Society. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides.[Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.[Link]

  • Thieme. Recent Advances in the Synthesis of Sulfonamides Intermediates.[Link]

  • Royal Society of Chemistry. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.[Link]

  • Google Patents.PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - FR2795723A1.
  • Google Patents.
  • National Institutes of Health (NIH). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid...[Link]

  • ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride...[Link]

  • OSTI.GOV. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.[Link]

  • PubChem. 4-Chlorobenzenesulfonyl chloride.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

Welcome to the technical support center for 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (CAS No. 104613-64-1).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (CAS No. 104613-64-1). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target molecules.

This compound is a versatile intermediate, primarily utilized for the synthesis of complex sulfonamides in the pharmaceutical and agrochemical industries.[1] Its reactivity is centered on the electrophilic sulfonyl chloride group, while the amino, chloro, and methyl groups offer sites for further functionalization or steric and electronic modulation.[1] However, its high reactivity, particularly its sensitivity to moisture, presents specific challenges that this guide will address.

Part 1: Frequently Asked Questions - Core Concepts & Handling

This section addresses fundamental questions regarding the properties, handling, and typical reactivity of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

Q1: What are the primary chemical properties and applications of this reagent?

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a solid organic compound with a molecular weight of 240.11 g/mol .[1] Its key feature is the highly reactive sulfonyl chloride (-SO₂Cl) group. This group readily reacts with nucleophiles, making it an excellent building block for introducing the 2-amino-4-chloro-5-methylbenzenesulfonyl moiety into a target molecule. The most common application is the reaction with primary or secondary amines to form sulfonamides, a critical functional group in many pharmaceutical agents.

Q2: Why is this compound so sensitive to moisture?

The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Water acts as a nucleophile, attacking this sulfur atom. This leads to a rapid hydrolysis reaction, which replaces the chloride with a hydroxyl group, forming the corresponding and often undesired 2-Amino-4-chloro-5-methylbenzenesulfonic acid.[2][3] This side reaction is often irreversible and consumes your starting material, leading to significantly lower yields of the desired product.[4]

Q3: What are the essential handling and storage procedures?

Given its moisture sensitivity, stringent anhydrous and inert techniques are mandatory.

  • Storage: Keep the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or dry nitrogen). Store in a cool, dry place, away from sources of moisture.[5]

  • Handling: All manipulations should be performed under an inert atmosphere using a glovebox or Schlenk line techniques.

  • Glassware: All glassware must be thoroughly dried before use, typically by oven-drying at >120°C for several hours and cooling under a stream of dry inert gas or in a desiccator.[6]

  • Solvents & Reagents: Use only anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent. Other reagents should also be verified to be free of water.

Part 2: Optimizing Sulfonamide Synthesis - A Practical Guide

The formation of a sulfonamide by reacting 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride with an amine is its most common application. Optimization hinges on the careful selection of solvent, base, temperature, and reaction monitoring.

Q4: How do I select the optimal solvent for my sulfonylation reaction?

The ideal solvent should be anhydrous, inert to the reactants and reagents, and capable of dissolving the starting materials. Aprotic solvents are generally preferred to avoid any reaction with the sulfonyl chloride.

SolventPolarity (ε)Boiling Point (°C)Key Considerations
Dichloromethane (DCM) 9.140Excellent solubility for many organic compounds. Its low boiling point makes for easy removal post-reaction. Must be rigorously dried.
Tetrahydrofuran (THF) 7.566Good general-purpose solvent. Can form peroxides; use of an inhibitor or fresh distillation is recommended. Must be anhydrous.
Acetonitrile (MeCN) 37.582A more polar aprotic solvent, useful if starting materials have poor solubility in less polar solvents. Must be anhydrous.
Pyridine 12.4115Can act as both a solvent and a base. Useful for less reactive amines, but its high boiling point can make removal difficult.
Toluene 2.4111A non-polar option, useful for specific applications and can facilitate water removal by azeotropic distillation in some setups.[6]

Q5: What is the function of a base in this reaction, and which one should I choose?

The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl) for each equivalent of sulfonamide formed.[3] This acid will protonate any available amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is required to scavenge this HCl.

  • Tertiary Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are non-nucleophilic bases and are a common choice. They are effective HCl scavengers without competing in the main reaction. Use at least 1.1 to 1.5 equivalents.[6]

  • Pyridine: Can be used as both a base and a solvent. It is less sterically hindered than TEA or DIPEA and can sometimes act as a nucleophilic catalyst.

  • Excess Amine: If the amine starting material is inexpensive and readily available, using it in excess (e.g., 2.2 equivalents) allows it to act as both the nucleophile and the base.

Q6: What is the optimal reaction temperature?

Temperature control is a critical balancing act.

  • Initial Addition: The addition of the sulfonyl chloride to the amine solution should typically be done at a low temperature (0 °C to 5 °C).[2][6] This helps to control the initial exotherm of the reaction and minimize the formation of side products.

  • Reaction Progression: After the initial addition, the reaction may be allowed to warm to room temperature or gently heated (e.g., 40-70 °C) to drive it to completion.[7] The optimal temperature depends on the reactivity of the specific amine being used. Less nucleophilic amines may require heating. Always monitor the reaction progress to avoid decomposition at elevated temperatures.

General Experimental Workflow for Sulfonamide Synthesis

The following diagram outlines a standard workflow for the synthesis of a sulfonamide using 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis p1 Oven-dry glassware & cool under inert atmosphere p2 Charge reactor with anhydrous solvent p1->p2 r1 Dissolve amine starting material and base p2->r1 r2 Cool solution (e.g., 0 °C) r1->r2 r3 Slowly add sulfonyl chloride (solution or solid) r2->r3 r4 Allow to warm to RT or heat as required r3->r4 r5 Monitor reaction by TLC or HPLC r4->r5 w1 Quench reaction (e.g., with water or NH4Cl) r5->w1 Upon completion w2 Perform aqueous workup (extraction) w1->w2 w3 Dry organic layer and concentrate w2->w3 w4 Purify by chromatography or recrystallization w3->w4 a1 Characterize product (NMR, MS, IR) w4->a1 G start Low or No Yield Observed q1 Was the sulfonyl chloride reagent verified for purity/activity? start->q1 q2 Were strictly anhydrous conditions maintained? q1->q2 Yes sol1 Solution: Use fresh or newly purified sulfonyl chloride. Check for hydrolysis (sulfonic acid). q1->sol1 No q3 Was the amine starting material pure? q2->q3 Yes sol2 Solution: Re-run with oven-dried glassware, anhydrous solvents, and under a positive pressure of inert gas. q2->sol2 No q4 Was the correct stoichiometry of base used? q3->q4 Yes sol3 Solution: Purify the amine (e.g., by distillation) before use. q3->sol3 No q5 Was the reaction temperature and time appropriate? q4->q5 Yes sol4 Solution: Ensure at least 1 eq. of base per eq. of HCl produced. Consider using >1.1 eq. q4->sol4 No sol5 Solution: Re-optimize. Try a longer reaction time or gentle heating if starting material remains. q5->sol5 No end Consider alternative reaction conditions (e.g., different solvent/base). q5->end Yes

Sources

Optimization

Technical Support Center: 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. It provides in-depth technical information, trou...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. It provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the successful use of this reagent in your experiments, with a primary focus on preventing its hydrolysis.

Introduction: Understanding the Instability of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a valuable reagent in organic synthesis, particularly for the preparation of sulfonamides, which are a cornerstone in medicinal chemistry.[1][2] However, its utility is intrinsically linked to its high reactivity, which also makes it susceptible to hydrolysis. The sulfonyl chloride functional group readily reacts with water, leading to the formation of the corresponding and often unreactive, 2-amino-4-chloro-5-methylbenzenesulfonic acid. This degradation can compromise the yield and purity of your desired product.

This guide will provide you with the necessary knowledge and practical steps to mitigate hydrolysis and ensure the integrity of your experiments.

Troubleshooting Guide: Common Issues and Solutions

Here we address common problems encountered when working with 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, with a focus on preventing and identifying hydrolysis.

Issue Potential Cause Recommended Solution
Low or no product yield in sulfonylation reaction. Hydrolysis of the sulfonyl chloride. The reagent may have degraded due to improper storage or handling, or moisture in the reaction.Verify Reagent Quality: Before use, check for any signs of degradation (clumping, discoloration). If in doubt, analyze a small sample by TLC or HPLC.[5] Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Incorrect reaction conditions. The base used may not be strong enough, or the reaction temperature and time may be suboptimal.Optimize Reaction Parameters: Use a non-nucleophilic base such as triethylamine or pyridine to neutralize the HCl generated.[7] Monitor the reaction progress by TLC to determine the optimal reaction time.
Presence of a highly polar byproduct in TLC/HPLC analysis. Formation of 2-amino-4-chloro-5-methylbenzenesulfonic acid. This is the direct product of hydrolysis and is significantly more polar than the sulfonyl chloride.Confirm Identity: The sulfonic acid can be identified by its distinct retention time in HPLC or by spectroscopic methods such as FTIR, which will show characteristic S=O and O-H stretching bands.[5] Prevent Further Hydrolysis: Immediately implement stricter anhydrous techniques for subsequent experiments.
Inconsistent reaction outcomes. Variable moisture content in reagents and solvents. Even small amounts of water can lead to significant variations in the effective concentration of the sulfonyl chloride.Standardize Procedures: Implement a consistent protocol for drying solvents and handling reagents. Use a reliable drying agent like anhydrous magnesium sulfate or sodium sulfate. Quantify Water Content: For highly sensitive reactions, consider using Karl Fischer titration to determine the water content of your solvents.
Reagent appears clumpy or discolored. Partial hydrolysis and degradation. Exposure to atmospheric moisture during storage can lead to physical changes in the solid reagent.Proper Storage is Crucial: Store 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride in a tightly sealed container in a cool, dry place, preferably in a desiccator.[8] For long-term storage, consider sealing under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: How can I quickly check if my 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride has hydrolyzed?

A1: A simple Thin Layer Chromatography (TLC) analysis is the quickest method. The hydrolyzed product, 2-amino-4-chloro-5-methylbenzenesulfonic acid, is much more polar than the starting sulfonyl chloride. On a silica gel plate, the sulfonic acid will have a much lower Rf value (it will stick to the baseline or move very little) compared to the sulfonyl chloride. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended.[5]

Q2: What is the best way to store this reagent to prevent hydrolysis?

A2: The reagent should be stored in a tightly sealed, opaque container to protect it from moisture and light. For optimal stability, store it in a desiccator containing a suitable desiccant like anhydrous calcium chloride or silica gel.[8] For long-term storage, flushing the container with an inert gas like nitrogen or argon before sealing is highly recommended.

Q3: Can I use a protic solvent for my reaction with 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride?

A3: It is strongly advised to avoid protic solvents such as water, alcohols, and primary or secondary amines (unless they are the intended reactant) as they will readily react with the sulfonyl chloride, leading to hydrolysis or the formation of unwanted byproducts. Anhydrous aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are the preferred choices.

Q4: What are the key considerations when setting up a reaction under anhydrous conditions?

A4: To ensure a truly anhydrous environment, all glassware should be oven-dried or flame-dried under vacuum and allowed to cool under a stream of inert gas. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial solvent purification system. The reaction should be conducted under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line or a glovebox.[6]

Q5: How do I handle a spill of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride?

A5: In case of a spill, avoid using water for cleanup as this will cause hydrolysis and the release of hydrochloric acid vapor. Instead, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[9] Collect the mixture in a sealed container for proper disposal according to your institution's hazardous waste guidelines. Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol outlines a general method for the synthesis of a sulfonamide using 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride and a primary or secondary amine.

Materials:

  • 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (Et3N) or pyridine (as a base)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Septa and needles

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Preparation: Under an inert atmosphere, add the amine (1.0 eq.) to a flame-dried round-bottom flask containing a magnetic stir bar.

  • Dissolution: Dissolve the amine in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM.

  • Reaction: Slowly add the sulfonyl chloride solution to the amine solution via a syringe at 0 °C (ice bath).

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, quench with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Monitoring Hydrolysis by HPLC

This protocol provides a basic method for detecting and quantifying the hydrolysis of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

Materials:

  • Sample of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

  • 2-Amino-4-chloro-5-methylbenzenesulfonic acid (as a reference standard, if available)

  • HPLC grade acetonitrile and water

  • Phosphoric acid or formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sulfonyl chloride sample in acetonitrile.

  • Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of water (with 0.1% phosphoric or formic acid) and acetonitrile.[5]

  • HPLC Analysis: Inject the sample onto the C18 column and run the gradient method. Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis: The sulfonyl chloride will elute as a less polar compound (longer retention time) compared to the highly polar sulfonic acid hydrolysis product (shorter retention time).[5] The relative peak areas can be used to estimate the extent of hydrolysis. If a reference standard for the sulfonic acid is available, a calibration curve can be created for accurate quantification.

Visualizations

Hydrolysis Mechanism of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

Hydrolysis_Mechanism SulfonylChloride 2-Amino-4-chloro-5-methylbenzene- 1-sulfonyl chloride TS Transition State SulfonylChloride->TS Nucleophilic attack by H₂O Water H₂O SulfonicAcid 2-Amino-4-chloro-5-methylbenzene- 1-sulfonic acid TS->SulfonicAcid Loss of Cl⁻ HCl HCl

Caption: The hydrolysis of the sulfonyl chloride proceeds via nucleophilic attack of water.

Experimental Workflow for Preventing Hydrolysis

Experimental_Workflow A Dry Glassware (Oven or Flame-dried) E Reaction Setup A->E B Use Anhydrous Solvents (Freshly distilled or from a purification system) B->E C Inert Atmosphere (Nitrogen or Argon) C->E D Store Reagent Properly (Cool, dry, desiccator) D->E F Reaction Monitoring (TLC/HPLC) E->F G Successful Synthesis F->G No Hydrolysis H Hydrolysis Detected F->H Hydrolysis I Review and Optimize Anhydrous Technique H->I I->A I->B I->C I->D

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Yield with 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 2-Amino-4-chloro-5-methylb...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride in their synthetic workflows. The unique bifunctional nature of this reagent—possessing both a highly reactive sulfonyl chloride and a nucleophilic amino group—presents specific challenges that can lead to diminished reaction yields if not properly managed.

This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues and optimizing your reaction outcomes. We will explore the causality behind experimental choices to empower you to make informed decisions in your laboratory work.

Section 1: Understanding the Reagent's Dual Reactivity

Q: What are the critical reactivity characteristics of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride that I should be aware of?

A: Understanding the inherent chemical behavior of this molecule is the first step toward troubleshooting. You are working with a molecule that has competing reactive sites:

  • The Electrophilic Sulfur Center: The sulfonyl chloride (-SO₂Cl) group is a powerful electrophile. It is the primary site for reaction with nucleophiles such as amines and alcohols to form the desired sulfonamides or sulfonate esters, respectively.[1] This reaction is typically fast and exothermic.

  • The Nucleophilic Amino Group: The amino (-NH₂) group on the aromatic ring is a nucleophile. While its reactivity is somewhat attenuated by the electron-withdrawing effect of the sulfonyl chloride group, it can still react with another molecule of the sulfonyl chloride, especially under basic conditions. This leads to the formation of undesired dimers or oligomers, which is a common cause of yield loss and purification difficulties.

The central challenge is to promote the reaction of your target nucleophile with the sulfonyl chloride group while preventing the reagent's self-reaction.

Section 2: Troubleshooting and Optimizing Low Reaction Yield

Low product yield is the most frequently encountered issue. The following Q&A guide provides a systematic approach to identifying and resolving the root cause.

Q1: My reaction has a low yield or failed completely. What are the most common initial checks?

A: Before adjusting more complex parameters, always verify the fundamentals. More often than not, the issue lies with the reagents or the reaction environment.

  • Reagent Integrity: Sulfonyl chlorides are highly susceptible to hydrolysis.[1][2] Moisture in the air or in your solvents will convert the sulfonyl chloride to the corresponding sulfonic acid (2-Amino-4-chloro-5-methylbenzenesulfonic acid), which is unreactive under these conditions.

    • Action: Use a fresh bottle of the sulfonyl chloride or one that has been properly stored under an inert atmosphere (Nitrogen or Argon) in a desiccator. Visually inspect the reagent; if it appears clumpy or sticky, hydrolysis may have occurred.

  • Anhydrous Conditions: This is non-negotiable. Trace amounts of water can have a significant impact on your yield.

    • Action: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of an anhydrous grade solvent. Handle all reagents under an inert atmosphere.[3]

Q2: I suspect hydrolysis is consuming my starting material. How can I prevent this and confirm its occurrence?

A: Preventing hydrolysis is key to success. The primary strategy is the rigorous application of anhydrous techniques as described above.

  • Prevention:

    • Assemble your reaction apparatus and dry it thoroughly.

    • Purge the entire system with an inert gas like nitrogen or argon.

    • Add your anhydrous solvent via syringe.

    • Add your nucleophile and base.

    • Add the sulfonyl chloride last, preferably as a solution in the same anhydrous solvent, to ensure rapid mixing and avoid localized heating.

  • Confirmation: The sulfonic acid byproduct is more polar than the sulfonyl chloride and the resulting sulfonamide. It can often be detected by Thin Layer Chromatography (TLC) as a baseline spot. You can also confirm its presence by quenching a small reaction aliquot, extracting it with an organic solvent, and analyzing the aqueous layer by LC-MS.

Q3: How does my choice of base impact the reaction yield and side reactions?

A: The base is critical. Its role is to neutralize the hydrochloric acid (HCl) generated during the reaction.[4] An improper choice can either fail to drive the reaction forward or promote side reactions.

  • Primary Amines/Alcohols: For simple, unhindered primary nucleophiles, standard tertiary amine bases are usually effective.

  • Secondary or Hindered Amines: These less reactive nucleophiles may require a stronger, non-nucleophilic base to facilitate the reaction.

  • Preventing Self-Reaction: To minimize the risk of the reagent's amino group reacting with another sulfonyl chloride molecule, a sterically hindered base is often the best choice.

Below is a table summarizing common bases and their applications in this context.

BasepKa of Conjugate AcidTypeRecommended Use CaseKey Considerations
Triethylamine (TEA) ~10.7Tertiary AmineGeneral purpose for unhindered, reactive nucleophiles.Can sometimes be nucleophilic itself. Ensure high purity.
Pyridine ~5.2Aromatic AmineWeaker base, good for sensitive substrates. Can act as a nucleophilic catalyst.Can be difficult to remove during work-up.
2,6-Lutidine ~6.7Hindered AmineExcellent choice for preventing self-reaction due to steric bulk.Less basic than TEA; may result in slower reaction times.
DIPEA (Hünig's Base) ~10.7Hindered AmineStrongly basic yet non-nucleophilic. Ideal for sluggish reactions.Can be more expensive and requires high purity.
Q4: My nucleophile is sterically hindered or electron-deficient, leading to a sluggish reaction. How can I drive it to completion?

A: When dealing with challenging nucleophiles, you need to increase the reactivity of the system.

  • Increase Temperature: While reactions are often started at 0 °C to control the initial exotherm, they can be gently heated (e.g., to 40 °C or reflux, solvent-dependent) to drive a slow reaction to completion. Monitor the reaction closely by TLC to check for decomposition.

  • Add a Nucleophilic Catalyst: A catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) can dramatically accelerate the reaction. DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate, which is then more readily attacked by the primary nucleophile.[5]

  • Change Solvent: Switching to a more polar aprotic solvent, such as acetonitrile (ACN) or N,N-dimethylformamide (DMF), can sometimes increase the reaction rate by better solvating ionic intermediates. Ensure the solvent is rigorously dried.[5]

Section 3: Managing Side Reactions and Purification

Q1: I'm seeing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

A: Multiple products usually point to one of three common side reactions:

  • Self-Reaction Product: As discussed, this is the dimer formed when the amino group of one reagent molecule attacks the sulfonyl chloride of another.

    • Solution: Use a hindered base like 2,6-lutidine or DIPEA. Employ the correct order of addition: add the sulfonyl chloride solution slowly to a solution of your nucleophile and the base. This keeps the concentration of the sulfonyl chloride low at any given time, favoring the reaction with the target nucleophile which is present in excess.

  • Bis-sulfonylation: If your nucleophile is a primary amine, it can potentially react twice to form a R-N(SO₂R')₂ species.

    • Solution: Use a slight excess of the amine (e.g., 1.1 equivalents) relative to the sulfonyl chloride (1.0 equivalent). Avoid using a large excess of a strong base, which can deprotonate the newly formed sulfonamide and make it more nucleophilic.[5]

  • Hydrolysis Product: The sulfonic acid will appear as a polar, baseline spot on the TLC.

    • Solution: Strict adherence to anhydrous techniques is the only remedy.[3]

Q2: How do I effectively purify my final sulfonamide product?

A: A standard aqueous work-up followed by chromatography or recrystallization is typically effective.

  • Quench: Once the reaction is complete, cool the mixture in an ice bath and slowly quench with water or saturated aqueous ammonium chloride.

  • Extract: Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Wash:

    • Wash the organic layer with a mild acid (e.g., 1M HCl) to remove any remaining amine base and unreacted nucleophile.

    • Wash with a mild base (e.g., saturated aqueous sodium bicarbonate) to remove the sulfonic acid byproduct.

    • Wash with brine to remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[6][7]

Section 4: Protocols and Workflow Diagrams

General Experimental Protocol for Sulfonamide Synthesis

This protocol provides a robust starting point for your experiments.

  • Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (N₂ or Ar).

  • Reagent Preparation: In the reaction flask, dissolve your amine or alcohol nucleophile (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in anhydrous DCM. Stir for 5-10 minutes at room temperature.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (1.05-1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred nucleophile solution over 10-15 minutes.[5]

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir until completion. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Follow the quenching and purification procedure described in Section 3, Q2.

Visual Workflow and Troubleshooting Guides

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Dry Glassware & Inert Atmosphere Mix Dissolve Nucleophile & Base in Anhydrous Solvent Prep->Mix Cool Cool to 0 °C Mix->Cool Add Add Sulfonyl Chloride Solution Dropwise Cool->Add React Warm to RT & Monitor by TLC/LC-MS Add->React Quench Quench with Water React->Quench Extract Aqueous Work-up (Acid/Base Washes) Quench->Extract Purify Dry, Concentrate & Purify (Chromatography/ Recrystallization) Extract->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for sulfonamide synthesis.

G Start Low or No Yield Check_Reagents Are Reagents & Solvents Strictly Anhydrous? Start->Check_Reagents Yes_Anhydrous YES Check_Reagents->Yes_Anhydrous No_Anhydrous NO Check_Reagents->No_Anhydrous Check_Conditions Is the Nucleophile Hindered or Inactive? Yes_Anhydrous->Check_Conditions Fix_Anhydrous Implement Rigorous Anhydrous Technique No_Anhydrous->Fix_Anhydrous Success Yield Improved Fix_Anhydrous->Success Yes_Hindered YES Check_Conditions->Yes_Hindered No_Hindered NO Check_Conditions->No_Hindered Fix_Conditions Increase Temp. Add DMAP Catalyst Use Polar Solvent Yes_Hindered->Fix_Conditions Check_Base Is Self-Reaction or Stalling Observed? No_Hindered->Check_Base Fix_Conditions->Success Yes_SideReaction YES Check_Base->Yes_SideReaction Fix_Base Switch to Hindered Base (e.g., 2,6-Lutidine) Optimize Stoichiometry Yes_SideReaction->Fix_Base No_SideReaction NO Fix_Base->Success

Caption: Troubleshooting logic for low product yield.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What is the ideal stoichiometry for the reactants?

    • A: A good starting point is 1.0 equivalent of your nucleophile, 1.05-1.1 equivalents of the sulfonyl chloride, and 1.2-1.5 equivalents of the base. A slight excess of the sulfonyl chloride ensures full consumption of the potentially more valuable nucleophile.

  • Q: How should I properly store 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride?

    • A: Store it in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). Place it inside a desiccator to protect it from moisture and store it in a cool, dark place.

  • Q: Can I use a protic solvent like ethanol for this reaction?

    • A: No. Protic solvents contain reactive -OH groups that are nucleophilic and will readily react with the sulfonyl chloride, consuming your reagent and resulting in a sulfonate ester byproduct. Always use aprotic solvents.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Bentley, T. W., Jones, R. O., & Koo, I. S. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1163-1181. Retrieved from [Link]

  • Chemistry university. (2021, May 3). Sulfonyl Chlorides [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 88. Reaction of 2 with 4-methylbenzene-1-sulfonyl chloride. Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). 2-Amino-5-chloro-4-methylbenzenesulfonic acid. Retrieved from [Link]

  • Robertson, R. E. (1967). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(11), 1305-1310. Retrieved from [Link]

  • ASIA Chemical. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). Sulfonamide purification process.
  • Veisi, H., Ghorbani-Vaghei, R., & Hemmati, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(54), 34267-34283. Retrieved from [Link]

  • Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the conditions of the sulfonylation reaction. Retrieved from [Link]

  • King, J. F., & Lee, T. W. S. (1971). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 93(24), 6330-6335. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • ResearchGate. (2024, February 15). Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. Retrieved from [Link]

  • Barabe, F., & Gevorgyan, A. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(43), 19054-19059. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Willis, M. C., & Ball, N. D. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9471–9475. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
  • ASIA Chemical. (2025, May 23). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent optimization of the sulfonylation reactiona. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of aromatic sulfonyl chlorides.

Sources

Optimization

addressing stability issues of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride in solution

Welcome to the technical support center for 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this versatile reagent in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride in solution?

A1: The most significant stability issue is its susceptibility to hydrolysis. The sulfonyl chloride functional group is highly reactive towards nucleophiles, with water being a common reactant. This reaction results in the formation of the corresponding and often unreactive 2-amino-4-chloro-5-methylbenzenesulfonic acid. It is crucial to handle and use the reagent under anhydrous (moisture-free) conditions to prevent this degradation.[1]

Q2: How should I properly store 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride?

A2: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3] An inert atmosphere, such as argon or nitrogen, is recommended to displace moisture and oxygen. Avoid storing it in areas with high humidity.

Q3: Can the amino group on the benzene ring cause stability problems?

A3: Yes, the presence of the amino group introduces the potential for intermolecular reactions. One molecule's amino group can act as a nucleophile and attack the sulfonyl chloride group of another molecule, leading to the formation of sulfonamide oligomers or polymers. This is more likely to occur in the presence of a base.

Q4: What solvents are recommended for dissolving 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride?

A4: Aprotic, anhydrous solvents are the best choice. These include dichloromethane (DCM), chloroform, acetonitrile (ACN), and tetrahydrofuran (THF). It is critical to use solvents with very low water content. Protic solvents like alcohols can react with the sulfonyl chloride to form sulfonate esters, and the presence of water in any solvent will lead to hydrolysis.

Troubleshooting Guides

Issue 1: My reaction with 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is giving a low yield of the desired product.

Possible Cause 1: Degradation of the sulfonyl chloride due to hydrolysis.

  • Explanation: If there is residual moisture in your reaction setup (solvents, glassware, or starting materials), the 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride will hydrolyze to its sulfonic acid form. This sulfonic acid is generally unreactive under the conditions used for sulfonamide formation and will not participate in the desired reaction, thus lowering your yield. The intermediate 2-aminobenzenesulfonyl chloride is known to be susceptible to hydrolysis.[1]

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool it under a stream of dry nitrogen or in a desiccator before use.

    • Use Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Check Starting Materials: Ensure that your other reagents, particularly the amine you are reacting with the sulfonyl chloride, are also dry.

Possible Cause 2: Intermolecular self-reaction (polymerization).

  • Explanation: The amino group of one molecule of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride can react with the sulfonyl chloride group of another, especially if a base is added prematurely or if the reaction is run at elevated temperatures for an extended period. This leads to the formation of undesired sulfonamide side products.

  • Troubleshooting Protocol:

    • Order of Addition: If your reaction involves an external amine and a base, add the sulfonyl chloride solution to the solution of your target amine. Add the base slowly and at a low temperature (e.g., 0°C) to favor the reaction with the target amine over self-reaction.

    • Temperature Control: Maintain a low reaction temperature to minimize the rate of the undesired self-reaction.

    • Concentration: Running the reaction at a suitable dilution can disfavor the bimolecular self-reaction.

Issue 2: I observe an unexpected white precipitate in my reaction mixture or upon workup.

Possible Cause: Formation of 2-amino-4-chloro-5-methylbenzenesulfonic acid.

  • Explanation: The sulfonic acid hydrolysis product is often a crystalline solid with low solubility in many organic solvents.[1] If your sulfonyl chloride has degraded, this sulfonic acid may precipitate out of the reaction mixture or during the workup.

  • Troubleshooting Protocol:

    • Purity Check of Starting Material: Before starting your reaction, check the purity of your 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride using an analytical technique like ¹H NMR. The presence of the sulfonic acid will be evident from a different set of aromatic signals.

    • Reaction Monitoring: Monitor the progress of your reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The sulfonic acid will have a different retention time and mass than the starting material and the desired product.

    • Workup Modification: If hydrolysis has occurred, you may be able to remove the sulfonic acid by a basic wash during the workup, as the sulfonic acid will form a water-soluble salt.

Experimental Protocols

Protocol 1: Stability Test of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride in Solution

This protocol allows for the assessment of the stability of your sulfonyl chloride in a chosen solvent over time.

  • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride in your chosen anhydrous solvent (e.g., 10 mg/mL in anhydrous acetonitrile).

  • Initial Analysis (T=0): Immediately take an aliquot of the solution, dilute it appropriately, and analyze it by a suitable method such as High-Performance Liquid Chromatography (HPLC) with a UV detector. This will serve as your baseline. The corresponding sulfonic acid can be used as a reference standard.

  • Incubation: Store the stock solution under an inert atmosphere at a controlled temperature (e.g., room temperature).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, and 24 hours), take another aliquot of the solution and analyze it by HPLC under the same conditions.

  • Data Analysis: Compare the peak area of the 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride at each time point to the initial peak area. A decrease in the peak area of the starting material and the appearance of a new peak corresponding to the sulfonic acid indicates degradation.

Data Summary

ParameterRecommendationRationale
Storage Cool, dry, well-ventilated, under inert atmosphereMinimizes hydrolysis and thermal degradation.
Recommended Solvents Anhydrous Dichloromethane, Acetonitrile, TetrahydrofuranAprotic and non-nucleophilic, preventing reaction with the sulfonyl chloride.
Incompatible Solvents Water, Alcohols, Primary and Secondary Amines (without controlled conditions)React with the sulfonyl chloride leading to degradation or side products.
Reaction Conditions Anhydrous, inert atmosphere, low temperaturePreserves the integrity of the sulfonyl chloride and minimizes side reactions.

Visual Guides

Degradation Pathways

cluster_hydrolysis Hydrolysis Pathway cluster_self_reaction Intermolecular Self-Reaction Pathway A 2-Amino-4-chloro-5-methylbenzene- 1-sulfonyl chloride B 2-Amino-4-chloro-5-methyl- benzenesulfonic acid A->B + H2O C 2 x 2-Amino-4-chloro-5-methylbenzene- 1-sulfonyl chloride D Sulfonamide Dimer/Oligomer C->D + Base (optional)

Caption: Primary degradation pathways for 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

Troubleshooting Workflow for Low Reaction Yield

Start Low Reaction Yield Observed Check_Purity Check Purity of Starting Sulfonyl Chloride (NMR, HPLC) Start->Check_Purity Impure Starting Material is Impure/Degraded Check_Purity->Impure No Pure Starting Material is Pure Check_Purity->Pure Yes Purify Purify Sulfonyl Chloride or Use New Batch Impure->Purify End Re-run Reaction and Monitor Purify->End Check_Conditions Review Reaction Conditions Pure->Check_Conditions Moisture Presence of Moisture? Check_Conditions->Moisture Yes_Moisture Implement Strict Anhydrous Techniques Moisture->Yes_Moisture Yes No_Moisture Check Temperature and Addition Order Moisture->No_Moisture No Yes_Moisture->End Optimize Optimize Temperature and Reagent Addition No_Moisture->Optimize Optimize->End

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis and purification of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. This guide is designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. Achieving high purity is paramount for successful downstream applications, yet the synthesis is often plagued by challenges related to product stability and byproduct formation.

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common issues and provide robust, validated protocols to help you isolate a product of the highest possible purity.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial observations and queries that arise during the synthesis and workup of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

Q1: After quenching the reaction mixture in ice water, my product has oiled out or remains a sticky, intractable solid that is difficult to filter. What is happening?

A: This is a classic sign of impurity presence, most commonly the corresponding sulfonic acid. The sulfonyl chloride functional group is highly susceptible to hydrolysis, and prolonged contact with water, especially at non-optimal pH or elevated temperatures, will convert it to 2-Amino-4-chloro-5-methylbenzenesulfonic acid.[1][2][3] This sulfonic acid byproduct is often more soluble or forms a hydrate, leading to the observed physical state. Another possibility is the presence of unreacted starting material (4-chloro-3-methylaniline) or isomeric byproducts that can depress the melting point and inhibit crystallization.

Q2: My preliminary analysis (TLC, crude ¹H NMR) shows multiple spots/peaks that I cannot identify. How can I diagnose the key impurities?

A: Systematic diagnosis is key. Here’s how to interpret the data:

  • Unreacted Starting Material (4-Chloro-3-methylaniline): This will appear as a more polar spot on TLC compared to the product and can be identified by its characteristic aromatic signals in the ¹H NMR, which will differ from the product's pattern.

  • Sulfonic Acid Hydrolysis Product: This is a highly polar impurity that will often remain at the baseline on a typical silica TLC plate (e.g., run in ethyl acetate/hexanes). In the ¹H NMR spectrum, it may show a very broad singlet corresponding to the acidic -SO₃H proton, and its aromatic protons will be shifted compared to the sulfonyl chloride. A simple test is to check the solubility of your crude product in a mild aqueous base like sodium bicarbonate; the sulfonic acid will readily dissolve, while the sulfonyl chloride will not.

  • Isomeric Byproducts: Chlorosulfonation of the substituted aniline may not be perfectly regioselective.[4][5] Isomers will have very similar polarities to the desired product, making them difficult to separate by simple extraction or filtration. They often appear as closely running spots on TLC. High-resolution NMR or HPLC is typically required to identify and quantify them.

Q3: The yield of my final, pure product is consistently low. Where am I losing material?

A: Yield loss can occur at multiple stages:

  • During Workup: As discussed, hydrolysis is a primary culprit. Every minute your sulfonyl chloride is in contact with an aqueous phase, a portion of it is converting to the sulfonic acid, which is then lost during extraction.[6]

  • During Purification: Overly aggressive purification, such as multiple recrystallizations, can lead to significant material loss in the mother liquor. Similarly, silica gel chromatography can cause degradation if not performed quickly with a non-polar eluent system.

  • Incomplete Reaction: If the initial chlorosulfonation reaction does not go to completion, the yield will naturally be lower. Monitoring the reaction by TLC or HPLC is crucial to ensure all starting material is consumed.

Q4: My isolated product seems pure initially but degrades upon storage. What are the proper storage conditions?

A: 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is sensitive to atmospheric moisture.[7] The sulfonyl chloride moiety is electrophilic and will react with water over time. The product should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator or a freezer at low temperatures (e.g., 2-8°C) to minimize degradation.[7]

Section 2: Troubleshooting Guide: Common Impurities and Solutions

This section provides a structured approach to identifying and eliminating the most common impurities encountered during this synthesis.

Problem 1: Contamination with 2-Amino-4-chloro-5-methylbenzenesulfonic acid (Hydrolysis Product)
  • Root Cause: The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic. It readily undergoes nucleophilic attack by water, leading to the displacement of the chloride and formation of the corresponding sulfonic acid. This process is accelerated by elevated temperatures and neutral or basic pH during the aqueous workup.[3][8]

  • Identification:

    • TLC: Appears as a baseline spot in moderately polar solvent systems (e.g., 30% EtOAc/Hexane).

    • ¹H NMR: Aromatic proton signals will be shifted downfield compared to the sulfonyl chloride. A broad, exchangeable proton signal for the -SO₃H group may be visible.

    • Solubility: The crude product may be partially soluble in aqueous sodium bicarbonate, with effervescence (CO₂ release).

  • Solution: Optimized Workup Protocol The key is to minimize the product's contact time with water and to keep it in an environment where its solubility is lowest. Arylsulfonyl chlorides are often protected from hydrolysis by their low solubility in acidic aqueous media.[1][2][3]

    Protocol 1: Minimized-Hydrolysis Aqueous Workup

    • Preparation: Prepare a receiving flask with a large volume of crushed ice and 0.5 M HCl. The volume should be at least 10 times that of the reaction mixture.

    • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto the vigorously stirred ice/acid slurry. The low temperature and acidic conditions inhibit hydrolysis.

    • Precipitation & Filtration: The sulfonyl chloride should precipitate as a solid. Stir the slurry for a short period (5-10 minutes) to ensure complete precipitation.

    • Isolation: Immediately collect the solid product by vacuum filtration.

    • Washing: Wash the filter cake sequentially with ample amounts of ice-cold water, followed by a small amount of ice-cold hexane or petroleum ether to help remove residual water.

    • Drying: Dry the product thoroughly under high vacuum. Do not heat the product, as this can promote decomposition.

Problem 2: Presence of Isomeric Byproducts
  • Root Cause: The chlorosulfonation of 4-chloro-3-methylaniline is directed by three substituents: an activating amino group (-NH₂), and deactivating chloro (-Cl) and methyl (-CH₃) groups. While the primary directing effect of the amino group favors sulfonation at the ortho position (C2), minor substitution can occur at other available positions, leading to isomeric sulfonyl chlorides.[4][9]

  • Identification:

    • TLC: Isomers often appear as spots with Rf values very close to the main product.

    • HPLC: Provides the best resolution for quantifying isomeric purity.

    • ¹H NMR: The presence of multiple sets of aromatic signals, each integrating to the correct number of protons but with slightly different chemical shifts and coupling patterns.

  • Solution: Selective Recrystallization Since isomers have very similar polarities, column chromatography can be challenging. A carefully optimized recrystallization is often the most effective method for purification.[10]

    Protocol 2: Selective Recrystallization

    • Solvent Screening: The ideal solvent is one in which the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the isomeric impurity remains in the mother liquor. Screen solvents of varying polarity (see Table 1). A co-solvent system (e.g., Dichloromethane/Hexane, Toluene/Heptane) is often effective.

    • Procedure: a. Dissolve the crude, dry sulfonyl chloride in a minimal amount of the chosen hot solvent or solvent system. b. If the solution is colored, you may add a small amount of activated carbon and hot-filter the solution through a pad of celite to remove baseline impurities. c. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. d. Further cool the flask in an ice bath or refrigerator to maximize crystal formation. e. Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

    • Validation: Analyze the purified crystals and the mother liquor by TLC or HPLC to confirm the successful removal of the isomer.

Section 3: Data & Workflow Visualization

Data Tables

Table 1: Solvent Properties for Recrystallization Screening

SolventBoiling Point (°C)Polarity IndexNotes on Use for Sulfonyl Chlorides
Hexane / Heptane69 / 980.1Good "anti-solvent" in co-solvent systems. Product is often insoluble.
Toluene1112.4Can be effective for less polar compounds.
Dichloromethane (DCM)403.1Often used as the primary solvent in a co-solvent system with hexane.
Diethyl Ether352.8Highly volatile; good for final product washing.
Ethyl Acetate774.4May be too polar, but can be used in mixtures.
Acetonitrile825.8Generally too polar; product may be too soluble even when cold.[2]
Workflow Diagrams

The following diagrams illustrate the key reaction and purification pathways.

cluster_reaction Reaction Pathway cluster_impurities Potential Impurity Formation SM 4-Chloro-3-methylaniline Crude Crude Reaction Mixture SM->Crude Reagent Chlorosulfonic Acid (or other methods) Reagent->Crude Impurity1 Isomeric Byproducts Crude->Impurity1 Lack of regioselectivity Impurity2 Unreacted SM Crude->Impurity2 Incomplete reaction Impurity3 Hydrolysis Product (Sulfonic Acid) Crude->Impurity3 Aqueous Workup

Caption: Reaction scheme and common impurity sources.

Start Crude, Dry Product TLC_Analysis Analyze by TLC/HPLC Start->TLC_Analysis Baseline_Impurity Is Baseline Impurity (Sulfonic Acid) Present? TLC_Analysis->Baseline_Impurity Isomer_Impurity Are Closely-Running (Isomeric) Spots Present? Baseline_Impurity->Isomer_Impurity No Workup Perform Optimized Aqueous Workup (Protocol 1) Baseline_Impurity->Workup Yes Recrystallize Perform Selective Recrystallization (Protocol 2) Isomer_Impurity->Recrystallize Yes Final_Product Pure Product Isomer_Impurity->Final_Product No Workup->Isomer_Impurity Recrystallize->Final_Product

Caption: Decision workflow for product purification.

References

  • US Patent US5292932A: "Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids". Google Patents.
  • Synthesis of sulfonyl chloride substrate precursors : Supporting information document. URL: [Link]

  • METHANESULFONYL CYANIDE : Organic Syntheses Procedure. URL: [Link]

  • 4-Chloro-3-methylaniline : PubChem Compound Summary. National Center for Biotechnology Information. URL: [Link]

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides . Organic Process Research & Development, 13(5), 875-879. URL: [Link]

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides . ACS Publications. URL: [Link]

  • Morrill, C., Gillespie, J. E., & Phipps, R. J. (2022). An Aminative Rearrangement of O-(Arenesulfonyl)hydroxylamines: Facile Access to ortho-Sulfonyl Anilines . Angewandte Chemie International Edition, 61(28), e202204025. URL: [Link]

  • García, J. I., et al. (2014). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids . Beilstein Journal of Organic Chemistry, 10, 2438-2444. URL: [Link]

  • Method for preparing 4-chloro-3-methylaniline through catalytic hydrogenation: Chinese Patent CN117229151A.
  • General preparation method of sulfonyl chloride: Chinese Patent CN103351315A.
  • Wang, L., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides . Molecules, 24(18), 3292. URL: [Link]

  • Van, D. T., et al. (2021). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate . Organic Letters, 23(15), 5789-5793. URL: [Link]

  • Purification of p(N-acetyl amino) benzene sulfonyl chloride: US Patent US2996541A.
  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides . ResearchGate. URL: [Link]

  • Sultana, S., et al. (2026). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... . ResearchGate. URL: [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation : Organic Chemistry Portal. URL: [Link]

  • Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides : WordPress Document. URL: [Link]

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides . American Chemical Society. URL: [Link]

  • Smith, J. R. L., & McKeer, L. C. (1987). Highly selective aromatic chlorinations. Part 2. The chlorination of substituted phenols, anisoles, anilines, and related compounds with N-chloroamines in acidic solution . Journal of the Chemical Society, Perkin Transactions 2, 31-37. URL: [Link]

  • Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug : ResearchGate. URL: [Link]

  • Ghorai, P., & Mal, P. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst . Organic Letters, 19(1), 136-139. URL: [Link]

  • Hydrolysis stable sulfonyl chlorides : Reddit r/chemistry. URL: [Link]

  • 2-Amino-5-chloro-4-methylbenzenesulfonic acid : SIELC Technologies. URL: [Link]

  • 4-Chloro-3-methylaniline - High purity : Georganics Product Page. URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. This document provides in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a focus on overcoming challenges encountered during scale-up. The protocols and insights provided herein are grounded in established chemical principles to ensure reliability and reproducibility.

I. Synthesis Pathway Overview

The synthesis of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a critical process for the creation of various pharmaceutical and agrochemical compounds.[1] The most common industrial route involves the chlorosulfonation of 4-chloro-3-methylaniline. This process, while effective, is fraught with challenges, particularly concerning regioselectivity, reaction control, and product isolation.

Below is a diagram illustrating the primary synthetic route.

Synthesis_Pathway 4-Chloro-3-methylaniline 4-Chloro-3-methylaniline Reaction Chlorosulfonation 4-Chloro-3-methylaniline->Reaction Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->Reaction Product 2-Amino-4-chloro-5- methylbenzene-1- sulfonyl chloride Reaction->Product caption Synthesis of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

Caption: A simplified diagram of the synthesis pathway.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

Q1: Low Yield of the Desired Product

A diminished yield is a common issue during scale-up. Several factors can contribute to this problem.

  • Inadequate Temperature Control: The chlorosulfonation of anilines is highly exothermic. Poor heat transfer in larger reactors can lead to localized hotspots, promoting the formation of byproducts and decomposition of the desired product.[2]

    • Solution: Ensure the reactor has sufficient cooling capacity. Employ a jacketed reactor with a reliable temperature control system. For very large scales, consider a semi-batch process where the aniline is added portion-wise to the chlorosulfonic acid to manage the exotherm.

  • Moisture Contamination: Chlorosulfonic acid reacts violently with water, which can lead to the decomposition of the reagent and the product.[3] The sulfonyl chloride product is also moisture-sensitive.[1]

    • Solution: Use thoroughly dried glassware and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of chlorosulfonic acid to the aniline can result in incomplete reaction or the formation of polysulfonated byproducts.

    • Solution: Carefully control the stoichiometry. Typically, a molar excess of chlorosulfonic acid is used to ensure complete conversion of the aniline.[4] However, a very large excess can lead to purification challenges. Optimization studies are recommended to determine the ideal ratio for your specific scale.

Q2: Formation of Unwanted Isomers

The presence of multiple activating and directing groups on the aniline ring can lead to the formation of regioisomers, complicating purification.

  • Reaction Temperature: Higher reaction temperatures can sometimes lead to a loss of regioselectivity.

    • Solution: Maintain a consistent and optimized reaction temperature. It is often beneficial to perform the initial addition at a lower temperature and then slowly warm the reaction mixture to completion.

  • Mixing and Mass Transfer: Inadequate mixing can create localized concentration gradients, which may favor the formation of undesired isomers.[2]

    • Solution: Ensure efficient agitation throughout the reaction. The type of impeller and stirring speed should be appropriate for the reactor size and viscosity of the reaction mixture.

Q3: Difficulties in Product Isolation and Purification

The work-up and purification of sulfonyl chlorides can be challenging due to their reactivity and potential for hydrolysis.[5]

  • Hydrolysis During Work-up: Quenching the reaction mixture with water or aqueous base can lead to significant product loss through hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[5]

    • Solution: A common procedure involves carefully pouring the reaction mixture onto crushed ice to dissipate the heat of quenching. The product can then be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Minimize the contact time with the aqueous phase.

  • Product Oiling Out: The crude product may sometimes separate as an oil rather than a solid, making filtration difficult.

    • Solution: Try adding a non-polar co-solvent to the quench mixture to induce precipitation. Seeding with a small crystal of the pure product can also be effective.

  • Purification Challenges: The crude product may contain residual starting material, isomers, and sulfonic acid.

    • Solution: Recrystallization from a suitable solvent system is often the most effective purification method.[6] A solvent screen is recommended to identify the optimal conditions. Column chromatography can be used for small-scale purification, but it is often not practical for large-scale production.[6]

Parameter Recommendation for Scale-Up
Temperature Control Use a jacketed reactor with precise temperature monitoring.
Moisture Control Ensure all equipment and reagents are dry; use an inert atmosphere.
Agitation Employ an overhead stirrer with an appropriate impeller for the reactor size.
Work-up Quench on ice and extract promptly with a suitable organic solvent.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with this synthesis?

The synthesis of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride involves several hazardous materials and conditions.

  • Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water.[3][7] It can cause severe burns to the skin and eyes, and its vapors are extremely irritating to the respiratory system.[8] Always handle chlorosulfonic acid in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. Ensure adequate cooling and monitoring of the internal temperature.

  • Hydrogen Chloride Gas: The reaction produces hydrogen chloride gas as a byproduct. This gas is corrosive and toxic, and it should be scrubbed from the off-gas stream.

Q2: How can I monitor the progress of the reaction?

Several analytical techniques can be used to monitor the reaction.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, product, and byproducts.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the product and to identify any impurities.

Q3: What are the best practices for storing the final product?

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is sensitive to moisture and should be stored accordingly.[1]

  • Storage Conditions: Store the product in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Inert Atmosphere: For long-term storage, it is advisable to store the product under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

IV. Experimental Protocols

Note: These are general guidelines and may need to be optimized for your specific equipment and scale.

1. Chlorosulfonation of 4-Chloro-3-methylaniline

  • In a clean, dry, jacketed reactor equipped with an overhead stirrer, a temperature probe, and a gas outlet connected to a scrubber, charge chlorosulfonic acid (molar excess).

  • Cool the chlorosulfonic acid to the desired starting temperature (e.g., 0-5 °C).

  • Slowly add 4-chloro-3-methylaniline to the reactor, maintaining the internal temperature below a predetermined setpoint.

  • After the addition is complete, allow the reaction mixture to stir at the same temperature for a specified time, then slowly warm to room temperature or a slightly elevated temperature to ensure complete conversion.

  • Monitor the reaction progress by TLC or HPLC.

2. Work-up and Isolation

  • Once the reaction is complete, cool the mixture back down.

  • In a separate vessel, prepare a mixture of crushed ice and water.

  • Slowly and carefully add the reaction mixture to the ice/water mixture with vigorous stirring.

  • Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane).

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

3. Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

V. Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Isomer_Formation Isomer Formation? Low_Yield->Isomer_Formation No Temp_Control Check Temperature Control Low_Yield->Temp_Control Yes Isolation_Issues Isolation Issues? Isomer_Formation->Isolation_Issues No Reaction_Temp Optimize Reaction Temp Isomer_Formation->Reaction_Temp Yes Hydrolysis Minimize Hydrolysis Isolation_Issues->Hydrolysis Yes End Problem Resolved Isolation_Issues->End No Moisture Check for Moisture Temp_Control->Moisture Stoichiometry Verify Stoichiometry Moisture->Stoichiometry Stoichiometry->End Mixing Improve Mixing Reaction_Temp->Mixing Mixing->End Oiling_Out Address Oiling Out Hydrolysis->Oiling_Out Purification Optimize Purification Oiling_Out->Purification Purification->End

Caption: A decision-making workflow for troubleshooting common issues.

VI. References

  • Google Patents. (n.d.). CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder. Retrieved from

  • LookChem. (n.d.). Cas no 104613-64-1 (2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride). Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). 2-Amino-5-chloro-4-methylbenzenesulfonic acid. Retrieved from [Link]

  • MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... Retrieved from [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitrochlorobenzene-4-sulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Google Patents. (n.d.). US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids. Retrieved from

  • NJ.gov. (n.d.). Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. Retrieved from [Link]

  • Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride. Retrieved from

  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Loba Chemie. (2019, January 7). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Google Patents. (n.d.). JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride. Retrieved from

  • Veolia North America. (n.d.). Chlorosulfonic Acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Byproduct Identification in 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride Reactions

Welcome to the technical support center for the synthesis and purification of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this critical reaction. Our goal is to provide you with the expertise and practical insights necessary to optimize your synthetic outcomes.

Troubleshooting Guide: From Unexpected Peaks to Optimized Purity

This section addresses common issues encountered during the synthesis of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, presented in a question-and-answer format. We delve into the root causes of these issues and provide actionable, step-by-step protocols to identify and mitigate them.

Issue 1: An unexpected, less polar peak appears on my TLC/LC analysis. What could it be?

Answer:

This is a frequent observation, and the less polar byproduct is often an isomeric sulfonyl chloride. The substitution pattern of the starting material, 4-chloro-3-methylaniline, can lead to the formation of constitutional isomers during the electrophilic chlorosulfonation reaction.

Causality: The amino and methyl groups on the aniline ring are ortho-, para-directing, while the chloro group is also ortho-, para-directing but deactivating. The interplay of these directing effects can result in the sulfonyl chloride group adding to different positions on the aromatic ring, leading to isomeric impurities.

Identification and Mitigation Workflow:

  • Hypothesize Isomeric Structures: Based on the directing effects of the substituents, predict the possible isomeric structures. Besides the desired product, a likely isomer is 6-amino-4-chloro-3-methylbenzene-1-sulfonyl chloride.

  • Analytical Confirmation (HPLC-MS):

    • Objective: To confirm the presence of an isomer by identifying a compound with the same mass-to-charge ratio (m/z) as the desired product but a different retention time.

    • Protocol:

      • Prepare a sample of your crude reaction mixture by diluting it in a suitable solvent (e.g., acetonitrile).

      • Inject the sample into an HPLC system coupled with a mass spectrometer (MS).

      • HPLC Conditions:

        • Column: A C18 reverse-phase column is a good starting point.

        • Mobile Phase: A gradient of water (with 0.1% formic acid for MS compatibility) and acetonitrile.

        • Detection: UV (e.g., 254 nm) and MS.

      • MS Analysis: Monitor for the molecular ion of the expected product and its isomers.

  • Mitigation Strategies:

    • Temperature Control: Lowering the reaction temperature during chlorosulfonation can increase the regioselectivity of the reaction.

    • Solvent Effects: The choice of solvent can influence the isomer ratio. Experiment with different non-polar aprotic solvents.

    • Purification: Isomeric sulfonyl chlorides can often be separated by column chromatography on silica gel, though this can be challenging due to their reactivity.

Issue 2: My final product is contaminated with a more polar impurity that is difficult to remove. What is its likely identity?

Answer:

The most common polar impurity is the corresponding sulfonic acid, 2-Amino-4-chloro-5-methylbenzenesulfonic acid. This is formed by the hydrolysis of the sulfonyl chloride product.

Causality: Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of water or other nucleophiles.[1] This can occur during the reaction workup or even during storage if the material is exposed to atmospheric moisture.

Identification and Mitigation Workflow:

  • Analytical Identification (HPLC):

    • Objective: To identify the sulfonic acid by comparing the retention time of the impurity with a known standard or by LC-MS analysis.

    • Protocol:

      • Prepare a sample of your product for HPLC analysis.

      • If available, prepare a standard solution of 2-Amino-4-chloro-5-methylbenzenesulfonic acid.[2]

      • HPLC Conditions:

        • Column: C18 reverse-phase.

        • Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier like phosphoric acid or formic acid (for MS compatibility) is typically effective.[3]

        • Detection: UV and/or MS.

      • Compare the retention time of the impurity peak with that of the standard. The sulfonic acid will have a significantly shorter retention time than the sulfonyl chloride.

  • Mitigation Strategies:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Careful Workup: During the workup, minimize contact with water. Use cold, non-aqueous washing steps if possible.

    • Storage: Store the final product in a desiccator or under an inert atmosphere to prevent hydrolysis.[4]

Issue 3: I observe a high molecular weight, non-polar impurity in my mass spectrum. What could this be?

Answer:

A high molecular weight, non-polar byproduct is likely a sulfone, specifically a bis(substituted-phenyl) sulfone. This is formed from the reaction of the desired sulfonyl chloride with another molecule of the starting aniline or the product itself.

Causality: Under certain conditions, the sulfonyl chloride can act as an electrophile in a Friedel-Crafts-type reaction with another electron-rich aromatic ring. This leads to the formation of a diaryl sulfone.

Identification and Mitigation Workflow:

  • Analytical Characterization (LC-MS and NMR):

    • Objective: To identify the sulfone by its molecular weight and characteristic NMR signals.

    • LC-MS: Look for a peak with a mass corresponding to the diaryl sulfone.

    • NMR: Isolate the impurity and acquire a proton and carbon NMR spectrum. The absence of the -SO₂Cl group and the presence of signals corresponding to two substituted aromatic rings will be indicative of the sulfone structure.

  • Mitigation Strategies:

    • Stoichiometry Control: Use a slight excess of the chlorosulfonating agent to ensure complete conversion of the starting aniline.

    • Reaction Temperature: Higher temperatures can favor sulfone formation. Maintain a controlled, lower temperature during the reaction.

    • Order of Addition: Adding the aniline to the chlorosulfonating agent (reverse addition) can sometimes minimize the formation of this byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should be aware of when synthesizing 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride?

A1: The three most common byproducts are:

  • Isomeric Sulfonyl Chlorides: Formed due to the directing effects of the substituents on the aromatic ring.

  • 2-Amino-4-chloro-5-methylbenzenesulfonic Acid: The hydrolysis product of the desired sulfonyl chloride.[2]

  • Diaryl Sulfones: High molecular weight byproducts formed from a secondary reaction between the sulfonyl chloride and an aromatic ring.

Q2: What is the best way to monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material (4-chloro-3-methylaniline). For more detailed analysis, including the formation of byproducts, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: How can I purify my 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride product?

A3: Purification can be challenging due to the reactivity of the sulfonyl chloride.

  • Crystallization: If the product is a solid and the impurities have different solubilities, crystallization from a non-polar, anhydrous solvent can be effective.

  • Column Chromatography: While possible, it should be performed quickly with anhydrous solvents on silica gel. The reactive nature of the sulfonyl chloride can lead to degradation on the column.

Q4: I need to analyze my product by GC-MS, but sulfonyl chlorides are not very stable under typical GC conditions. What should I do?

A4: Derivatization is the recommended approach. You can convert the sulfonyl chloride to a more stable sulfonamide before GC-MS analysis.

Experimental Protocol: Derivatization for GC-MS Analysis

  • Sample Preparation:

    • Accurately weigh a small amount of your crude or purified product into a vial.

    • Dissolve the sample in a dry, aprotic solvent like dichloromethane or acetonitrile.

  • Derivatization:

    • Add a slight excess of a primary or secondary amine (e.g., diethylamine or benzylamine) to the solution.

    • Allow the reaction to proceed at room temperature for about 30 minutes.

  • GC-MS Analysis:

    • Dilute the reaction mixture to an appropriate concentration for GC-MS.

    • Inject the sample into the GC-MS. The resulting sulfonamide will be more stable and provide a clean chromatogram and mass spectrum for identification and quantification.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathways and analytical workflows.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Pathways start 4-Chloro-3-methylaniline reagent + Chlorosulfonic Acid isomer Isomeric Sulfonyl Chloride start->isomer Alternative Electrophilic Attack product 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride reagent->product Chlorosulfonation sulfonic_acid Sulfonic Acid product->sulfonic_acid Hydrolysis (+ H2O) sulfone Diaryl Sulfone product->sulfone + Aromatic Ring (e.g., starting material) Analytical_Workflow cluster_analysis Impurity Identification Workflow crude Crude Reaction Mixture tlc_hplc TLC / HPLC Analysis crude->tlc_hplc Initial Screening lcms LC-MS Analysis tlc_hplc->lcms Mass Confirmation gcms GC-MS Analysis (after derivatization) tlc_hplc->gcms For Volatile/Derivatized Impurities nmr NMR Spectroscopy (for isolated impurities) tlc_hplc->nmr Structural Elucidation identification Byproduct Identification lcms->identification gcms->identification nmr->identification

Caption: A typical analytical workflow for byproduct identification.

References

  • SIELC Technologies. 2-Amino-5-chloro-4-methylbenzenesulfonic acid. [Link]

  • SIELC Technologies. Separation of 2-Amino-5-chloro-4-methylbenzenesulfonic acid on Newcrom R1 HPLC column. [Link]

  • Journal of the Chemical Society B: Physical Organic. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. [Link]

Sources

Optimization

Technical Support Center: Managing Exotherms in 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl Chloride Reactions

Welcome to the technical support guide for handling reactions involving 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. This document provides in-depth troubleshooting advice and best practices for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling reactions involving 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. This document provides in-depth troubleshooting advice and best practices for researchers, scientists, and drug development professionals. The synthesis of this intermediate and its subsequent reactions are often associated with significant exotherms that, if not properly managed, can lead to thermal runaway events. This guide is structured to provide a causal understanding of the potential hazards and to equip you with proactive and reactive strategies for maintaining process control and ensuring laboratory safety.

Section 1: Understanding the Core Hazard

This section addresses the fundamental principles behind the thermal risks associated with 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

Q1: What makes the synthesis and subsequent reactions of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride potentially hazardous?

A1: The primary hazard is the highly exothermic nature of the reactions. Both the formation of the sulfonyl chloride, typically via chlorosulfonation, and its subsequent reaction with nucleophiles (e.g., amines to form sulfonamides) release a significant amount of heat.[1] This presents several risks:

  • Thermal Runaway: If the rate of heat generation exceeds the system's capacity for heat removal, the reaction temperature will rise, accelerating the reaction rate and heat generation in a dangerous, self-perpetuating cycle.[2][3]

  • Hazardous Reagents: The synthesis often involves highly corrosive and reactive reagents like chlorosulfonic acid or thionyl chloride, which pose their own safety challenges.[4][5]

  • Gas Evolution: The reaction can produce gaseous byproducts, such as hydrogen chloride (HCl), which can lead to a dangerous pressure buildup in a closed system.[4][6]

  • Scale-Up Difficulties: Exothermic events are significantly more challenging to control on a larger scale due to the decrease in the surface-area-to-volume ratio, which limits heat transfer efficiency.[4][7]

Q2: What is a thermal runaway, and what are the initial signs?

A2: A thermal runaway is an uncontrolled, accelerating increase in the temperature of a chemical reaction.[8] It occurs when the heat being generated by the reaction surpasses the amount of heat being removed by the cooling system.[2]

  • Causality: The reaction rate is dependent on temperature. As the temperature increases, the reaction speeds up, releasing heat even faster. This feedback loop can lead to boiling of the solvent, over-pressurization, and potentially an explosion.

  • Initial Signs: The first and most critical sign is the reaction temperature rising above the set point, even with the cooling system at maximum capacity. Other signs include an unexpected increase in pressure, a noticeable change in viscosity or color, or unexpected gas evolution. Continuous monitoring of the reaction temperature is therefore non-negotiable.[9]

Section 2: Proactive Exotherm Management & Protocols

The most effective way to handle an exotherm is to prevent it from becoming uncontrollable in the first place. This requires careful planning and execution.

Experimental Workflow for Exotherm Control

The following diagram illustrates a robust workflow for managing potentially exothermic reactions.

G cluster_prep Pre-Reaction Phase cluster_exec Execution Phase cluster_post Post-Reaction Phase A Hazard Assessment & Calorimetry (if possible) B Equipment Setup (Jacketed Reactor, Calibrated Probe) A->B C Reagent & Solvent Prep (Inert, Dry Solvents) B->C D Cool Reaction Vessel to Starting Temperature C->D E Controlled Reagent Addition (Slow Dosing) D->E F Continuous Monitoring (Temp, Pressure, Visuals) E->F G Controlled Quench (Slow addition to quench solution) F->G H Safe Workup & Isolation G->H

Caption: General workflow for safe execution of exothermic reactions.

Q3: How should I design my experiment to minimize exothermic risk from the start?

A3: A multi-layered approach is essential:

  • Start Small: Always conduct initial trials on a small scale to characterize the exotherm before attempting to scale up.

  • Perform Calorimetry: If possible, use a reaction calorimeter to determine the total heat of reaction (enthalpy) and the rate of heat release.[3] This data is invaluable for safe scale-up.

  • Ensure Adequate Cooling: Use a reactor with a cooling jacket and a circulating bath that can reach temperatures well below your target reaction temperature. Ensure the heat transfer area is sufficient for the scale of your reaction.

  • Controlled Dosing: Never mix all reagents at once.[9] The reactive substrate should be added slowly and in a controlled manner to the reaction mixture using a syringe pump or an addition funnel. This ensures the rate of heat generation never overwhelms the cooling system.

  • Dilution: Running the reaction in a suitable solvent increases the total thermal mass, which helps to buffer temperature spikes. Reactions without a solvent (neat) are extremely difficult to control and should be avoided.

Q4: What is the role of solvent selection in controlling the exotherm?

A4: The solvent is not just a medium for the reaction; it is a critical safety component.

  • Heat Capacity: Solvents with a higher heat capacity can absorb more heat for a given temperature increase, providing a better thermal buffer.

  • Boiling Point: The solvent's boiling point sets the upper limit of the reaction temperature under atmospheric pressure. A solvent with a boiling point slightly above the desired reaction temperature can provide a degree of passive safety through reflux cooling. However, this should not be the primary means of temperature control.

  • Inertness: The solvent must be inert to all reactants, intermediates, and products to prevent hazardous side reactions.

Key Process Parameters for Exotherm Control

The following table summarizes critical parameters for consideration.

ParameterRecommendation & Rationale
Initial Temperature Start at least 10-20°C below the target reaction temperature. This provides a safety buffer to absorb the initial heat release as the reaction initiates.
Reagent Addition Rate The rate should be slow enough that the cooling system can maintain a stable internal temperature. For a new reaction, start with a very slow rate and observe the temperature response.
Stirring/Mixing Use vigorous mechanical stirring. Poor mixing can create localized "hot spots" where reagents concentrate, leading to a runaway, and can also cause unreacted reagents to accumulate.[9]
Headspace/Atmosphere Conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon) to prevent unwanted side reactions with air or moisture and to allow for safe venting of any evolved gases.
Protocol: Model Reaction of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride with a Primary Amine

This is a generalized protocol emphasizing safety. It must be adapted for the specific reagents and scale used.

  • Vessel Preparation: Set up a dry, jacketed glass reactor equipped with a mechanical stirrer, a digital thermometer, an inert gas inlet, and a pressure-equalizing addition funnel. Ensure the entire setup is vented through a scrubber system appropriate for HCl gas.

  • Initial Charge: Charge the reactor with the primary amine and a suitable, dry, inert solvent (e.g., Dichloromethane, Toluene).

  • Cooling: Begin vigorous stirring and cool the reactor contents to 0-5°C using the circulating cooling bath.

  • Substrate Preparation: In a separate flask, dissolve the 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride in the same solvent.

  • Controlled Addition: Transfer the sulfonyl chloride solution to the addition funnel and begin adding it dropwise to the cooled, stirred amine solution. Crucially, monitor the internal temperature continuously. The addition rate should be adjusted to ensure the temperature does not rise by more than 2-3°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Controlled Quench: Once the reaction is complete, slowly transfer the reaction mixture to a separate vessel containing a stirred, cold quench solution (e.g., dilute aqueous acid or base, depending on the workup). Never add the quench solution to the reaction mixture , as this can create a concentrated, highly exothermic event.[4]

  • Workup: Proceed with the standard aqueous workup and product isolation.

Section 3: Troubleshooting Guide

Even with careful planning, unexpected events can occur. This section provides a logical framework for troubleshooting thermal deviations.

Troubleshooting Decision Tree: Unexpected Temperature Rise

G A Temperature Rises Unexpectedly B IMMEDIATELY Stop All Reagent Addition A->B C Increase Cooling to Maximum Capacity B->C D Is Temperature Stabilizing or Decreasing? C->D E Yes: Maintain Monitoring. Resume Addition at a MUCH Slower Rate Once Stable and Cooled. D->E Yes F No: Temperature Continues to Rise D->F No G Add Pre-chilled Inert Solvent to Dilute (If Safe and Planned For) F->G H Is Temperature Now Under Control? G->H I Yes: Reaction Salvaged. Investigate Cause Before Proceeding. H->I Yes J No: Execute Emergency Shutdown. Alert Personnel & Prepare for Evacuation. H->J No

Caption: Decision tree for immediate response to a thermal excursion.

Q5: My reaction temperature is rising faster than expected. What are the immediate steps?

A5: Follow the logic in the decision tree above. The absolute priorities are to stop adding fuel to the fire (stop reagent addition) and increase heat removal. Having a pre-chilled, inert solvent on hand to add as a diluent can be a reaction-saving measure, but this should be part of your initial experimental plan.

Q6: The reaction seems to have stalled, and I have added a significant amount of reagent. What is the risk?

A6: This is a very dangerous situation known as "accumulation".[3] If the reaction has not initiated properly (perhaps the temperature is too low, or an inhibitor is present), the reactive reagent you have added is simply building up in concentration. If the reaction then suddenly initiates, it will do so with a large amount of fuel already present, leading to a violent and uncontrollable exotherm.

  • Action: Do not attempt to "kickstart" the reaction by heating it. This is the most common cause of accidents in this scenario. The safest course of action is to quench the entire reaction mixture in a slow, controlled manner as described in the protocol.

Q7: I've completed the reaction, but the quenching step is causing a significant exotherm. Why is this happening and how can I control it?

A7: A violent quench indicates that there was likely a significant amount of unreacted starting material or reactive intermediates remaining in your reaction vessel. The quench itself can also be an exothermic process (e.g., acid-base neutralization).

  • Causality: The rapid mixing during the quench provides the activation energy for the unreacted species to react all at once.

  • Control: The principle of controlled addition must also be applied to the quench. Always add the reaction mixture slowly to a large, well-stirred volume of the quenching agent.[4] This keeps the concentration of the reactive species low in the quenching vessel and allows the heat to be dissipated effectively.

Section 4: Frequently Asked Questions (FAQs)

Q8: What are the advantages of using continuous flow reactors for these types of reactions?

A8: Continuous flow reactors offer significant safety and efficiency advantages for highly exothermic reactions.[2] Their very high surface-area-to-volume ratio allows for extremely efficient heat transfer, virtually eliminating the risk of thermal runaway.[1] The small volume of the reaction mixture at any given time also minimizes the potential hazard.

Q9: How does poor mixing affect exotherm control?

A9: Inadequate mixing is a major contributor to loss of control. It causes two primary problems:

  • Localized Hot Spots: The added reagent does not disperse quickly, creating pockets of high concentration where the reaction runs much faster and hotter than the bulk solution. The thermometer may not even register these hot spots until they trigger a wider runaway.[9]

  • Reagent Accumulation: In other areas of the reactor, the concentration of the added reagent remains low, leading to the accumulation of the other unreacted starting material. This creates a situation similar to that described in Q6.

Q10: What personal protective equipment (PPE) is essential when working with this sulfonyl chloride and its precursors?

A10: Due to the corrosive nature of the reagents and the potential for thermal events, enhanced PPE is mandatory.

  • Eye Protection: Safety goggles and a full-face shield are required.

  • Body Protection: A flame-retardant lab coat.

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene) suitable for corrosive materials. Check glove compatibility charts.

  • Work Area: All manipulations should be conducted inside a certified chemical fume hood to control exposure to corrosive vapors and toxic gases.[10][11]

References

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). MDPI.
  • 2-Amino-4-chloro-5-methylbenzene sulfonic acid Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • 2-Amino-4-chloro-5-methylbenzenesulfonic acid(88-51-7) - ChemicalBook. ChemicalBook.
  • Temperature control of sulfonation reaction in a semi-b
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2025).
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).
  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterific
  • A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. (2020).
  • Practical approach to prediction and prevention of runaway reactions. Journal of Applied Engineering and Technological Science.
  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • Prevent Runaway Chemical Reactions. Mettler Toledo.
  • Best Practices for Working with Chemical Reactions in the Lab. (2025). Lab Manager.
  • SAFETY DATA SHEET - Chem Service. (2016). Chem Service.
  • SAFETY D
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • Runaway reactions, case studies, lessons learned. ARIA.
  • 2-Amino-4-chloro-5-methylbenzenesulfonic acid 88-51-7 wiki. Guidechem.
  • 2-Amino-5-chloro-4-methylbenzenesulfonic acid 88-53-9 wiki. Guidechem.

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Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride and its Structural Analogs

For researchers, synthetic chemists, and professionals in drug development, the precise characterization of reagents and intermediates is paramount. This guide provides an in-depth comparative analysis of the spectral da...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise characterization of reagents and intermediates is paramount. This guide provides an in-depth comparative analysis of the spectral data for 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, a key building block in medicinal and materials chemistry. Due to the limited availability of public domain spectral data for this specific compound, we present a detailed predictive analysis based on established spectroscopic principles and compare it with the experimentally obtained data of structurally related, commercially available alternatives. This approach not only offers a robust framework for the quality control of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride but also provides valuable insights into the spectroscopic nuances of substituted aromatic sulfonyl chlorides.

Introduction to 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (CAS No: 104613-64-1) is a versatile chemical intermediate.[1] Its molecular structure, featuring an amino group, a chloro substituent, a methyl group, and a reactive sulfonyl chloride moiety on a benzene ring, makes it a valuable precursor for the synthesis of a wide range of sulfonamides and other derivatives with potential applications in pharmaceuticals and agrochemicals. The strategic placement of these functional groups allows for diverse chemical modifications, influencing the steric and electronic properties of the final products.

The reactive nature of the sulfonyl chloride group necessitates careful handling to prevent hydrolysis.[2] For synthetic applications, a thorough understanding of its spectral characteristics is crucial for reaction monitoring and product confirmation.

Spectral Data Analysis of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (Predictive)

The following sections detail the expected spectral data for 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, derived from the analysis of its structural components and comparison with analogous compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons.

  • Aromatic Protons: Two singlets are anticipated in the aromatic region (δ 7.0-8.0 ppm). The proton at C6 (adjacent to the amino group) would likely appear more upfield compared to the proton at C3 ( deshielded by the adjacent sulfonyl chloride and chloro groups).

  • Amino Protons (-NH₂): A broad singlet is expected, typically in the range of δ 4.0-6.0 ppm. The chemical shift of these protons is highly dependent on the solvent and concentration.

  • Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons is expected around δ 2.2-2.5 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide insights into the electronic environment of each carbon atom in the molecule.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the sulfonyl chloride group (C1) will be significantly downfield. The carbons attached to the amino (C2) and methyl (C5) groups will be upfield relative to the others. The presence of the electron-withdrawing chlorine atom will influence the chemical shifts of the carbons in its vicinity (C4).

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 15-25 ppm, is expected for the methyl carbon.

Predicted Infrared (IR) Spectrum

The IR spectrum is a powerful tool for identifying functional groups.

  • Sulfonyl Chloride (-SO₂Cl): Strong, characteristic asymmetric and symmetric stretching vibrations are expected around 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively.[2]

  • Amino Group (-NH₂): Two distinct N-H stretching bands are anticipated in the region of 3300-3500 cm⁻¹.

  • C-Cl Stretch: A stretching vibration for the aryl C-Cl bond is expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

  • Aromatic C-H and C=C: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.[3]

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 240, corresponding to the molecular weight of the compound (C₇H₇Cl₂NO₂S).[1] The isotopic pattern of the molecular ion will be characteristic of a compound containing two chlorine atoms, with M, M+2, and M+4 peaks in a ratio of approximately 9:6:1.[4]

  • Major Fragmentation Pathways: Common fragmentation would involve the loss of the sulfonyl chloride group (-SO₂Cl) or the chlorine atom from the ring.

Comparative Analysis with Structural Analogs

To provide a practical context for the predicted spectral data, we present the experimental data for two commercially available and structurally related sulfonyl chlorides.

Table 1: Comparative Spectral Data of Substituted Benzenesulfonyl Chlorides

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) Key IR Absorptions (cm⁻¹) Molecular Ion (m/z)
2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (Predicted) ~7.2-7.8 (2H, aromatic), ~4.5 (2H, br s, NH₂), ~2.3 (3H, s, CH₃)~145 (C-S), ~135-120 (aromatic C), ~20 (CH₃)~3400, 3300 (N-H), ~1380, 1180 (SO₂), ~1050 (C-Cl)240 (M⁺), 242 (M+2), 244 (M+4)
2-Nitrobenzenesulfonyl chloride 7.8-8.2 (m, 4H)[5]Not readily availableNot readily available221 (M⁺), 223 (M+2)
4-Chlorobenzenesulfonyl chloride 7.61 (d), 7.99 (d)Not readily availableNot readily available210 (M⁺), 212 (M+2), 214 (M+4)

Causality Behind Experimental Choices: The choice of deuterated chloroform (CDCl₃) as the solvent for NMR analysis is standard for many organic compounds due to its ability to dissolve a wide range of non-polar to moderately polar molecules and its single deuterium signal that does not interfere with the analyte's spectrum. For IR spectroscopy, analysis is often performed on the neat solid or as a KBr pellet to avoid solvent interference.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sulfonyl chloride derivative in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) interface.

  • Ionization: Use Electron Impact (EI) or Electrospray Ionization (ESI) as the ionization method.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments.

Visualizing Chemical Structure and Workflow

Chemical Structure

Caption: Structure of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

Experimental Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sulfonyl Chloride Compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectral Data Comparison and Structure Verification NMR->Data IR->Data MS->Data

Caption: General workflow for spectroscopic analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, spectral analysis of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, supported by a comparative study of its structural analogs. The presented data and protocols offer a valuable resource for researchers in confirming the identity and purity of this important synthetic intermediate. By understanding the expected spectral features and the methodologies to obtain them, scientists can proceed with their synthetic endeavors with greater confidence and scientific rigor.

References

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). 2-Amino-5-chloro-4-methylbenzenesulfonic acid. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry. Retrieved from [Link]

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789.
  • ResearchGate. (2025). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • MDPI. (n.d.). 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. Retrieved from [Link]

  • Zdrojewski, T., & Jonczyk, A. (1998). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. The Journal of Organic Chemistry, 63(3), 452–457.
  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789.
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Pure Synth. (n.d.). 5-Amino-2-Chlorotoluene-4-Sulfonic Acid 98.0%(HPLC). Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2. Chemical Communications. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(Trifluoromethyl)benzenesulfonyl chloride - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • ResearchGate. (2011). An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HClSO3 and PCl5. Retrieved from [Link]

  • PubMed Central. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved from [Link]

  • ChemBK. (n.d.). 5-amino-2-chlorotoluene-4-sulphonic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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Comparative

A Researcher's Guide to the 1H NMR Spectrum of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

An In-Depth Spectroscopic Analysis and Comparative Guide for Drug Development Professionals As a Senior Application Scientist, my experience has consistently shown that a molecule's true identity and purity are unequivoc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Analysis and Comparative Guide for Drug Development Professionals

As a Senior Application Scientist, my experience has consistently shown that a molecule's true identity and purity are unequivocally established through rigorous spectroscopic analysis. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as the cornerstone for structural elucidation. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, a key intermediate in various synthetic pathways. We will dissect its predicted spectrum, compare it against structurally relevant alternatives to highlight key spectral signatures, and provide a robust experimental protocol for acquiring high-fidelity data.

Section 1: Predicted ¹H NMR Spectrum of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

To understand the spectrum, we must first analyze the molecule's structure and the chemical environment of each proton. The substitution pattern on the benzene ring is critical, as it dictates the chemical shift, multiplicity (splitting pattern), and integration of each proton signal.

Molecular Structure and Proton Environments:

Chemical structure of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride with protons labeled Ha, Hb, Hc, and Hd.
  • Ha & Hb: These are the two remaining aromatic protons. Their positions are fixed, and they lack adjacent proton neighbors, which is a key determinant of their splitting pattern.

  • Hc: These are the three equivalent protons of the methyl (-CH₃) group.

  • Hd: These are the two equivalent protons of the primary amine (-NH₂) group.

Detailed Spectral Analysis:

The electronic nature of the substituents dramatically influences the magnetic field experienced by nearby protons. Electron-donating groups (EDGs) like the amino (-NH₂) group shield protons, shifting their signals upfield (to a lower ppm value). Conversely, electron-withdrawing groups (EWGs) like the sulfonyl chloride (-SO₂Cl) and chloro (-Cl) groups deshield protons, shifting them downfield (to a higher ppm value)[1].

  • Aromatic Proton (Hb): This proton is located at position 6 of the benzene ring, ortho to the potent electron-withdrawing sulfonyl chloride group. This proximity causes significant deshielding due to both inductive and anisotropic effects. Furthermore, with no adjacent protons to couple with, its signal is predicted to be a sharp singlet . We anticipate its chemical shift to be the furthest downfield, likely in the 7.8 - 8.1 ppm region. Aromatic protons generally resonate between 6.5 and 8.5 ppm[2][3].

  • Aromatic Proton (Ha): This proton, at position 3, is ortho to the electron-donating amino group and meta to the sulfonyl chloride group. The amino group's donating effect through resonance will shield this proton relative to Hb[4]. Like Hb, it has no adjacent proton neighbors and will therefore also appear as a singlet . Its chemical shift is expected in the 6.8 - 7.1 ppm range.

  • Methyl Protons (Hc): The protons of the methyl group are attached to the aromatic ring. Their typical chemical shift is in the allylic/benzylic region[5]. We predict a singlet (no adjacent protons) with an integration value of 3H, appearing around 2.2 - 2.4 ppm .

  • Amine Protons (Hd): The chemical shift of amine protons is highly variable and sensitive to solvent, concentration, and temperature, often appearing anywhere from 1-5 ppm[2][6][7]. The signal is typically a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. A key confirmatory test is to shake the NMR sample with a drop of deuterium oxide (D₂O); the -NH₂ signal will disappear as the protons are exchanged for deuterium, a phenomenon that is invaluable for peak assignment[6][8].

Summary of Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Hb (Aromatic)7.8 - 8.1Singlet (s)1HDeshielded by ortho -SO₂Cl group.
Ha (Aromatic)6.8 - 7.1Singlet (s)1HShielded by ortho -NH₂ group.
Hc (-CH₃)2.2 - 2.4Singlet (s)3HTypical benzylic methyl region.
Hd (-NH₂)1.0 - 5.0 (variable)Broad Singlet (br s)2HBroad, exchangeable signal.

Section 2: Comparative Spectral Analysis

The structural features of a molecule are best understood when compared with analogues. This comparison provides context and validates our assignments by highlighting the influence of specific functional groups.

Alternative 1: 4-Chlorobenzenesulfonyl chloride

This compound retains the sulfonyl chloride and chloro groups in a para-relationship but lacks the amino and methyl substituents.

  • Spectral Difference: The ¹H NMR spectrum of 4-chlorobenzenesulfonyl chloride exhibits a classic AA'BB' system, which appears as two distinct doublets in the aromatic region (approx. 7.6 and 8.0 ppm)[9]. Each doublet integrates to 2H.

  • Causality: The symmetry of the para-substituted ring results in two sets of chemically equivalent protons. The protons ortho to the -SO₂Cl group are coupled to the protons ortho to the -Cl group, leading to the doublet-of-doublets appearance. This contrasts sharply with the two singlets observed for our target molecule, unequivocally demonstrating that the complex substitution pattern in 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride removes all adjacent proton-proton coupling in the aromatic region.

Alternative 2: 4-Chloro-3-methylaniline

This molecule contains the amino, chloro, and methyl groups but crucially lacks the highly electron-withdrawing sulfonyl chloride group.

  • Spectral Difference: The aromatic protons in 4-chloro-3-methylaniline are shifted significantly upfield compared to our target compound. The spectrum shows three distinct signals in the aromatic region, typically below 7.2 ppm[10].

  • Causality: The removal of the -SO₂Cl group, the most powerful EWG in the target molecule, dramatically increases the shielding of all aromatic protons. This comparison powerfully illustrates the profound deshielding effect of the sulfonyl chloride moiety and confirms its influence on the downfield position of the Hb proton in our primary compound of interest.

Comparative Data Summary:

CompoundKey Aromatic Signals (δ, ppm)Key MultiplicitiesInfluence on Target Spectrum Analysis
Target Molecule ~7.9, ~7.0Two SingletsConfirms lack of ortho/meta coupling due to full substitution.
4-Chlorobenzenesulfonyl chloride~8.0, ~7.6Two DoubletsHighlights how the substitution pattern dictates splitting.
4-Chloro-3-methylaniline< 7.2Multiple signalsDemonstrates the strong deshielding effect of the -SO₂Cl group.

Section 3: Experimental Protocol for High-Quality ¹H NMR Data Acquisition

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines a self-validating system for acquiring a clean, interpretable ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Note: Sulfonyl chlorides can be moisture-sensitive; ensure the solvent is anhydrous.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm[11][12].

    • Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity. This is visualized by optimizing the shape of the lock signal or a reference peak (like TMS) to be tall and sharp.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

    • Apply a standard 90° pulse sequence.

    • Initiate data acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorption mode with a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

Workflow for ¹H NMR Analysis:

The entire process, from sample to final analysis, follows a logical and systematic workflow.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_proc Phase 3: Analysis Sample 1. Weigh & Dissolve Sample in Deuterated Solvent Standard 2. Add Internal Standard (TMS) Sample->Standard Tube 3. Transfer to NMR Tube Standard->Tube Load 4. Insert Sample & Lock Tube->Load Shim 5. Shim Magnetic Field Load->Shim Acquire 6. Acquire FID Data Shim->Acquire Process 7. Fourier Transform & Phasing Acquire->Process Calibrate 8. Calibrate & Integrate Process->Calibrate Analyze 9. Assign Peaks & Elucidate Structure Calibrate->Analyze Report Report Analyze->Report Final Report

Sources

Validation

A Senior Application Scientist's Guide to the 13C NMR Analysis of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

Abstract For researchers and professionals in drug development, unambiguous structural elucidation of novel chemical entities is paramount. 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a key intermediate whose...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers and professionals in drug development, unambiguous structural elucidation of novel chemical entities is paramount. 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a key intermediate whose structural integrity is critical for downstream applications. This guide provides an in-depth comparison of its ¹³C NMR spectral analysis, grounded in fundamental principles and supported by experimental protocols. We will dissect the expected spectral data, compare it with analogous compounds, and outline a robust methodology for data acquisition and interpretation, thereby offering a comprehensive framework for its characterization.

Introduction: The Role of ¹³C NMR in Structural Verification

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool in organic chemistry, offering direct insight into the carbon skeleton of a molecule.[1] Unlike ¹H NMR, which maps the proton environments, ¹³C NMR provides a signal for each unique carbon atom, revealing critical information about its hybridization, connectivity, and electronic environment.[1] For a polysubstituted aromatic compound like 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, ¹³C NMR is not just a characterization technique but a validation system, confirming the precise arrangement of substituents on the benzene ring, which is crucial for its intended reactivity and biological activity.

Molecular Structure and Predicted Spectral Features

The structure of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is characterized by a benzene ring with five substituents. Due to the lack of symmetry, all seven carbon atoms in the molecule are chemically non-equivalent. Therefore, a standard proton-decoupled ¹³C NMR spectrum is expected to exhibit seven distinct signals: six for the aromatic carbons and one for the methyl carbon.

Caption: Numbering scheme for the carbon atoms in 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

The Causality of Chemical Shifts: Understanding Substituent Effects

The chemical shift (δ) of each carbon is dictated by its local electronic environment. Substituents on the benzene ring modulate the electron density of the ring carbons through inductive and resonance effects, causing predictable upfield (shielding, lower ppm) or downfield (deshielding, higher ppm) shifts.[2]

  • -SO₂Cl (Sulfonyl Chloride): This is a powerful electron-withdrawing group. It strongly deshields the ipso-carbon (C1), causing its signal to appear significantly downfield.

  • -NH₂ (Amino): As a strong electron-donating group through resonance, it shields the ortho (C6) and para (C3) carbons. This causes their signals to shift upfield relative to unsubstituted benzene (δ ≈ 128.5 ppm).

  • -Cl (Chloro): The chlorine atom is electronegative and withdraws electron density inductively, but donates via resonance. Its primary effect is a strong deshielding of the ipso-carbon (C4).

  • -CH₃ (Methyl): This is a weak electron-donating group, causing minor shielding (upfield shift) of the ring carbons, particularly the ipso-carbon (C5) and the ortho/para positions. The methyl carbon (C7) itself will appear in the aliphatic region at a much lower chemical shift.[3]

Detailed Experimental Protocol

This protocol ensures the acquisition of a high-quality, reproducible ¹³C NMR spectrum.

13C_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (50-100 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) weigh->dissolve Ensure accurate mass transfer 3. Transfer to NMR Tube (Filter if particulates are present) dissolve->transfer Ensure full dissolution instrument 4. Insert into Spectrometer (e.g., 125 MHz) transfer->instrument setup 5. Setup Parameters (Lock, Tune, Shim) instrument->setup Stabilize magnetic field acquire 6. Run Experiment (Proton-decoupled 1D ¹³C) setup->acquire Optimize resolution & sensitivity process 7. Process FID (Fourier Transform, Phase, Baseline Correction) acquire->process reference 8. Reference Spectrum (TMS at 0.0 ppm or solvent peak) process->reference Convert time to frequency domain analyze 9. Analyze & Assign Peaks reference->analyze Calibrate chemical shift axis

Caption: Standard workflow for ¹³C NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 50-100 mg of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. A higher concentration is preferable for ¹³C NMR due to its low natural abundance.[4]

    • In a small vial, dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆ if solubility is an issue).

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Solid impurities will degrade the spectral resolution.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and tune the ¹³C and ¹H probes.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.

    • Set up a standard proton-decoupled ¹³C acquisition experiment with the following typical parameters:

      • Spectral Width: ~250 ppm (to ensure all signals, from aliphatic to aromatic, are captured).

      • Relaxation Delay (d1): 2-5 seconds. A longer delay is important to allow quaternary carbons, which relax slowly, to be properly observed.

      • Acquisition Time (at): 1-2 seconds.

      • Number of Scans (ns): 1024 to 4096, depending on sample concentration. The signal-to-noise ratio improves with the square root of the number of scans.

  • Data Processing:

    • Apply an exponential multiplication function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or using the known chemical shift of the deuterated solvent.[5]

Data Interpretation and Comparison Guide

Based on the substituent effects, we can predict the approximate chemical shifts for each carbon in 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. These predictions are compared with experimental data from structurally related compounds to provide a robust analytical framework.

Table 1: Predicted ¹³C NMR Chemical Shifts and Comparison with Analogs

CarbonPredicted δ (ppm) for Target CompoundRationale for PredictionAnalog 1: p-Toluenesulfonyl Chloride¹[5][6]Analog 2: 4-Chlorotoluene²[7][8]
C1 142 - 146Ipso to strong EWG (-SO₂Cl).C-S: ~145 ppmC-CH₃: ~137 ppm
C2 148 - 152Ipso to strong EDG (-NH₂).--
C3 120 - 125Para to -NH₂, shielded.C-H (meta): ~128 ppmC-H (ortho to Cl): ~129 ppm
C4 135 - 139Ipso to -Cl, deshielded.-C-Cl: ~132 ppm
C5 133 - 137Ipso to -CH₃, ortho to -Cl.-C-CH₃: ~137 ppm
C6 118 - 123Ortho to -NH₂, shielded.C-H (ortho): ~130 ppmC-H (meta to Cl): ~130 ppm
C7 (-CH₃) 18 - 22Standard aliphatic methyl on a ring.CH₃: ~21.5 ppmCH₃: ~21 ppm

¹Data for p-Toluenesulfonyl chloride shows the strong deshielding effect of the -SO₂Cl group on the ipso-carbon. ²Data for 4-Chlorotoluene provides reference points for carbons attached to -Cl and -CH₃ groups.

Advanced Techniques for Unambiguous Assignment

While the 1D ¹³C NMR spectrum confirms the number of unique carbons, definitive assignment often requires more advanced experiments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This technique is invaluable for determining the number of protons attached to each carbon.[9] A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons (like C1, C2, C4, and C5 in our target) will be absent.[10] This allows for immediate differentiation between protonated and non-protonated carbons.

  • 2D NMR (HSQC and HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon signal with the signal of the proton(s) directly attached to it.[11] This would definitively assign C3, C6, and C7 by correlating them to their respective ¹H signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away.[11] For example, the protons of the methyl group (C7) should show a correlation to C4, C5, and C6, providing conclusive evidence for the connectivity around that part of the molecule.

Conclusion

The ¹³C NMR analysis of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a powerful and definitive method for its structural verification. A standard proton-decoupled spectrum will yield seven unique signals, the chemical shifts of which are governed by the electronic effects of the diverse substituents on the aromatic ring. By comparing the observed spectrum with predicted values derived from analogous compounds and employing advanced techniques like DEPT and 2D NMR, researchers can achieve unambiguous assignment of every carbon atom. This rigorous approach ensures the structural integrity of this important chemical intermediate, which is a foundational requirement for its successful application in research and drug development.

References

  • Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

  • Organic With Grace. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Hegde, B. B. (n.d.).Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura.
  • PubChem - NIH. (n.d.). 4-Chlorotoluene. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • YouTube. (2023). DEPT Carbon NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]

  • University of St Andrews. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • PubChem - NIH. (n.d.). p-Toluenesulfonyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • LookChem. (n.d.). 4-Chlorotoluene. Retrieved from [Link]

  • PMC. (n.d.). Accurate Measurement of Methyl 13C Chemical Shifts by Solid-State NMR for the Determination of Protein Sidechain Conformation: the Influenza A M2 Transmembrane Peptide as an Example. Retrieved from [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Aromatic Sulfonyl Chlorides

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fragmentation fingerprint that is crucial for confirming molecular architecture. This guide delves into the electron ionization (EI) mass spectrometry fragmentation of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, a polysubstituted aromatic sulfonyl chloride.

Due to the absence of published experimental spectra for this specific molecule, this guide will present a detailed, mechanistically-driven prediction of its fragmentation pattern. To ground this analysis in empirical data, we will draw a direct and in-depth comparison with the well-characterized fragmentation of a simpler, yet structurally related, alternative: p-toluenesulfonyl chloride (tosyl chloride, TsCl). This comparative approach will illuminate how the interplay of amino, chloro, and additional methyl substituents influences bond cleavages and rearrangement pathways within this important class of organic compounds.

The Foundational Principles of Sulfonyl Chloride Fragmentation

Aromatic sulfonyl chlorides are reactive molecules widely used as intermediates in the synthesis of sulfonamides, a common motif in many pharmaceutical agents.[1] Under electron ionization (EI), a high-energy process, these molecules undergo characteristic cleavages primarily dictated by the stability of the resulting radical cations and neutral losses. The aromatic ring provides a stable platform, while the sulfonyl chloride group offers several predictable fragmentation initiation sites. Key fragmentation reactions to anticipate include:

  • Cleavage of the S-Cl bond: This is often a primary fragmentation event, leading to the formation of a sulfonyl radical cation.

  • Loss of SO₂: A common rearrangement pathway in compounds containing a sulfonyl group, often following initial cleavages.[2] This loss is a hallmark of many aromatic sulfonamides and related structures under both EI and electrospray ionization (ESI) conditions.[1]

  • Benzylic cleavage: In molecules with alkyl substituents on the aromatic ring, cleavage of the bond beta to the ring can occur, often leading to the formation of a stable tropylium ion.

  • Cleavage of the Ar-S bond: The bond between the aromatic ring and the sulfur atom can also rupture, leading to fragments corresponding to the substituted aromatic ring and the SO₂Cl radical.

The presence of multiple substituents, as in our target molecule, introduces additional layers of complexity and competing fragmentation pathways, which we will explore in detail.

Predicted Fragmentation of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl Chloride

The structure of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride presents a fascinating case study in substituent effects on mass spectral fragmentation. The molecular ion (M⁺˙) is the starting point for a cascade of fragmentation events. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, a tell-tale sign of a single chlorine atom.

The primary fragmentation pathways are predicted as follows:

  • Loss of Chlorine Radical: The initial cleavage of the relatively weak S-Cl bond is a highly probable event, leading to the formation of the [M-Cl]⁺ ion. This fragment retains the core structure of the substituted benzenesulfonyl radical.

  • Loss of SO₂: Following the loss of the chlorine radical, the resulting ion can undergo rearrangement and eliminate a neutral sulfur dioxide molecule. This is a very common and energetically favorable pathway for sulfonyl-containing compounds.[3][4]

  • Cleavage of the Ar-S Bond: Direct cleavage of the bond between the aromatic ring and the sulfur atom can lead to two possible charged fragments: the substituted aromatic cation or the [SO₂Cl]⁺ ion. The stability of the substituted aromatic cation makes this a likely event.

  • Benzylic Cleavage: The methyl group on the ring can undergo cleavage of a hydrogen atom to form a stable benzylic cation, or the entire methyl group can be lost.

The interplay of the electron-donating amino and methyl groups and the electron-withdrawing chloro and sulfonyl chloride groups will influence the relative abundance of these fragments.

Below is a Graphviz diagram illustrating the predicted primary fragmentation pathways.

G M [M]⁺˙ 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride F1 [M-Cl]⁺ M->F1 - Cl˙ F2 [M-SO₂Cl]⁺ M->F2 - SO₂Cl˙ F4 [SO₂Cl]⁺ M->F4 Ar-S cleavage F3 [M-Cl-SO₂]⁺ F1->F3 - SO₂ G M_TsCl [M]⁺˙ p-Toluenesulfonyl chloride F1_TsCl [M-Cl]⁺ Tosyl cation M_TsCl->F1_TsCl - Cl˙ F3_TsCl [M-SO₂Cl]⁺ M_TsCl->F3_TsCl - SO₂Cl˙ F2_TsCl [C₇H₇]⁺ Tropylium ion F1_TsCl->F2_TsCl - SO₂ F3_TsCl->F2_TsCl rearrangement

Caption: Established EI fragmentation pathway of p-toluenesulfonyl chloride (TsCl).

Head-to-Head Comparison and Substituent Effects

The comparison of the predicted fragmentation of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride with the known fragmentation of TsCl reveals the significant influence of the additional substituents.

Fragmentation Event 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (Predicted) p-Toluenesulfonyl Chloride (Observed) Analysis of Substituent Effects
Molecular Ion (M⁺˙) Expected to be observed, with a prominent M+2 peak.Observed, with a characteristic M+2 peak.The fundamental ionization process is the same.
Loss of Cl A primary and likely abundant fragment.A major fragment.This initial cleavage is a common feature of sulfonyl chlorides.
Loss of SO₂ Predicted to occur readily from the [M-Cl]⁺ fragment.Occurs readily from the [M-Cl]⁺ fragment.The loss of SO₂ is a characteristic rearrangement for this class of compounds.
Ar-S Bond Cleavage Likely to be a significant pathway due to the stability of the polysubstituted aromatic cation.A significant pathway.The electron-donating amino group on the target molecule may further stabilize the resulting aromatic cation, potentially increasing the relative abundance of this fragment compared to TsCl.
Formation of Tropylium-like Ion Less likely to be the dominant pathway due to the presence of other substituents that can stabilize charge.A major fragmentation pathway leading to the most stable C₇H₇⁺ ion.The amino and chloro substituents on the target molecule alter the electronic landscape of the aromatic ring, making the formation of a simple tropylium ion less favorable compared to other fragmentation channels.

The presence of the amino group, a strong electron-donating group, is expected to significantly influence the fragmentation by stabilizing cationic intermediates on the aromatic ring. This could lead to a higher abundance of fragments where the charge is retained on the aromatic portion of the molecule. Conversely, the electron-withdrawing nature of the second chlorine atom on the ring will also play a role, potentially influencing the lability of the sulfonyl chloride group.

Experimental Protocol: GC-MS Analysis of Aromatic Sulfonyl Chlorides

To empirically validate the predicted fragmentation patterns, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the sulfonyl chloride sample.

  • Dissolve the sample in 1 mL of a suitable aprotic solvent such as dichloromethane or acetonitrile to create a 1 mg/mL stock solution.

  • Perform a serial dilution to obtain a working concentration of approximately 10 µg/mL.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent) with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended. [5]* Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.

    • Hold: Maintain 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum from the apex of the chromatographic peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with library data (if available) and the predicted fragmentation pathways.

This protocol provides a robust starting point for the analysis of aromatic sulfonyl chlorides and can be optimized as needed based on the specific instrumentation and sample characteristics.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectral fragmentation of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, contextualized by a direct comparison with the empirically established fragmentation of p-toluenesulfonyl chloride. The key takeaway for the analytical scientist is the profound impact of ring substituents on the fragmentation pathways. While core fragmentation patterns like the loss of chlorine and sulfur dioxide are conserved, the relative abundances of fragment ions and the propensity for specific rearrangements are significantly altered by the electronic effects of additional functional groups. This comparative approach not only aids in the structural elucidation of novel substituted sulfonyl chlorides but also deepens our fundamental understanding of fragmentation mechanisms in mass spectrometry. The provided experimental protocol offers a practical framework for obtaining the empirical data needed to validate these predictions in a laboratory setting.

References

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 984-995. Available at: [Link]

  • NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (n.d.). 4-Toluenesulfonyl chloride. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of N-(4-flourobenzyl)-N-((3,4-methylenedioxybenzyl)-4-methylbenzenesulfonamide (9a). Retrieved from [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 79-105. Available at: [Link]

  • Van der Pijl, F., et al. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 6(10), 1845-1853. Available at: [Link]

  • NIST. (2018). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Retrieved from [Link]

  • Attygalle, A. B., et al. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry, 24(10), 1547–1556. Available at: [Link]

  • OMICS International. (2016). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. Journal of Analytical & Bioanalytical Techniques, 7(2). Available at: [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Sulfonylating Agents: Spotlight on 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals The strategic installation of a sulfonyl group is a cornerstone of modern organic synthesis, particularly in the development of therapeutic agents. The resu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic installation of a sulfonyl group is a cornerstone of modern organic synthesis, particularly in the development of therapeutic agents. The resulting sulfonamides and sulfonate esters are privileged moieties found in a vast array of FDA-approved drugs, including antibiotics, diuretics, and antivirals. The choice of the sulfonylating agent is therefore a critical decision, directly influencing reaction efficiency, substrate scope, and the properties of the final product.

This guide provides an in-depth, objective comparison of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride with other benchmark sulfonylating agents. We will move beyond a simple cataloging of reagents to explore the causal relationships between structure, reactivity, and experimental outcomes, empowering you to make informed decisions in your synthetic endeavors.

The Sulfonylating Agent Landscape: An Introduction

Sulfonylation is the process of attaching a sulfonyl group (R-SO₂-) to a nucleophile, typically an amine or an alcohol. The most common method involves the reaction of a sulfonyl chloride (R-SO₂Cl) with the nucleophile, usually in the presence of a base to neutralize the HCl byproduct.[1]

While numerous sulfonylating agents exist, this guide will focus on a curated selection that represents the broad classes of reagents used in the field:

  • 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride: A substituted arylsulfonyl chloride with a unique combination of electron-donating and withdrawing groups.[2]

  • p-Toluenesulfonyl chloride (Tosyl chloride, TsCl): The archetypal, widely used arylsulfonyl chloride, valued for its ability to form stable, crystalline derivatives.[3]

  • Methanesulfonyl chloride (Mesyl chloride, MsCl): A highly reactive alkanesulfonyl chloride, often used when arylsulfonyl chlorides are not reactive enough.[3]

  • 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride): A specialized reagent used to introduce a fluorescent tag, invaluable in biochemical and analytical applications.

A Closer Look at 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

This reagent, with CAS Number 104613-64-1, is a specialized intermediate whose utility stems from its distinct substitution pattern.[2][4]

Structure and Properties:

  • Molecular Formula: C₇H₇Cl₂NO₂S[4]

  • Molecular Weight: 240.11 g/mol [4]

  • Appearance: Typically a solid.

  • Key Structural Features: The benzene ring is functionalized with an amino (-NH₂), a chloro (-Cl), and a methyl (-CH₃) group, in addition to the sulfonyl chloride (-SO₂Cl) functional group.

The reactivity of the sulfonyl chloride is modulated by the electronic effects of the other ring substituents. The amino and methyl groups are electron-donating, which would tend to decrease the electrophilicity of the sulfur atom. Conversely, the chloro group is electron-withdrawing, which enhances electrophilicity. The interplay of these opposing effects, along with their specific positions on the ring, gives this reagent a unique reactivity profile compared to simpler arylsulfonyl chlorides.

Comparative Analysis: Reactivity, Mechanism, and Scope

The selection of a sulfonylating agent hinges on a clear understanding of its relative reactivity and mechanistic pathway.

The Hierarchy of Reactivity

The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom. A more electron-deficient sulfur will react more rapidly with a nucleophile.

  • Mesyl Chloride (MsCl): Generally the most reactive agent in this comparison. As an alkanesulfonyl chloride, it lacks the resonance stabilization of arylsulfonyl chlorides and is less sterically hindered.[5]

  • 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride: The presence of the electron-withdrawing chlorine atom significantly increases the electrophilicity of the sulfur, making it a highly reactive arylsulfonyl chloride. This effect likely outweighs the combined donating effects of the amino and methyl groups.

  • Tosyl Chloride (TsCl): The methyl group on the para position is weakly electron-donating, making tosyl chloride a moderately reactive and highly reliable "workhorse" reagent. Its reactivity is generally lower than agents bearing strongly electron-withdrawing groups.[5]

  • Dansyl Chloride: The dimethylamino group is strongly electron-donating, significantly reducing the electrophilicity of the sulfonyl group. This often necessitates more forcing reaction conditions.

AgentKey SubstituentsElectronic EffectRelative Reactivity
Mesyl Chloride Methyl(Alkyl)Very High
2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride -Cl, -NH₂, -CH₃Net Electron-Withdrawing (dominated by Cl)High
Tosyl Chloride p-MethylElectron-DonatingModerate
Dansyl Chloride DimethylaminoStrongly Electron-DonatingLow
Mechanistic Considerations: A Tale of Two Pathways

For most arylsulfonyl chlorides, the reaction with a nucleophile (like an alcohol or amine) proceeds through a direct nucleophilic attack on the sulfur atom. This is a standard addition-elimination mechanism.

However, alkanesulfonyl chlorides with α-hydrogens, such as mesyl chloride, can follow a different pathway in the presence of a strong, non-nucleophilic base (e.g., triethylamine). The base can deprotonate the α-carbon to form a highly reactive sulfene intermediate via an elimination mechanism. This sulfene is then rapidly trapped by the nucleophile.[6][7] This alternative pathway is a key reason for the high reactivity of mesyl chloride, especially with hindered alcohols.[6]

General Sulfonylation Mechanism (e.g., with TsCl)

G Nuc R-OH Int Intermediate Nuc->Int Nucleophilic Attack SCl Ar-SO₂Cl SCl->Int p1 Int->p1 Elimination of Cl⁻ Prod R-O-SO₂Ar HCl HCl BaseH Base-H⁺Cl⁻ HCl->BaseH Base Base Base->BaseH p1->Prod p1->HCl p2

Caption: General mechanism for sulfonylation of an alcohol.

Sulfene Intermediate Mechanism (with MsCl and Base)

G MsCl CH₃-SO₂Cl p1 MsCl->p1 α-Proton Abstraction Base Base Base->p1 Sulfene [CH₂=SO₂] (Sulfene) Prod R-O-SO₂CH₃ Sulfene->Prod Trapping by Nucleophile Nuc R-OH Nuc->Prod BaseH Base-H⁺Cl⁻ p1->Sulfene Elimination of Cl⁻ p1->BaseH

Sources

Comparative

A Comparative Guide to the Biological Activity of Sulfonamides from 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl Chloride

This guide provides a comprehensive comparison of the biological activities of sulfonamide derivatives synthesized from the versatile precursor, 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. Designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of sulfonamide derivatives synthesized from the versatile precursor, 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, potential therapeutic applications, and comparative performance of this class of compounds, supported by experimental data and detailed protocols.

Introduction: The Potential of a Versatile Precursor

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride containing three key substituents on the benzene ring: an amino group, a chloro group, and a methyl group. This unique substitution pattern makes it a valuable starting material for the synthesis of a diverse range of sulfonamide derivatives with significant potential in medicinal chemistry. The strategic placement of these functional groups can influence the physicochemical properties and biological activities of the resulting sulfonamides.

Sulfonamides, as a class of compounds, have a long and successful history in drug discovery and development, with applications ranging from antibacterial and antifungal to anticancer and antiviral therapies[1][2]. The synthesis of novel sulfonamides from precursors like 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a promising strategy for the development of new therapeutic agents. Notably, structurally similar compounds have been identified as key intermediates in the synthesis of potent drugs, such as the anticancer agent Pazopanib, which utilizes a 2-methyl-5-aminobenzenesulfonamide core[3]. This underscores the therapeutic potential inherent in the structural framework of the title precursor.

General Synthesis of Sulfonamides

The synthesis of sulfonamides from 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride typically involves the reaction of the sulfonyl chloride group with a primary or secondary amine. This nucleophilic substitution reaction is a well-established and versatile method for creating a sulfonamide linkage[4]. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure for the synthesis is as follows: To a solution of an amine in a suitable solvent (e.g., dichloromethane, pyridine), 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is added portion-wise at a controlled temperature. A base, such as triethylamine or pyridine, is used to scavenge the HCl formed during the reaction. The reaction mixture is stirred until completion, after which the product is isolated and purified using standard techniques like extraction, crystallization, or chromatography.

Synthesis_Workflow Precursor 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride Reaction Nucleophilic Substitution Precursor->Reaction Amine Primary or Secondary Amine (R-NHR') Amine->Reaction Product Sulfonamide Derivative Reaction->Product Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Purification Purification (Extraction, Chromatography) Product->Purification Final_Product Pure Sulfonamide Purification->Final_Product Biological_Assay_Workflow cluster_antibacterial Antibacterial Assay (MIC) cluster_antifungal Antifungal Assay (MIC) cluster_anticancer Anticancer Assay (MTT) Inoculum_B Bacterial Inoculum Preparation Dilution_B Compound Serial Dilution Inoculum_B->Dilution_B Incubation_B Inoculation & Incubation Dilution_B->Incubation_B Reading_B MIC Determination Incubation_B->Reading_B Inoculum_F Fungal Inoculum Preparation Dilution_F Compound Serial Dilution Inoculum_F->Dilution_F Incubation_F Inoculation & Incubation Dilution_F->Incubation_F Reading_F MIC Determination Incubation_F->Reading_F Seeding_C Cell Seeding Treatment_C Compound Treatment Seeding_C->Treatment_C MTT_C MTT Addition & Incubation Treatment_C->MTT_C Solubilization_C Formazan Solubilization MTT_C->Solubilization_C Reading_C Absorbance Reading & GI50 Calculation Solubilization_C->Reading_C

Sources

Validation

A Senior Application Scientist's Guide to Purity Assessment of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride: A Comparative Overview of Analytical Techniques

For researchers, scientists, and drug development professionals, the stringent control of starting materials and intermediates is a cornerstone of robust and reproducible synthesis. 2-Amino-4-chloro-5-methylbenzene-1-sul...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stringent control of starting materials and intermediates is a cornerstone of robust and reproducible synthesis. 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. Its purity directly impacts the yield, impurity profile, and overall quality of the final product. The inherent reactivity of the sulfonyl chloride functional group, while synthetically advantageous, presents unique challenges for its analytical characterization.[1][2]

This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. We will delve into the causality behind experimental choices, offering field-proven insights into method selection, protocol design, and data interpretation.

Foundational Analysis: Identity Confirmation via Spectroscopy

Before any quantitative assessment of purity, it is imperative to confirm the identity of the material. Spectroscopic methods are the tools of choice for this purpose, providing an unambiguous fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for structural elucidation of organic molecules in solution.[1] For 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, both ¹H and ¹³C NMR would provide a wealth of information.

  • Expertise & Experience: A key challenge with sulfonyl chlorides is their reactivity, particularly towards nucleophilic solvents.[3] Therefore, the choice of an inert deuterated solvent, such as CDCl₃ or Acetone-d₆, is critical to prevent solvolysis during the experiment. The resulting sulfonic acid would otherwise appear as a major impurity, confounding the analysis.[4]

Expected ¹H NMR Signals (in CDCl₃):

  • A singlet for the methyl group protons (~2.3-2.6 ppm).

  • A broad singlet for the amine (-NH₂) protons (can vary, ~4-5 ppm).

  • Two singlets in the aromatic region for the two aromatic protons (~7-8 ppm), deshielded due to the electron-withdrawing sulfonyl chloride group.

Expected ¹³C NMR Signals (in CDCl₃):

  • A signal for the methyl carbon.

  • Multiple signals in the aromatic region, with carbons attached to electron-withdrawing groups (Cl, SO₂Cl) shifted downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent, rapid technique for confirming the presence of key functional groups.[3]

Characteristic IR Absorption Bands:

  • S=O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl chloride group (SO₂Cl) are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[3]

  • N-H Stretching: The primary amine (-NH₂) will show two bands in the 3300-3500 cm⁻¹ region.

  • C-Cl Stretching: A band in the fingerprint region.

  • S-Cl Stretching: A band typically observed in the far-IR region, around 375 cm⁻¹.[5]

Quantitative Purity Assessment: A Head-to-Head Comparison

While spectroscopy confirms identity, chromatography and titration are the workhorses for determining purity and assay. The choice of method depends on the specific question being asked: Are you interested in the absolute content of the main component (assay), or do you need to separate and quantify individual impurities (purity/impurity profiling)?

High-Performance Liquid Chromatography (HPLC)

For purity analysis and impurity profiling, reversed-phase HPLC is the most versatile and powerful technique for non-volatile or thermally labile compounds like most sulfonyl chlorides.[1]

  • Expertise & Experience: The key to a successful HPLC method for this analyte is controlling the reactivity of the sulfonyl chloride group on-column. The mobile phase should be acidic to suppress the ionization of the amino group and maintain good peak shape. A buffered mobile phase is often necessary.[1] The use of acetonitrile or methanol with water is common.[1][6] Given the aromatic nature of the compound, UV detection is the most straightforward approach.[1]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 stationary phase (e.g., Zorbax C18, 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile (use a sonicator if necessary). Dilute further if needed to be within the linear range of the detector. Crucially, prepare the sample fresh and analyze immediately to minimize degradation.

  • Trustworthiness: This protocol is a self-validating system. A sharp, symmetrical peak for the main component indicates good chromatographic conditions. The presence of a peak corresponding to the hydrolysis product (the sulfonic acid) can be monitored to assess sample stability in the chosen diluent.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Freshly Prepare Inject Inject Sample onto C18 Column Dissolve->Inject MobilePhaseA Prepare Mobile Phase A (0.1% H3PO4 in H2O) MobilePhaseB Prepare Mobile Phase B (Acetonitrile) Separate Gradient Elution Inject->Separate Flow Rate: 1.0 mL/min Temp: 30°C Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate

Fig 1. HPLC Experimental Workflow.
Gas Chromatography (GC)

Direct analysis of sulfonyl chlorides by GC can be challenging due to their potential for thermal degradation in the hot injector and column.[1] The primary degradation pathway is the loss of SO₂, which would lead to an inaccurate purity assessment.

  • Expertise & Experience: For many sulfonyl chlorides, derivatization to a more thermally stable analogue is necessary for accurate GC analysis.[1] A common approach is to convert the sulfonyl chloride to a sulfonamide by reacting it with an amine. However, our target molecule already contains an amino group, which could lead to intermolecular reactions. A more robust approach would be to form a sulfonate ester by reacting it with a simple alcohol like methanol. If the compound is sufficiently volatile and thermally stable, direct injection with careful optimization of the injector temperature is possible.[1]

  • Instrumentation: GC system with a Flame Ionization Detector (FID), split/splitless injector.

  • Column: A non-polar or medium-polarity column (e.g., RTX-5MS, 30 m x 0.25 mm ID x 0.25 µm).[6]

  • Injector Temperature: 250 °C (start low and optimize to minimize degradation).

  • Oven Program:

    • Initial Temp: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Detector Temperature: 300 °C.

  • Sample Preparation: Dissolve the sample in a dry, inert solvent like Dichloromethane or Toluene.

  • Trustworthiness: The validity of this method hinges on demonstrating that no on-column degradation occurs. This can be verified by using GC-MS to confirm that the peak at the expected retention time has the correct mass spectrum of the parent compound.[4]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Dry, Inert Solvent Sample->Dissolve Inject Split Injection (Optimized Temp) Dissolve->Inject Separate Temperature Programmed Separation on Column Inject->Separate Carrier Gas: Helium Detect Flame Ionization Detector (FID) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Validate GC-MS Validation (Confirm no degradation) Calculate->Validate Method Validation Step

Fig 2. GC Experimental Workflow.
Titrimetric Methods

Titration offers a simple, cost-effective, and accurate method for determining the total sulfonyl chloride content, or "assay".[1] These methods are generally not specific for the target molecule but quantify any compound that reacts with the titrant.[1]

  • Expertise & Experience: The most straightforward titrimetric approach involves the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid and hydrochloric acid. Both are strong acids and can be titrated with a standardized strong base, such as sodium hydroxide.

    R-SO₂Cl + 2 H₂O → R-SO₃H + HCl

    This reaction shows that one mole of the sulfonyl chloride produces two moles of acid. This stoichiometry is the basis for the calculation.

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH).

    • Phenolphthalein indicator.

    • Ethanol or Acetone (to aid solubility).

  • Procedure:

    • Accurately weigh approximately 200-300 mg of the sample into a 250 mL Erlenmeyer flask.

    • Add 50 mL of ethanol (or acetone) and 50 mL of deionized water.

    • Stir the mixture for 15-20 minutes to ensure complete hydrolysis. Gently warming the flask can accelerate this step.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with standardized 0.1 M NaOH until a persistent pink endpoint is reached.

    • Perform a blank titration with the same volumes of solvents and subtract this from the sample titration volume.

  • Calculation:

    • Assay % = (V * M * F * 100) / W

    • Where:

      • V = Volume of NaOH used (mL)

      • M = Molarity of NaOH (mol/L)

      • F = Molar factor (Molecular Weight of sample / 2000)

      • W = Weight of sample (g)

  • Trustworthiness: The reliability of this method depends on the accuracy of the standardized NaOH solution and the clear observation of the endpoint. Running a known standard can validate the procedure.

Titration_Workflow cluster_prep Sample Preparation & Hydrolysis cluster_analysis Titration cluster_data Calculation Sample Weigh Sample Accurately Dissolve Add Solvent & Water Sample->Dissolve Hydrolyze Stir to Ensure Complete Hydrolysis Dissolve->Hydrolyze R-SO2Cl -> R-SO3H + HCl AddIndicator Add Phenolphthalein Indicator Hydrolyze->AddIndicator Titrate Titrate with Standardized 0.1 M NaOH AddIndicator->Titrate Endpoint Observe Persistent Pink Endpoint Titrate->Endpoint RecordVolume Record Volume of NaOH Used Endpoint->RecordVolume Calculate Calculate % Assay Using Stoichiometry RecordVolume->Calculate

Fig 3. Titration Experimental Workflow.

Data Summary: Method Performance at a Glance

The selection of an analytical technique hinges on the specific analytical goal. The following table summarizes the key performance attributes of the discussed methods for the analysis of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

Parameter Reversed-Phase HPLC Gas Chromatography (GC) Titrimetry
Primary Application Purity, Impurity ProfilingPurity, Volatile ImpuritiesAssay (Total Content)
Specificity High (separates isomers and related substances)High (with good separation)Low (measures total acidity)
Sensitivity High (ppm level)Very High (ppb level with FID)Moderate (percent level)
Sample Throughput ModerateModerate to HighHigh
Key Advantage Excellent for non-volatile/labile compounds; provides detailed impurity profile.Excellent separation efficiency for volatile compounds.Simple, rapid, inexpensive, and highly accurate for assay.
Key Limitation Requires method development; potential for on-column degradation if not optimized.Potential for thermal degradation of the analyte; may require derivatization.[1]Not specific; cannot detect or quantify neutral impurities.[1]
Instrumentation Cost HighHighLow

Conclusion and Recommendations

For a comprehensive quality assessment of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, a multi-faceted approach is recommended:

  • For Identity: Use NMR and IR spectroscopy on every incoming batch of material to confirm its structure and the absence of major structural abnormalities.

  • For Purity and Impurity Profiling: Reversed-Phase HPLC is the superior technique. It provides the most detailed picture of the sample's composition, separating the main component from process-related impurities and degradation products.

  • For Assay (Total Content): Acid-base titration is a robust, reliable, and cost-effective method for determining the overall percentage of the active sulfonyl chloride. It is an excellent choice for routine quality control where the impurity profile is already understood.

By selecting the appropriate analytical tool for the question at hand, researchers and drug development professionals can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.
  • Synthesis of sulfonyl chloride substrate precursors. Columbia University.
  • Determination method for sulfuryl chloride in thionyl chloride - Google Patents.
  • IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs.
  • ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry.
  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture - ResearchGate.
  • Sulfonyl Chlorides/Fluorides - Enamine.
  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed.
  • CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents.
  • How to test the purity of p-toluenesulfonyl chloride (TsCl) | ResearchGate.
  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchGate.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
  • THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES - Canadian Science Publishing.

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Comparative

structural confirmation of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride derivatives

An In-Depth Technical Guide to the Structural Confirmation of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl Chloride Derivatives For drug development professionals and researchers in medicinal chemistry, 2-amino-4-chloro-5...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Confirmation of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl Chloride Derivatives

For drug development professionals and researchers in medicinal chemistry, 2-amino-4-chloro-5-methylbenzene-1-sulfonyl chloride serves as a pivotal structural motif. Its derivatives, primarily sulfonamides, are foundational components in a wide array of therapeutic agents, valued for their diverse biological activities.[1][2] The journey from synthesis to a viable drug candidate, however, is predicated on the unambiguous structural confirmation of these molecules. An error in identifying a substituent's position or confirming a functional group transformation can lead to the pursuit of inactive compounds, wasting significant time and resources.

This guide provides a comparative overview of the essential analytical techniques for the rigorous structural elucidation of derivatives stemming from this core scaffold. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting each protocol as a self-validating system. Our focus is on creating a logical, evidence-based workflow that ensures the highest degree of confidence in the final molecular structure.

No single analytical technique is sufficient for complete structural verification. A robust confirmation strategy relies on an orthogonal approach, where multiple techniques, each probing different aspects of the molecule, provide complementary and corroborating evidence. The workflow typically begins with methods that confirm functional group transformations and molecular weight, followed by techniques that piece together the precise atomic connectivity and stereochemistry.

G cluster_0 Initial Synthesis & Derivatization cluster_2 Detailed Structural Elucidation cluster_3 Absolute Confirmation (If Required) Start 2-Amino-4-chloro-5- methylbenzene-1-sulfonyl chloride + Amine (R-NH2) Reaction Sulfonamide Synthesis Start->Reaction Product Crude Product Reaction->Product IR FTIR Spectroscopy Product->IR Functional Group ID MS Mass Spectrometry Product->MS Molecular Weight NMR 1H & 13C NMR IR->NMR MS->NMR TwoD_NMR 2D NMR (COSY, HSQC) NMR->TwoD_NMR For complex structures XRay X-ray Crystallography NMR->XRay For novel compounds/ stereochemistry G Molecule Derivative Structure (e.g., C₇H₇Cl₂NO₂S) MS_Process Ionization (ESI/EI) Mass Analysis Molecule->MS_Process:f0 Spectrum Molecular Ion Peak Isotopic Pattern (M, M+2) Fragmentation MS_Process:f1->Spectrum:f0

Sources

Validation

A Comparative Guide to the Reactivity of Substituted Benzenesulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals Benzenesulfonyl chlorides are pivotal reagents in organic synthesis, serving as essential precursors for sulfonamides—a class of compounds with broad therap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Benzenesulfonyl chlorides are pivotal reagents in organic synthesis, serving as essential precursors for sulfonamides—a class of compounds with broad therapeutic applications—and as protecting groups for amines. The reactivity of the sulfonyl chloride functional group is profoundly influenced by the nature and position of substituents on the benzene ring. A quantitative understanding of these substituent effects is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways. This guide provides an in-depth comparison of the reactivity of various substituted benzenesulfonyl chlorides, supported by experimental data and mechanistic insights.

Theoretical Framework: Understanding Substituent Effects

The reactivity of a substituted benzenesulfonyl chloride in nucleophilic substitution reactions is governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the aromatic ring modulate this electrophilicity through a combination of inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halides (-Br, -Cl) pull electron density away from the sulfonyl group. This effect increases the positive partial charge on the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) donate electron density to the ring, which in turn reduces the electrophilicity of the sulfur atom. This donation of electron density slows down the rate of nucleophilic attack.

The Hammett Equation: Quantifying Reactivity

The Hammett equation is a powerful tool for correlating the reaction rates of substituted aromatic compounds.[1][2] It provides a linear free-energy relationship expressed as:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the reaction of a substituted compound.

  • k₀ is the rate constant for the unsubstituted compound.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent at a specific position (meta or para). Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character.[2]

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[3]

For reactions of benzenesulfonyl chlorides with nucleophiles, the ρ value is typically positive, signifying that the reaction is accelerated by electron-withdrawing substituents.[3][4] This is because EWGs stabilize the buildup of negative charge in the transition state of the reaction.

Reaction Mechanism: SN2-like Nucleophilic Substitution

The reaction of benzenesulfonyl chlorides with nucleophiles, such as in hydrolysis (solvolysis) or aminolysis, generally proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism.[5][6] The mechanism can be depicted as either a concerted process with a single trigonal bipyramidal transition state or a stepwise addition-elimination pathway involving a short-lived pentacoordinate intermediate.[7]

For the purpose of this guide, we will represent the generalized SN2-like mechanism.

Caption: Generalized SN2-like mechanism for nucleophilic attack on a benzenesulfonyl chloride.

In this mechanism, the nucleophile (Nu:⁻) attacks the electrophilic sulfur atom, leading to the departure of the chloride leaving group. The rate of this reaction is dependent on the concentration of both the sulfonyl chloride and the nucleophile.

Comparative Reactivity: Experimental Data

Kinetic studies on the solvolysis (reaction with a solvent, such as water) of various para-substituted benzenesulfonyl chlorides provide clear evidence of substituent effects. The following table summarizes first-order rate constants for the hydrolysis of several compounds in water.

4-Substituent (X)Substituent TypeRate Constant (10⁴ k, s⁻¹) at 5.025 °CRelative Rate (kₓ/kн)
-OCH₃Strong EDG0.4070.38
-CH₃Weak EDG0.6860.64
-HReference1.071.00
-BrWeak EWG2.502.34
-NO₂Strong EWG11.210.47

Data adapted from a study on the solvolysis of 4-X-benzenesulfonyl chlorides.[5]

As the data clearly indicates, the rate of hydrolysis increases as the substituent becomes more electron-withdrawing. The 4-nitrobenzenesulfonyl chloride, with its potent electron-withdrawing nitro group, reacts over 10 times faster than the unsubstituted benzenesulfonyl chloride. Conversely, the 4-methoxy derivative, featuring a strong electron-donating group, reacts at a significantly slower rate.

A Hammett plot of this data would show a linear correlation between log(k/k₀) and the substituent constant σ, yielding a positive ρ value, which is consistent with the proposed SN2-like mechanism where negative charge builds up in the transition state.[3][4]

Experimental Protocol: Measuring Reaction Kinetics via Conductometry

A robust and highly accurate method for determining the rates of hydrolysis for sulfonyl chlorides is conductometry. This technique is particularly suitable because the hydrolysis reaction produces ions, leading to a measurable change in the conductivity of the solution over time.[5]

Reaction: ArSO₂Cl + 2H₂O → ArSO₃H + H₃O⁺ + Cl⁻

Objective: To determine the first-order rate constant for the hydrolysis of a substituted benzenesulfonyl chloride.

Materials:

  • Substituted benzenesulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride)

  • High-purity deionized water

  • Acetone (for preparing stock solution)

  • Conductivity meter with a temperature-controlled cell

  • Constant temperature water bath

  • Volumetric flasks and pipettes

Workflow Diagram:

Caption: Experimental workflow for kinetic analysis using conductometry.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Accurately weigh a small amount of the benzenesulfonyl chloride and dissolve it in a volumetric flask with acetone to create a concentrated stock solution. This is done because sulfonyl chlorides are often poorly soluble in water.[8]

  • Temperature Equilibration: Fill the conductivity cell with a known volume of high-purity water and place it in a constant temperature bath set to the desired reaction temperature (e.g., 10.0 °C). Allow the system to reach thermal equilibrium.

  • Initiation of Reaction: Once the conductivity reading of the water in the cell is stable, inject a small, precise volume of the sulfonyl chloride stock solution into the cell with rapid mixing. Immediately start recording the conductivity as a function of time.

  • Data Acquisition: Continue to record the conductivity until the reading becomes stable, indicating the reaction has reached completion (this is the infinite-time conductivity, C∞).

  • Data Analysis: The first-order rate constant (k) is determined by plotting the natural logarithm of the difference between the final conductivity and the conductivity at time t (ln(C∞ - Ct)) against time. The slope of the resulting straight line will be equal to -k.

Causality and Validation:

  • Why use acetone? Acetone is a convenient solvent for the poorly water-soluble sulfonyl chloride that is miscible with water. The amount used should be minimal to avoid significantly altering the properties of the aqueous solvent.

  • Why is temperature control critical? Reaction rates are highly sensitive to temperature. A constant temperature bath (±0.01 °C) is essential for obtaining accurate and reproducible kinetic data.[5]

  • Self-Validation: The linearity of the first-order plot (ln(C∞ - Ct) vs. time) over several half-lives serves as an internal validation of the assumed first-order kinetics. An R² value greater than 0.995 is typically expected.

Conclusion

The reactivity of substituted benzenesulfonyl chlorides is a well-defined function of the electronic properties of the ring substituents. Electron-withdrawing groups accelerate the rate of nucleophilic substitution by increasing the electrophilicity of the sulfur center, while electron-donating groups have the opposite effect. This relationship can be quantified using the Hammett equation and is supported by extensive experimental data from kinetic studies. For professionals in chemical research and drug development, a firm grasp of these principles is indispensable for the rational design of synthetic strategies and the manipulation of reactivity to achieve desired chemical transformations.

References

  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]

  • National Center for Biotechnology Information. (2024). Benzenesulfonyl chloride. PubChem Compound Summary for CID 7369. [Link]

  • Wikipedia contributors. (2024). Hammett equation. Wikipedia, The Free Encyclopedia. [Link]

  • King, J. F., & Lee, T. W. S. (1969). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 91(23), 6524-6525. [Link]

  • King, J. F. (1986). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 58(8), 1181-1186. [Link]

  • Blacker, A. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 642-649. [Link]

  • Rogna, A. V., & Rossi, R. H. (1970). The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations. Journal of the Chemical Society B: Physical Organic, 2, 225-229. [Link]

  • Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1426. [Link]

  • Drabowicz, J., et al. (2020). Dependence of log k0 on Hammett σ value for a series of substituted sulfonyl chlorides 1. ResearchGate. [Link]

  • Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PMC - NIH. [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. [Link]

  • Kevill, D. N., & Bentley, T. W. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132. [Link]

  • Rogne, O. (1969). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 663-667. [Link]

  • Ashenhurst, J. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • Zard, S. Z., et al. (2011). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]

  • Kevill, D. N., et al. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2415-2429. [Link]

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Comparative

A Comparative Guide to the Synthesis and Validation of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl Chloride Analogs

For researchers, medicinal chemists, and professionals in drug development, the structural integrity and purity of synthetic intermediates are paramount. Arylsulfonyl chlorides, such as 2-Amino-4-chloro-5-methylbenzene-1...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the structural integrity and purity of synthetic intermediates are paramount. Arylsulfonyl chlorides, such as 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, are a critical class of building blocks, frequently employed in the construction of sulfonamide-based therapeutic agents. The precise arrangement of substituents on the aromatic ring is crucial for modulating the pharmacological activity, selectivity, and pharmacokinetic properties of the final drug candidate.

This guide provides an in-depth, comparative analysis of synthetic methodologies for a representative analog, 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. It further outlines a rigorous, multi-technique workflow for the comprehensive validation of the synthesized product. The protocols and analytical strategies detailed herein are designed to be self-validating, ensuring a high degree of confidence in the final compound's identity and purity.

Part 1: A Comparative Analysis of Synthetic Strategies

The synthesis of arylsulfonyl chlorides can be approached from several angles, each with distinct advantages and drawbacks. Here, we compare two primary routes: the classical direct chlorosulfonation of a substituted aniline and a modern alternative employing a Sandmeyer-type reaction.

Method A: Direct Chlorosulfonation of 4-Chloro-3-methylaniline

This is the most traditional and direct route to the target compound, leveraging the reaction of an electron-rich aromatic amine with chlorosulfonic acid. The starting material, 4-chloro-3-methylaniline, is commercially available.[1]

Reaction Principle: The reaction proceeds via electrophilic aromatic substitution, where the powerful electrophile generated from chlorosulfonic acid attacks the aniline ring. The amino group is a strong activating group, but its protonation under the harsh acidic conditions can complicate the regioselectivity. However, the directing effects of the existing substituents generally favor the desired product.

Causality in Experimental Design:

  • Low Temperature: The addition of the aniline to chlorosulfonic acid must be performed at a low temperature (0-5 °C). This is critical to control the highly exothermic and vigorous reaction, preventing thermal decomposition and the formation of undesired side products.[2]

  • Excess Reagent: A significant excess of chlorosulfonic acid is used to serve as both the reagent and the solvent, driving the reaction to completion.

  • Controlled Quenching: The reaction mixture is quenched by pouring it onto ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the sulfonyl chloride product, which is less soluble in the aqueous acidic medium.

Method B: Sandmeyer-Type Synthesis from 2-Amino-4-chloro-5-methylbenzenesulfonic acid

An alternative strategy involves a Sandmeyer-type reaction, starting from the corresponding sulfonic acid, 2-Amino-4-chloro-5-methylbenzenesulfonic acid.[3] This multi-step approach offers a milder alternative to direct chlorosulfonation.

Reaction Principle: This method first involves the diazotization of the starting amino sulfonic acid. The resulting diazonium salt is then subjected to a copper-catalyzed reaction with a source of sulfur dioxide and chloride, which generates the sulfonyl chloride functional group.[4][5]

Causality in Experimental Design:

  • Diazotization Conditions: The formation of the diazonium salt requires cold, acidic conditions (typically with HCl and NaNO₂) to ensure the stability of the diazonium intermediate.

  • Catalyst Choice: Copper(I) chloride is a common catalyst for this transformation, facilitating the conversion of the diazonium salt to the sulfonyl chloride.

  • SO₂ Source: Gaseous sulfur dioxide can be challenging to handle in a lab setting. Safer, solid surrogates like DABSO (a DABCO-sulfur dioxide complex) can be used.[6]

Comparative Summary of Synthetic Routes

ParameterMethod A: Direct ChlorosulfonationMethod B: Sandmeyer-Type Synthesis
Starting Material 4-Chloro-3-methylaniline2-Amino-4-chloro-5-methylbenzenesulfonic acid
Number of Steps 12-3
Key Reagents Chlorosulfonic Acid, Thionyl Chloride[2]NaNO₂, HCl, CuCl, SO₂ source[4][5]
Typical Yield Moderate to GoodGood to High
Purity (Crude) Often requires significant purificationGenerally higher
Safety Concerns Highly corrosive and reactive reagentsUnstable diazonium intermediates[5]
Scalability Well-established for industrial scaleMore complex for large-scale production

Part 2: A Systematic Workflow for Synthesis Validation

Confirming the identity and purity of the synthesized 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a critical, multi-step process. A combination of spectroscopic and chromatographic techniques is essential for unambiguous validation.[7]

Diagram 1: Synthesis and Validation Workflow

G cluster_synthesis Synthesis Routes cluster_validation Validation Workflow Start Starting Materials MethodA Method A: Direct Chlorosulfonation Start->MethodA MethodB Method B: Sandmeyer-Type Start->MethodB Purification Purification (Recrystallization) MethodA->Purification Crude Product MethodB->Purification Crude Product FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR NMR NMR Spectroscopy (¹H & ¹³C - Structure) FTIR->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS HPLC HPLC Analysis (Purity Assessment) MS->HPLC Final Validated Product HPLC->Final

Caption: A flowchart comparing synthesis routes and the subsequent validation process.

Step 1: Purification

The crude product from either synthesis will likely contain residual acids and side products. Recrystallization is an effective method for purification.

  • Rationale for Solvent Choice: A solvent system in which the sulfonyl chloride is soluble at high temperatures but sparingly soluble at low temperatures is ideal. A mixture of hexanes and ethyl acetate is often effective. The crude material is dissolved in a minimal amount of hot solvent, and upon cooling, the purified product crystallizes, leaving impurities in the mother liquor.[4]

Step 2: Spectroscopic Characterization for Structural Elucidation

A. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is a rapid and powerful tool for confirming the presence of key functional groups.

  • Expected Absorptions:

    • S=O Asymmetric & Symmetric Stretch: Strong bands around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹. The presence of these two distinct peaks is highly indicative of the sulfonyl chloride group.

    • N-H Stretch: Two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine (-NH₂).

    • C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework, confirming the precise arrangement of substituents.

  • ¹H NMR (in CDCl₃):

    • Aromatic Protons: Two singlets are expected for the two protons on the aromatic ring (around δ 7.0-8.0 ppm). Their chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing sulfonyl chloride and chlorine groups.

    • Methyl Protons: A singlet at approximately δ 2.3-2.5 ppm, integrating to 3 hydrogens.

    • Amine Protons: A broad singlet (around δ 4.0-5.0 ppm) that can exchange with D₂O, integrating to 2 hydrogens.

  • ¹³C NMR: The spectrum will show 7 distinct carbon signals, with chemical shifts corresponding to the substituted aromatic ring and the methyl group.

C. Mass Spectrometry (MS) MS confirms the molecular weight of the compound.

  • Expected Molecular Ion Peak: The compound (C₇H₇Cl₂NO₂S) has a molecular weight of approximately 240.11 g/mol .[8] Mass spectrometry should show a molecular ion peak (M⁺) cluster corresponding to this mass.

  • Isotopic Pattern: A key validation feature will be the isotopic pattern of the molecular ion peak. Due to the presence of two chlorine atoms, a characteristic pattern of peaks (M⁺, M+2, M+4) will be observed in a ratio of approximately 9:6:1, confirming the presence of two chlorine atoms in the molecule.

Step 3: Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for determining the purity of the synthesized compound.[9][10]

  • Methodology: A reverse-phase HPLC method using a C18 column is typically employed.[11]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[12][13]

    • Detection: UV detection at a wavelength where the aromatic compound strongly absorbs (e.g., 254 nm or 265 nm).[10]

  • Data Interpretation: The purity is determined by the relative area of the main product peak compared to the total area of all peaks in the chromatogram. A purity level of >98% is generally considered high for such an intermediate.

Diagram 2: Logic of Spectroscopic Validation

G cluster_techniques Analytical Techniques cluster_info Information Obtained Compound Synthesized Compound FTIR FTIR Compound->FTIR NMR NMR Compound->NMR MS MS Compound->MS Info_FG Functional Groups (S=O, N-H, C-Cl) FTIR->Info_FG Info_Struct Connectivity (C-H Framework) NMR->Info_Struct Info_MW Molecular Weight & Isotopic Pattern MS->Info_MW Validated Structurally Confirmed Info_FG->Validated Info_Struct->Validated Info_MW->Validated

Caption: The relationship between analytical techniques and the structural information derived.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis via Direct Chlorosulfonation (Method A)
  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-salt bath.

  • Reagent Addition: Carefully add chlorosulfonic acid (5 equivalents) to the flask.

  • Reaction: Slowly add 4-chloro-3-methylaniline (1 equivalent) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 50-60 °C for 2-3 hours until the reaction is complete (monitored by TLC).[4]

  • Quenching: Cool the reaction mixture to room temperature and pour it slowly and carefully onto a stirred mixture of crushed ice and water.

  • Isolation: The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • Drying: Dry the crude product under vacuum.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate).[4]

Protocol 2: HPLC Purity Analysis
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 95% A / 5% B, ramping to 5% A / 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.[10]

  • Sample Preparation: Prepare a solution of the synthesized compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Injection: Inject 5-10 µL of the sample solution.

  • Analysis: Integrate all peaks and calculate the area percentage of the main product peak.

Conclusion

The successful synthesis and validation of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride and its analogs hinge on a judicious choice of synthetic route and a rigorous, multi-faceted analytical approach. While direct chlorosulfonation offers a more straightforward path, alternative methods may provide higher purity and milder conditions. Regardless of the synthetic method employed, the validation workflow—combining purification, comprehensive spectroscopic analysis (FTIR, NMR, MS), and quantitative chromatographic assessment (HPLC)—is non-negotiable. This systematic process ensures that the resulting chemical building block is of the required quality and structural integrity, thereby underpinning the reliability and reproducibility of subsequent drug discovery and development efforts.

References

  • Vertex Pharmaceuticals, Inc. (2021). Synthesis of sulfonyl chloride substrate precursors. Google Patents.
  • Li, Y., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(15), 3423. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Organic-Chemistry.org. Retrieved from [Link]

  • Saleem, M., et al. (2021). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... ResearchGate. Retrieved from [Link]

  • Xu, J., & Yang, Z. (2013). General preparation method of sulfonyl chloride. Google Patents (CN103351315A).
  • De la Osa, S., et al. (2019). Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection... ResearchGate. Retrieved from [Link]

  • Dunn, P. J., et al. (2004). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 8(3), 488-491. Available at: [Link]

  • Zhang, W. (2023). Method for preparing 4-chloro-3-methylaniline through catalytic hydrogenation. Google Patents (CN117229151A).
  • Varenina, N., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography... Molecules, 24(3), 482. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2021). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Egyptian Journal of Chemistry, 64(10), 5729-5738. Available at: [Link]

  • Christophoridou, S., & Fotsou, M. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 25(23), 5696. Available at: [Link]

  • Sprague, J. M. (1964). Process for preparing sulfonamide compounds. Google Patents (US3161675A).
  • Patel, S. K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide... Trends in Sciences, 20(6), 5209. Available at: [Link]

  • Von Plessen, H., & Degen, H. (1994). Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids. Google Patents (US5292932A).
  • MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. MicroSolv. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-3-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-chlorobenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Georganics. (n.d.). 4-Chloro-3-methylaniline. Georganics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic-Chemistry.org. Retrieved from [Link]

  • Kim, H. S., et al. (1998). Method for substitution of an amino group of a primary amine by a chlorine atom.... Google Patents (US5811555A).
  • SIELC Technologies. (2018). 2-Amino-5-chloro-4-methylbenzenesulfonic acid. SIELC. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Catalyst Efficacy in 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl Chloride Coupling

Introduction: The Significance of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl Chloride in Medicinal Chemistry 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a vital building block in the synthesis of complex sul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl Chloride in Medicinal Chemistry

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a vital building block in the synthesis of complex sulfonamides, a class of compounds with a broad spectrum of biological activities.[1] The sulfonamide functional group is a key pharmacophore in numerous approved drugs, including antibacterial, anti-diabetic, and anti-cancer agents.[1] The specific substitution pattern of this sulfonyl chloride, with its electron-donating amino and methyl groups and electron-withdrawing chloro group, presents unique challenges and opportunities in the synthesis of novel therapeutic candidates. This guide provides a comparative analysis of catalytic and non-catalytic methods for the coupling of this important intermediate with primary and secondary amines, offering insights into the selection of the most effective synthetic route.

The Foundational Approach: Non-Catalytic Sulfonamide Synthesis

The traditional and most straightforward method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a stoichiometric amount of a base, such as pyridine or triethylamine.[2] This method is widely used due to its simplicity and the ready availability of reagents.

General Reaction Scheme

G A 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride B + A->B C R1R2NH (Amine) B->C D ->[Base (e.g., Pyridine)] C->D E N-(substituted)-2-amino-4-chloro-5-methylbenzenesulfonamide D->E

Caption: General reaction for non-catalytic sulfonamide synthesis.

Mechanism of Base-Promoted Sulfonamide Formation

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Representative Experimental Protocol (Pyridine-Catalyzed)
  • To a solution of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add the desired primary or secondary amine (1.1 eq).

  • Slowly add pyridine (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, dilute the reaction mixture with the solvent and wash with 1M HCl to remove excess pyridine.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Performance

This method generally provides moderate to good yields (60-85%), depending on the nucleophilicity and steric hindrance of the amine. While reliable, this approach often requires relatively long reaction times and a stoichiometric amount of base, which can complicate purification.

Advancements in Catalysis: A Comparative Overview

To overcome the limitations of the classical approach, various catalytic systems have been developed to facilitate sulfonamide bond formation under milder conditions and with greater efficiency.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers a powerful alternative for the synthesis of sulfonamides, particularly for the coupling of aryl sulfonyl chlorides with amines. These methods often involve the use of arylboronic acids or aryl halides as starting materials, which are then coupled with a sulfur dioxide surrogate and an amine.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-SO2-Pd(II)-X(L2) Ar-SO2-Pd(II)-X(L2) Ar-Pd(II)-X(L2)->Ar-SO2-Pd(II)-X(L2) SO2 Insertion ArSO2-NR1R2 ArSO2-NR1R2 Ar-SO2-Pd(II)-X(L2)->ArSO2-NR1R2 Reductive Elimination (+ R1R2NH)

Caption: Simplified catalytic cycle for Pd-catalyzed sulfonamide synthesis.

  • Milder Reaction Conditions: Often proceeds at lower temperatures compared to classical methods.

  • Broader Substrate Scope: Can tolerate a wider range of functional groups.

  • Challenges: Requires the synthesis of pre-functionalized starting materials (e.g., arylboronic acids) and the use of expensive palladium catalysts and ligands.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed methods have emerged as a cost-effective and efficient alternative to palladium-catalyzed reactions for sulfonamide synthesis. These reactions can proceed via several pathways, including the coupling of sulfonyl chlorides with amines or multi-component reactions.

Copper(I) is believed to coordinate with the amine, increasing its nucleophilicity and facilitating the attack on the sulfonyl chloride. The resulting copper(III) intermediate then undergoes reductive elimination to furnish the sulfonamide and regenerate the copper(I) catalyst.

  • Cost-Effectiveness: Copper catalysts are significantly cheaper than palladium catalysts.

  • High Efficiency: Often provides high yields in shorter reaction times.

  • Ligand Effects: The choice of ligand can be critical for achieving high catalytic activity.

Organocatalysis: A Metal-Free Approach

Organocatalysis represents a green and sustainable approach to sulfonamide synthesis, avoiding the use of potentially toxic and expensive heavy metals. Various organic molecules, such as chiral amines, can act as catalysts.[3]

Organocatalysts typically function by activating either the sulfonyl chloride or the amine through hydrogen bonding or the formation of a more reactive intermediate. For instance, a nucleophilic catalyst can react with the sulfonyl chloride to form a highly electrophilic sulfonyl-catalyst complex, which is then readily attacked by the amine.

  • Metal-Free: Avoids metal contamination in the final product, which is particularly important in pharmaceutical synthesis.

  • Mild Conditions: Reactions are often carried out at room temperature.

  • Catalyst Loading: May require higher catalyst loadings compared to metal-based systems.

Comparative Data from Related Systems

While direct comparative data for the coupling of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is scarce in the literature, we can extrapolate from studies on structurally similar sulfonyl chlorides to predict the potential efficacy of different catalytic systems.

Catalyst SystemSubstrate 1 (Sulfonyl Chloride)Substrate 2 (Amine)Yield (%)Reference
Non-Catalytic
Pyridinep-Toluenesulfonyl chlorideAniline~85[1]
Sodium Carbonate5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl chlorideAnilineHigh[2]
Palladium-Catalyzed
Pd(OAc)₂ / XantphosArylboronic acid / SO₂ sourceVarious amines70-95[4]
Copper-Catalyzed
CuI / LigandBenzenesulfonyl chlorideVarious amines80-98[5]
Organocatalyzed
Chiral AmineN-aryl sulfonamidesAlkylating agentsHigh ee[3]

Experimental Workflow for Catalyst Screening

For researchers aiming to optimize the coupling of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride, a systematic catalyst screening is recommended.

G cluster_0 Phase 1: Catalyst System Selection cluster_1 Phase 2: Reaction Optimization cluster_2 Phase 3: Substrate Scope Expansion & Analysis A Define Amine Substrate Scope (Aromatic, Aliphatic, Hindered) C Initial Screening with Model Amine A->C B Select Catalyst Classes (Pd, Cu, Organo, None) B->C D Vary Catalyst Loading C->D E Screen Solvents and Bases D->E F Optimize Temperature and Time E->F G Test Optimized Conditions on Broader Amine Scope F->G H Analyze Yield and Purity (HPLC, NMR) G->H I Select Optimal Catalyst System H->I

Caption: A three-phase workflow for efficient catalyst screening.

Conclusion and Future Outlook

The synthesis of sulfonamides from 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride can be approached through both traditional and modern catalytic methods. While the classical base-promoted reaction provides a reliable baseline, catalytic systems, particularly those based on copper, offer the potential for higher yields, milder reaction conditions, and improved overall efficiency. For drug development professionals, the choice of catalyst will depend on a careful consideration of factors such as cost, scalability, and the tolerance of other functional groups in the amine coupling partner. The continued development of novel catalysts, especially in the realm of organocatalysis, promises to further enhance the synthetic accessibility of complex sulfonamides derived from this valuable building block.

References

  • Saleem, H., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. ResearchGate. Available at: [Link]

  • Sławiński, J., et al. (2020). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. Molecules, 25(21), 5022. Available at: [Link]

  • Islam, M. R., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Available at: [Link]

  • Li, Y., et al. (2022). Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. RSC Advances, 12(45), 29245-29249. Available at: [Link]

  • Sławiński, J., et al. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Molecules, 27(21), 7485. Available at: [Link]

  • Żołnowska, B., et al. (2018). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 23(11), 2949. Available at: [Link]

  • Pogorzelska, A., et al. (2014). Synthesis and Anti-Yeast Evaluation of Novel 2-Alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamide Derivatives. Molecules, 19(9), 13704-13723. Available at: [Link]

  • Sławiński, J., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules, 28(5), 2136. Available at: [Link]

  • Balsells, J., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10632–10635. Available at: [Link]

  • Zhao, Y., et al. (2019). Practical access to axially chiral sulfonamides and biaryl amino phenols via organocatalytic atroposelective N-alkylation. Nature Communications, 10(1), 3061. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

As laboratory professionals engaged in the dynamic fields of research and drug development, our commitment to safety is as paramount as our pursuit of scientific advancement. The handling and disposal of reactive chemica...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals engaged in the dynamic fields of research and drug development, our commitment to safety is as paramount as our pursuit of scientific advancement. The handling and disposal of reactive chemical intermediates, such as 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride (CAS No. 63134-21-4), demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established chemical safety principles and regulatory awareness. Our objective is to move beyond mere compliance, fostering a culture of intrinsic safety that protects researchers, our communities, and the environment.

Section 1: Essential Safety Profile & Hazard Analysis

2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride belongs to the organosulfonyl chloride class of reagents. The primary driver of its hazard profile is the sulfonyl chloride (-SO₂Cl) functional group. This group is highly electrophilic and susceptible to nucleophilic attack, particularly by water and other protic solvents.

Core Hazards:

  • Corrosivity: Like most sulfonyl chlorides, this compound is a corrosive material.[1] Direct contact can cause severe skin burns and serious eye damage.[2][3] The material is destructive to the tissues of the mucous membranes and upper respiratory tract.

  • Water Reactivity: This is the most critical chemical property to consider for disposal. The compound reacts exothermically with water (including moisture in the air) in a hydrolysis reaction. This reaction is not only vigorous but also produces corrosive and toxic byproducts: hydrochloric acid (HCl) and the corresponding 2-amino-4-chloro-5-methylbenzenesulfonic acid. The generation of acidic vapors presents a significant inhalation hazard.[4]

  • Toxicity: While specific toxicological data for this exact compound is limited, related aromatic sulfonyl chlorides and chlorinated organic compounds are treated as hazardous.[5] Inhalation can irritate the respiratory system, causing symptoms like coughing and shortness of breath.[1]

Hazard TypeDescriptionRationale & References
Primary Hazard Corrosive / Water-Reactive Causes severe skin burns and eye damage upon contact.[2] Reacts with water or moisture to release corrosive hydrochloric acid (HCl) gas and sulfonic acid.[1][4]
Inhalation Respiratory Irritant Vapors and the HCl gas produced upon hydrolysis are irritating to the nose, throat, and lungs. Higher exposures can lead to serious conditions like pulmonary edema.[1]
Environmental Hazardous Waste As a chlorinated organic compound, it must be treated as hazardous waste according to regulations like the Resource Conservation and Recovery Act (RCRA).[6][7] Avoid discharge into drains or the environment.[2]

Section 2: Personnel Protection and Safe Handling

Before any handling or disposal operations begin, a rigorous adherence to Personal Protective Equipment (PPE) standards is mandatory. The selection of PPE must directly address the hazards of corrosivity and reactivity.[8]

  • Eye and Face Protection: At a minimum, chemical safety goggles are required. Given the severe corrosivity and potential for splashing during handling or neutralization, a full-face shield worn over safety goggles is the authoritative recommendation.[9][10][11]

  • Skin Protection: A flame-resistant lab coat is standard. For transfer or neutralization procedures, a chemical-resistant apron is essential. Gloves must be made of a material resistant to corrosive chemicals, such as nitrile or neoprene.[10][12] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[13]

  • Respiratory Protection: All handling and disposal operations involving this compound must be conducted within a certified chemical fume hood to control exposure to its vapors and any HCl gas generated.[8]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[11] Have an appropriate spill kit ready, containing a dry absorbent material such as sand, dry lime, or soda ash. Do not use water for spill cleanup. [1]

Section 3: The Disposal Workflow: A Decision-Based Approach

The proper disposal route for 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is contingent on the quantity of waste and the capabilities of the laboratory. The following workflow provides a logical decision-making process to ensure safety and compliance.

Disposal Decision Workflow

For small, manageable quantities (e.g., < 10-20 grams), chemical neutralization (quenching) is the most responsible disposal method as it deactivates the reactive sulfonyl chloride at the source.[14] This procedure must be performed with caution in a chemical fume hood.

Experimental Protocol:

  • Prepare a Quenching Solution: In a flask or beaker large enough to be no more than 25% full, prepare a stirred, ice-cold solution of either:

    • Option A (Base): 5-10% aqueous sodium hydroxide or sodium carbonate.

    • Option B (Alcohol): A simple alcohol like methanol or ethanol. This reaction is generally less vigorous than with a strong base.

  • Set Up: Place the quenching solution in an ice bath on a magnetic stir plate inside a chemical fume hood. Ensure smooth, efficient stirring.

  • Slow Addition: Very slowly and portion-wise (if solid) or drop-wise (if in solution), add the 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride to the cold, stirred quenching solution.

    • Causality: The slow addition and cooling are critical to manage the exothermic nature of the hydrolysis/solvolysis reaction and to prevent a dangerous, uncontrolled release of energy and HCl gas.

  • Reaction/Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.

  • Neutralization Verification: Check the pH of the resulting solution using pH paper or a calibrated pH meter. If the solution is acidic or basic, neutralize it by adding a dilute acid (e.g., HCl) or base (e.g., NaOH) until the pH is between 6 and 8.

  • Final Disposal: The resulting neutralized aqueous solution, now containing the much less hazardous sulfonic acid salt or ester, can typically be disposed of down the drain with copious amounts of water, pending approval from your institution's Environmental Health & Safety (EHS) department. Always consult local regulations.

If you have large quantities of the material or are not equipped to perform the neutralization procedure, the only acceptable alternative is disposal via a licensed hazardous waste management company, coordinated through your EHS department.

Procedure:

  • Container: Do not place the sulfonyl chloride in a container with any other waste. Leave the chemical in its original container if possible. If transferring is necessary, use a clean, dry, clearly labeled container made of a compatible material like high-density polyethylene (HDPE).

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride". Also include the phrases "Corrosive," "Water-Reactive," and "Contains Chlorinated Organic Compounds."[7]

  • Storage: Keep the container tightly sealed to prevent reaction with atmospheric moisture. Store it in a designated and properly ventilated satellite accumulation area, away from incompatible materials, especially water, bases, and oxidizing agents.[15]

  • Pickup: Contact your institution's EHS office to arrange for a hazardous waste pickup.

In the event of a spill, immediate and correct action is required to prevent injury and environmental contamination.

Procedure:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[1]

  • Protect: Ensure you are wearing the full PPE described in Section 2 before addressing the spill.

  • Contain & Absorb: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[1] NEVER use water or combustible materials like paper towels.

  • Collect: Once the material is fully absorbed, carefully sweep it up using non-sparking tools and place it into a designated, sealable hazardous waste container.

  • Dispose: The collected spill debris must be disposed of as hazardous waste, following the procedures in Section 3.2.

  • Decontaminate Empty Containers: Empty containers that once held the sulfonyl chloride are also considered hazardous waste. They should be triple-rinsed with a suitable organic solvent (e.g., acetone). The rinsate must be collected and disposed of as chlorinated hazardous waste.[6] The rinsed container can then be managed for disposal or recycling according to institutional policy.

References

  • BLDpharm. (n.d.). 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.
  • Chem Service. (2016, May 13). Safety Data Sheet: 2-Amino-5-chloro-4-methylbenzenesulfonic acid. Retrieved from Chem Service website.[2]

  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell University EHS website.[7]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzene Sulfonyl Chloride. Retrieved from NJ.gov.[1]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from OSHA Training School website.[10]

  • OxyChem. (n.d.). Chlorinated Organics Handbook. Retrieved from OxyChem website.[5]

  • SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from SafetyCulture Marketplace US website.[9]

  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet: Isobutanesulfonyl chloride. Retrieved from Sigma-Aldrich website.

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from Fisher Scientific website.[15]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from EPA.gov.[16]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press.[14]

  • P.F. Online. (n.d.). What Regulations Apply to Chlorinated Solvent Use? Retrieved from P.F. Online website.[6]

  • BenchChem. (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Retrieved from BenchChem website.[8]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from SAMS Solutions website.[11]

  • Chemscape Safety Technologies. (2023, November 17). How to Safely Handle & Store Corrosive Substances. Retrieved from Chemscape Safety Technologies website.[12]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule. However, the journey to discovery must be paved with an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule. However, the journey to discovery must be paved with an unwavering commitment to safety. This guide provides essential, in-depth information on the correct personal protective equipment (PPE) for handling 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride. This is not just a checklist; it is a procedural manual designed to build a deep-rooted culture of safety in your laboratory.

Pre-Operational Hazard Analysis: Understanding the Risks

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride is a compound that demands respect. Its hazards stem from the reactivity of the sulfonyl chloride group and the potential toxicity of the substituted aromatic amine.

Key Hazards:

  • Corrosive: Like many sulfonyl chlorides, this compound is corrosive. Upon contact with moisture, it can hydrolyze to form hydrochloric acid (HCl), leading to severe skin burns and eye damage.[1][2][3] Symptoms of eye contact can include stinging, tearing, redness, swelling, and blurred vision, with the potential for permanent eye damage.[3]

  • Respiratory Irritant: Inhalation of dust or vapors can cause irritation to the nose, throat, and respiratory tract, potentially leading to coughing and shortness of breath.[1] Higher exposures could result in a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[1]

  • Harmful if Swallowed: The compound is categorized as harmful if ingested.[2]

  • Skin Absorption: It can be absorbed through the skin, which increases overall exposure.[1]

The Core PPE Ensemble: Your First Line of Defense

Based on the hazard analysis, a standard PPE ensemble is required for any work with this chemical. The level of protection may need to be escalated based on the scale of the experiment and the specific procedures involved.

PPE ComponentSpecificationRationale
Eye/Face Protection Chemical splash goggles and a face shieldProtects against splashes of the chemical and potential projectiles. A face shield provides an additional layer of protection for the entire face.
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Double-gloving is a best practice to protect against undetected pinholes and during glove changes.
Body Protection Flame-resistant lab coat and a chemical-resistant apronProtects against spills and splashes. A chemical-resistant apron provides an additional barrier for torso protection.
Respiratory Protection N95 respirator or a half-mask respirator with appropriate cartridgesEssential when handling the solid to prevent inhalation of dust. For reactions that may produce vapors, a respirator with acid gas/organic vapor cartridges is necessary.

Operational Protocols: From Weighing to Waste Disposal

Adherence to standard operating procedures is critical for minimizing exposure.

Step 1: Preparation and Donning PPE

Before entering the laboratory, ensure you are wearing appropriate personal clothing (long pants, closed-toe shoes).

  • Inspect all PPE for damage before use.

  • Don the first pair of nitrile gloves.

  • Don your flame-resistant lab coat, ensuring it is fully buttoned.

  • Don your chemical-resistant apron.

  • Don your respiratory protection. Ensure a proper fit.

  • Don your chemical splash goggles.

  • Don your face shield.

  • Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

Step 2: Handling the Chemical
  • Work in a certified chemical fume hood. This is non-negotiable.

  • Weigh the solid in a tared container within the fume hood to minimize the risk of inhaling dust.

  • Keep the container tightly closed when not in use.

  • Avoid contact with water as it can react to produce corrosive byproducts.

Step 3: Waste Disposal and Doffing PPE

Proper disposal of chemical waste and contaminated PPE is crucial to prevent secondary exposure.

  • Dispose of all chemical waste in a designated, labeled container.

  • To doff PPE, remove the outer pair of gloves first.

  • Remove the face shield and goggles.

  • Remove the chemical-resistant apron and lab coat.

  • Remove the inner pair of gloves.

  • Wash your hands thoroughly with soap and water.

Emergency Response Plan

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][5] Remove contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air.[1][5] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting.[2][5] Rinse the mouth with water.[2][5] Seek immediate medical attention.[2]

Visualizing Your PPE Decision-Making Process

The following flowchart can help you decide the appropriate level of PPE for your task.

PPE_Decision_Tree start Start: Task with 2-Amino-4-chloro-5- methylbenzene-1-sulfonyl chloride task_assessment Assess Task Scale & Conditions start->task_assessment weighing_solid Weighing Solid (<1g) in Vented Enclosure task_assessment->weighing_solid Weighing Solid small_scale_reaction Small-Scale Reaction (<5g) Ambient Temperature task_assessment->small_scale_reaction Small-Scale Reaction large_scale_reaction Large-Scale Reaction (>5g) or Heated Reaction task_assessment->large_scale_reaction Large-Scale or Heated Reaction ppe_level_1 Required PPE: - Lab Coat - Goggles - Double Nitrile Gloves - N95 Respirator weighing_solid->ppe_level_1 small_scale_reaction->ppe_level_1 ppe_level_2 Required PPE: - Lab Coat & Apron - Goggles & Face Shield - Double Nitrile Gloves - Half-Mask Respirator (Acid Gas/Organic Vapor Cartridges) large_scale_reaction->ppe_level_2

Caption: PPE selection flowchart for handling 2-Amino-4-chloro-5-methylbenzene-1-sulfonyl chloride.

References

  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet: 2-Amino-4-chloro-5-methylbenzene sulfonic acid.
  • Chem Service. (2016, May 13). SAFETY DATA SHEET: 2-Amino-5-chloro-4-methylbenzenesulfonic acid.
  • CDH Fine Chemical. (n.d.).
  • CPAChem. (2024, January 4). Safety data sheet: 2-Amino-5-chloro-p-toluenesulfonic Acid.
  • Sigma-Aldrich. (2024, September 7).
  • NMSU Safety. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
  • Fisher Scientific. (2008, February 21).
  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA.
  • Wilhelmsen. (2025, April 30). SAFE CHEMICAL HANDLING PROTECTION PPE KIT.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • American Chemistry Council. (n.d.). Protective Equipment.

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